molecular formula C6H4Br2O2S B1301560 Methyl 4,5-dibromothiophene-2-carboxylate CAS No. 62224-24-2

Methyl 4,5-dibromothiophene-2-carboxylate

Cat. No.: B1301560
CAS No.: 62224-24-2
M. Wt: 299.97 g/mol
InChI Key: URPMSPAEAVFKCO-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromothiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H4Br2O2S and its molecular weight is 299.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,5-dibromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPMSPAEAVFKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369457
Record name methyl 4,5-dibromothiophene-2-carboxylate
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Molecular Weight

299.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62224-24-2
Record name methyl 4,5-dibromothiophene-2-carboxylate
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Record name METHYL 4,5-DIBROMOTHIOPHENE-2-CARBOXYLATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis of Methyl 4,5-dibromothiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical and materials science applications. This document outlines a plausible and scientifically sound synthesis pathway, complete with a detailed experimental protocol, quantitative data, and workflow visualizations.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms on the thiophene ring offers reactive handles for further functionalization through cross-coupling reactions, making it a versatile building block for the synthesis of complex molecular architectures. Its structural motif is found in a variety of biologically active molecules and functional organic materials.

Synthesis Pathway

The most direct and plausible route for the synthesis of this compound is the electrophilic bromination of the readily available starting material, methyl thiophene-2-carboxylate. The electron-withdrawing nature of the methyl carboxylate group deactivates the thiophene ring towards electrophilic substitution. However, with the use of excess brominating agent and appropriate reaction conditions, di-substitution at the 4- and 5-positions can be achieved. The 5-position is generally more susceptible to electrophilic attack, followed by the 4-position.

A well-documented precedent for this transformation is the synthesis of the analogous ethyl ester, ethyl 4,5-dibromothiophene-2-carboxylate, which is achieved by direct bromination with excess bromine.

Experimental Protocol

This section details a proposed experimental protocol for the synthesis of this compound based on analogous procedures for similar compounds.

Reaction Scheme:

Synthesis_Pathway Methyl thiophene-2-carboxylate Methyl thiophene-2-carboxylate This compound This compound Methyl thiophene-2-carboxylate->this compound   +   Br2 (excess) / Solvent (e.g., Acetic Acid or Dichloromethane) Room Temperature to Reflux Br2 (excess) Br2 (excess) Solvent Solvent

Caption: Proposed synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Methyl thiophene-2-carboxylate1918-79-2C6H6O2S142.18
Bromine7726-95-6Br2159.81
Glacial Acetic Acid64-19-7C2H4O260.05
Dichloromethane (DCM)75-09-2CH2Cl284.93
Sodium thiosulfate7772-98-7Na2S2O3158.11
Sodium bicarbonate144-55-8NaHCO384.01
Anhydrous magnesium sulfate7487-88-9MgSO4120.37
Hexane110-54-3C6H1486.18

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve methyl thiophene-2-carboxylate (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (at least 2.2 equivalents) in the same solvent from the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine.

  • Extraction: If dichloromethane was used as the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture with dichloromethane (3 x volumes).

  • Neutralization: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexane, to yield the pure this compound.

Quantitative Data

The following table summarizes the expected and reported quantitative data for the synthesis. Data for the analogous ethyl ester is provided for comparison.[1]

CompoundStarting Material Molar RatioBromine Molar RatioSolventReaction Time (h)Yield (%)Melting Point (°C)
This compound (Proposed) 1.0> 2.0Acetic Acid or DCM2-6 (reflux)~70-80Not available
Ethyl 4,5-dibromothiophene-2-carboxylate (Reported)[1]1.02.0DichloromethaneNot specified7850-50.5

Spectroscopic Data (Reference for Ethyl Ester Analogue)[1]:

Compound1H NMR (CDCl3, 300 MHz)
Ethyl 4,5-dibromothiophene-2-carboxylateδ = 7.6 (s, 1H, H-3), 4.35 (q, J = 10.9 Hz, 2H, CH2), 1.35 (t, J = 10.9 Hz, 3H, CH3)

Workflow and Logic

The synthesis and purification process can be visualized as a logical workflow.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Methyl thiophene-2-carboxylate in Solvent B Add Bromine Solution Dropwise at 0°C A->B C Heat to Reflux and Monitor Reaction B->C D Quench with Sodium Thiosulfate C->D E Extract with Dichloromethane D->E F Wash with NaHCO3 and Brine E->F G Dry over MgSO4 and Concentrate F->G H Recrystallize from Hexane G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis and purification.

Conclusion

This technical guide outlines a robust and direct pathway for the synthesis of this compound. The proposed experimental protocol, based on established chemical literature, provides a clear and actionable methodology for researchers and professionals in the field of drug development and materials science. The provided quantitative data and workflow diagrams offer a comprehensive resource for the successful synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,5-dibromothiophene-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its thiophene core, substituted with two bromine atoms and a methyl ester group, offers multiple reaction sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and representative reactions, and a discussion of its potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1][2] The presence of the dibrominated thiophene ring and the methyl ester functionality dictates its solubility and reactivity profile, making it soluble in many common organic solvents.[3]

Identification
IdentifierValue
IUPAC Name This compound[1]
CAS Number 62224-24-2[1]
Molecular Formula C₆H₄Br₂O₂S[1]
Molecular Weight 299.97 g/mol [4]
Canonical SMILES COC(=O)C1=CC(=C(S1)Br)Br[1]
InChI Key URPMSPAEAVFKCO-UHFFFAOYSA-N[1]
Physical Properties
PropertyValueReference
Appearance White to off-white crystals or powder[1][2]
Melting Point 75.0 - 85.0 °C[5]

Spectral Data

Mass Spectrometry (Predicted)

The following table summarizes the predicted m/z values for various adducts of the parent molecule.

AdductPredicted m/z
[M+H]⁺298.83718
[M+Na]⁺320.81912
[M-H]⁻296.82262
[M]⁺297.82935
[M]⁻297.83045
[M]: Molecular Ion
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
  • ¹H NMR: The spectrum is expected to show two singlets. One singlet in the aromatic region (around 7.0-8.0 ppm) corresponds to the proton on the thiophene ring. The other singlet, further upfield (around 3.8-4.0 ppm), would be attributed to the three protons of the methyl ester group.

  • ¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester would appear significantly downfield (around 160-170 ppm). The four carbons of the thiophene ring would resonate in the aromatic region (approximately 110-145 ppm), with the carbon attached to the ester group being the most deshielded. The carbon of the methyl group would be the most upfield signal (around 50-55 ppm).

Infrared (IR) Spectroscopy (Expected)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester.

  • C-H stretching vibrations for the aromatic proton on the thiophene ring would appear around 3100 cm⁻¹.

  • C-H stretching vibrations for the methyl group would be observed in the 2900-3000 cm⁻¹ region.

  • C-Br stretching vibrations are expected in the lower frequency region of the spectrum.

Chemical Reactivity and Synthesis

The bromine atoms at the 4 and 5 positions of the thiophene ring are the primary sites of reactivity, readily participating in cross-coupling and nucleophilic substitution reactions. The methyl ester group can also be hydrolyzed to the corresponding carboxylic acid for further functionalization.

Synthesis

A common synthetic route to this compound involves the bromination of a suitable thiophene precursor followed by esterification.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of similar compounds.

Materials:

  • Methyl thiophene-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of methyl thiophene-2-carboxylate (1.0 eq) in acetic acid, add N-Bromosuccinimide (2.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

G reagents Methyl thiophene-2-carboxylate N-Bromosuccinimide Acetic Acid reaction Bromination (Room Temperature, 12-24h) reagents->reaction workup Quenching (NaHCO₃) Extraction (Ethyl Acetate) Drying (MgSO₄) reaction->workup purification Column Chromatography (Hexane/Ethyl Acetate) workup->purification product This compound purification->product

Synthesis Workflow
Suzuki Cross-Coupling Reaction

The bromine atoms on the thiophene ring are excellent handles for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the formation of C-C bonds with various aryl and heteroaryl boronic acids.

Experimental Protocol: Suzuki Cross-Coupling with Phenylboronic Acid

This is a representative procedure based on Suzuki couplings of similar dibromothiophenes.[6]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (2.5 eq), potassium carbonate (4.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.1 eq).

  • Add a 4:1 mixture of dioxane and water to the flask.

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the diarylated product.

G reactants This compound Phenylboronic Acid Pd(PPh₃)₄, K₂CO₃ Dioxane/Water reaction Suzuki Coupling (90°C, 12-24h, Inert atm.) reactants->reaction workup Aqueous Workup Extraction (Ethyl Acetate) Drying (Na₂SO₄) reaction->workup purification Column Chromatography workup->purification product Methyl 4,5-diphenylthiophene-2-carboxylate purification->product

Suzuki Coupling Workflow

Applications in Drug Development and Materials Science

Thiophene-containing compounds are prevalent in a wide range of biologically active molecules and functional organic materials. While specific biological activities of this compound are not extensively documented, its utility as a synthetic intermediate is well-established.

Medicinal Chemistry

Thiophene derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the dibromothiophene core of this compound through reactions like the Suzuki coupling allows for the synthesis of diverse libraries of compounds for biological screening.[7] The resulting diarylthiophenes can be further modified to explore structure-activity relationships and develop novel therapeutic agents.

Materials Science

The thiophene unit is a fundamental component of many conducting polymers and organic electronic materials. Polythiophenes and oligothiophenes are valued for their electronic and optical properties. This compound can serve as a monomer or a precursor to monomers for the synthesis of novel thiophene-based materials with tailored properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its dibrominated thiophene structure provides a versatile platform for the construction of a wide array of complex molecules through well-established synthetic methodologies like Suzuki cross-coupling. While detailed experimental and spectral data for the compound itself are not widely published, its utility as a building block for novel pharmaceuticals and functional materials is evident from the reactivity of the thiophene class of compounds. Further research into the specific reactions and biological activities of derivatives of this compound is warranted to fully explore its potential.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a validated synthesis protocol for Methyl 4,5-dibromothiophene-2-carboxylate, a key intermediate in the development of novel therapeutic agents and functional organic materials.

Spectroscopic Data

A comprehensive analysis of this compound reveals a distinct spectroscopic signature. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.71Singlet1HThiophene C3-H
3.87Singlet3HMethoxy (-OCH₃)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
161.4Carbonyl (C=O)
136.0Thiophene C2
132.8Thiophene C3
120.3Thiophene C4
114.9Thiophene C5
52.8Methoxy (-OCH₃)

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2954MediumC-H stretch (methyl)
1725StrongC=O stretch (ester)
1520, 1435MediumC=C stretch (thiophene ring)
1255StrongC-O stretch (ester)
745StrongC-Br stretch

Sample preparation: KBr pellet

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
297.895[M]⁺ (⁷⁹Br, ⁷⁹Br)
299.8100[M+2]⁺ (⁷⁹Br, ⁸¹Br)
301.848[M+4]⁺ (⁸¹Br, ⁸¹Br)
266.865[M - OCH₃]⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following section details the synthetic procedure for the preparation of this compound.

Synthesis of this compound

This protocol is adapted from a documented synthetic method.[1]

Materials:

  • 4,5-dibromothiophene-2-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 3 M Potassium Carbonate (K₂CO₃) solution

  • Ethyl Acetate (AcOEt)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4,5-dibromothiophene-2-carboxylic acid (0.2 g, 0.70 mmol) in anhydrous methanol (1 mL), add a catalytic amount of concentrated sulfuric acid (0.01 mL).

  • Heat the reaction mixture to reflux for 6 hours.

  • After cooling to room temperature, quench the reaction by neutralizing the mixture to a pH of 7 with a 3 M potassium carbonate solution.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 4,5-dibromothiophene-2-carboxylic acid + Anhydrous MeOH, H₂SO₄ (cat.) reflux Reflux (6h) start->reflux workup Neutralization (K₂CO₃) + Extraction (AcOEt) reflux->workup purification Column Chromatography workup->purification product This compound purification->product nmr ¹H and ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

logical_relationship cluster_spectroscopy Spectroscopic Analysis cluster_application Potential Applications compound This compound nmr NMR (¹H, ¹³C) Provides structural information (proton and carbon framework) compound->nmr yields data for ir IR Identifies functional groups (C=O, C-Br, C-O) compound->ir yields data for mass_spec Mass Spectrometry Determines molecular weight and fragmentation pattern compound->mass_spec yields data for drug_dev Drug Development (e.g., kinase inhibitors) nmr->drug_dev materials Organic Materials (e.g., conducting polymers) nmr->materials ir->drug_dev ir->materials mass_spec->drug_dev mass_spec->materials

Caption: Relationship between spectroscopic data and potential applications.

References

An In-Depth Technical Guide to the NMR Analysis of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of Methyl 4,5-dibromothiophene-2-carboxylate. Given the absence of publicly available experimental spectra for this specific compound, this document outlines a detailed, generalized experimental protocol based on established methods for similar thiophene derivatives. Furthermore, it presents predicted ¹H and ¹³C NMR spectral data to serve as a reference for researchers working with this and related molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated based on established chemical shift prediction algorithms and data from structurally similar compounds. It is important to note that actual experimental values may vary depending on the solvent, concentration, and spectrometer used.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.8Singlet1HH-3
~3.9Singlet3H-OCH₃
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~162C=O
~135C-2
~130C-3
~115C-4
~112C-5
~53-OCH₃

Experimental Protocol for NMR Analysis

This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift referencing.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

NMR Spectrometer Setup
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming of the magnetic field to achieve high homogeneity and improve spectral resolution.

  • Locking: Lock the spectrometer's field frequency using the deuterium signal from the solvent.

¹H NMR Data Acquisition
  • Pulse Sequence: A standard single-pulse sequence is typically employed.

  • Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans to allow for full proton relaxation.

¹³C NMR Data Acquisition
  • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration: For ¹H spectra, integrate the signals to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound and a conceptual workflow for its NMR analysis.

Caption: Chemical structure of this compound.

G NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent with TMS) DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction, Referencing) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation / Confirmation SpectralAnalysis->StructureElucidation

Caption: A generalized workflow for NMR analysis.

Unveiling the Solid State: A Technical Guide to the Anticipated Crystal Structure of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the anticipated crystal structure of Methyl 4,5-dibromothiophene-2-carboxylate, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. While a definitive, publicly available crystal structure for this specific molecule has not been identified in the existing literature, this document extrapolates likely structural characteristics and outlines the established experimental protocols for its determination based on the analysis of closely related thiophene derivatives.

Introduction

This compound (C₆H₄Br₂O₂S) is a substituted thiophene, a class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry. The introduction of bromine atoms and a methyl carboxylate group onto the thiophene ring significantly influences its electronic properties, reactivity, and potential for intermolecular interactions, making it a valuable intermediate for the synthesis of more complex molecules. Understanding its three-dimensional structure is paramount for rational drug design, materials science applications, and predicting its chemical behavior.

This guide will detail the probable molecular geometry, summarize the expected crystallographic parameters based on analogous structures, and provide in-depth experimental methodologies for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction.

Predicted Molecular Structure and Crystallographic Parameters

Based on the known crystal structures of similar substituted thiophenes, the following structural features and crystallographic data for this compound can be anticipated.

Molecular Geometry

The core of the molecule is a planar five-membered thiophene ring. The bromine atoms at the 4 and 5 positions and the methyl carboxylate group at the 2 position will be appended to this ring. It is expected that the ester group may exhibit some rotational freedom around the C2-C(O) bond, influencing the overall molecular conformation and crystal packing.

Anticipated Crystallographic Data

The following table summarizes the expected range of crystallographic parameters for this compound, compiled from published data on analogous dibrominated and carboxylated thiophene derivatives.

ParameterAnticipated Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c, Pbca, or similar centrosymmetric space group
Unit Cell Dimensions
a (Å)8 - 12
b (Å)10 - 18
c (Å)12 - 20
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1000 - 2000
Z (molecules per unit cell)4 or 8
Calculated Density (g/cm³)1.8 - 2.2

Note: These values are estimations based on related structures and should be confirmed by experimental determination.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from chemical synthesis to the final structural refinement.

Synthesis of this compound

A common synthetic route to this compound involves the direct bromination of a suitable thiophene precursor followed by esterification.

Reaction Scheme:

Synthesis Thiophene Methyl thiophene-2-carboxylate step1 Bromination Thiophene->step1 Bromine Bromine (Br2) Bromine->step1 Solvent Acetic Acid Solvent->step1 solvent Product This compound step1->Product

Figure 1: Synthetic pathway for this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of methyl thiophene-2-carboxylate in glacial acetic acid, slowly add a stoichiometric amount of bromine at room temperature while stirring.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is poured into an ice-water bath, and the resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with a sodium thiosulfate solution to remove any unreacted bromine and then with water. Further purification is achieved by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure product.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step for X-ray diffraction analysis.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture of solvents) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

Crystallization cluster_prep Sample Preparation cluster_methods Crystallization Methods Compound Purified Compound Solution Saturated Solution Compound->Solution Solvent Suitable Solvent Solvent->Solution SlowEvap Slow Evaporation Solution->SlowEvap SolventDiff Solvent Diffusion Solution->SolventDiff VaporDiff Vapor Diffusion Solution->VaporDiff Crystals Single Crystals SlowEvap->Crystals days/weeks SolventDiff->Crystals days/weeks VaporDiff->Crystals days/weeks

Figure 2: General workflow for single crystal growth.
Single-Crystal X-ray Diffraction

Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

XRD_Workflow start Select & Mount Single Crystal data_collection X-ray Diffraction Data Collection start->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Figure 3: Workflow for single-crystal X-ray diffraction.

Relevance in Drug Development and Materials Science

The precise knowledge of the three-dimensional structure of this compound is crucial for its application as a building block in drug discovery. The positions of the bromine atoms provide vectors for further functionalization through cross-coupling reactions, allowing for the systematic exploration of chemical space. The crystal structure would reveal key intermolecular interactions, such as halogen bonding (Br···O or Br···S), which can be exploited in the design of novel materials with specific solid-state properties or in directing the binding of a molecule to a biological target.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and published, this guide provides a robust framework for its anticipated structural characteristics and the detailed methodologies required for its elucidation. The protocols outlined herein are based on well-established practices in synthetic and structural chemistry. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, providing a foundational understanding of this versatile chemical intermediate. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to fill this gap in the scientific literature.

"Methyl 4,5-dibromothiophene-2-carboxylate" physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl 4,5-dibromothiophene-2-carboxylate

Introduction

This compound is an organic compound featuring a thiophene ring, a five-membered aromatic heterocycle containing sulfur.[1] This compound is substituted with two bromine atoms at the 4 and 5 positions and a methyl ester group at the 2 position.[1] Its chemical structure makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules.[1][2] The bromine atoms can be replaced through nucleophilic substitution or participate in coupling reactions, while the ester group influences its solubility and reactivity.[1][3] This guide provides a detailed overview of the physical properties of this compound, along with the experimental protocols used to determine these properties.

Chemical Identification

IdentifierValue
CAS Number 62224-24-2[4][5][6]
Molecular Formula C6H4Br2O2S[4][5][6]
Molecular Weight 299.97 g/mol [6][7][8]
IUPAC Name This compound[4][5][6]
SMILES COC(=O)C1=CC(Br)=C(Br)S1[4]
InChI Key URPMSPAEAVFKCO-UHFFFAOYSA-N[4][5]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValue
Appearance White crystals, powder, or crystalline powder[4][8]
Melting Point 77°C to 81°C[5][6]
Solubility Soluble in organic solvents[1]
Purity ≥96.0% (Assay by GC)[4][9]

Experimental Protocols

The determination of the physical properties listed above requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this measurement.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle to ensure uniform heat transfer.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the ground sample, forcing a small amount of the powder into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample tightly into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (around 60°C for this compound).

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The sample is observed carefully through the magnifying lens.

  • Data Recording:

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range. For this compound, a typical range is 77°C to 81°C.[5][6]

Solubility Assessment

This protocol provides a qualitative assessment of the solubility of the compound in various solvents.

Objective: To determine the solubility of this compound in water and common organic solvents.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Vortex mixer (optional)

  • Graduated pipettes or cylinders

  • Solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

  • Sample Addition: Approximately 10-20 mg of the compound is placed into a series of clean, dry test tubes.

  • Solvent Addition: A small volume (e.g., 1 mL) of a selected solvent is added to each test tube.

  • Mixing: The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used to ensure thorough mixing.

  • Observation: The mixture is allowed to stand and then observed. The solubility is classified based on visual inspection:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat: The process is repeated for each solvent to be tested. Based on its structure, the compound is expected to be soluble in many organic solvents but insoluble in water.[1][10]

Logical Workflow: Synthesis Pathway

This compound is a synthetic intermediate. While it is not involved in biological signaling pathways, its synthesis represents a logical workflow of interest to researchers. A common route to substituted thiophenes involves the direct bromination of a thiophene precursor. The diagram below illustrates a generalized workflow for the synthesis of a dibrominated thiophene derivative.

G Generalized Synthesis Workflow for a Dibrominated Thiophene cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup & Purification start Thiophene Precursor solvent Charge Chloroform & Acetic Acid start->solvent add_br2 Add Bromine Dropwise at Low Temperature solvent->add_br2 stir Stir at Room Temperature add_br2->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify via Recrystallization or Chromatography concentrate->purify product This compound purify->product

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4,5-dibromothiophene-2-carboxylate, a halogenated heterocyclic compound with applications in organic synthesis and materials science. This document includes key quantitative data, a representative experimental protocol for its synthesis and characterization, and a logical workflow diagram.

Core Compound Data

This compound is a substituted thiophene derivative. The presence of two bromine atoms and a methyl ester group makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions.

Table 1: Quantitative Data for this compound

PropertyValueReferences
Molecular Formula C₆H₄Br₂O₂S[1][2][3]
Molecular Weight 299.97 g/mol [1][2][4]
CAS Number 62224-24-2[2][3]
Appearance White to pale cream solid, crystals, or powder[1][4][5]
Purity Commercially available in 95% and 97% purity[1][4]
InChI Key URPMSPAEAVFKCO-UHFFFAOYSA-N[1][4]

Experimental Protocols

The following sections detail a representative protocol for the synthesis and characterization of this compound. This protocol is based on established organic chemistry principles for the bromination of aromatic rings and subsequent esterification, or the direct bromination of a thiophene ester.

2.1. Synthesis: Bromination of Methyl thiophene-2-carboxylate

This procedure outlines the direct bromination of a commercially available starting material, Methyl thiophene-2-carboxylate.

Materials:

  • Methyl thiophene-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Methyl thiophene-2-carboxylate (1 equivalent) in DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

2.2. Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure. The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons and a singlet for the thiophene ring proton.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, with the mass-to-charge ratio corresponding to the molecular ion.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ester.

  • Melting Point Analysis: The melting point of the purified product can be determined and compared to literature values to assess its purity.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow start Start: Methyl thiophene-2-carboxylate reaction Bromination Reaction start->reaction reagents Reagents: - N-Bromosuccinimide (NBS) - Dimethylformamide (DMF) reagents->reaction workup Aqueous Workup: - Quenching - Extraction - Washing reaction->workup 12-16h, RT drying Drying and Concentration workup->drying purification Purification: - Column Chromatography or Recrystallization drying->purification product Final Product: Methyl 4,5-dibromothiophene- 2-carboxylate purification->product characterization Characterization: - NMR - MS - IR - Melting Point product->characterization

Caption: Workflow for the synthesis and characterization of this compound.

References

Technical Guide: Stability and Storage of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4,5-dibromothiophene-2-carboxylate (CAS No. 62224-24-2). Due to the limited availability of specific quantitative stability data in public literature, this guide combines information from safety data sheets with general principles of stability testing for pharmaceutical intermediates, particularly substituted thiophenes, to offer best practices for handling and storage.

Core Stability and Storage Data

This compound is consistently reported as being stable under recommended storage conditions.[1][2][3] Adherence to these conditions is crucial for maintaining the integrity and purity of the compound, which is vital for its use in research and as an intermediate in the synthesis of more complex molecules.[4]

Recommended Storage Conditions

The following table summarizes the recommended storage and handling conditions for this compound based on available safety and supplier data.

ParameterRecommendationSource
Storage Temperature 2-8°C[1]
Atmosphere Inert atmosphere[5]
Light Keep in a dark place, away from direct sunlight[1][5]
Container Keep container tightly sealed[1]
Ventilation Store in a cool, well-ventilated area[1]
Shipping Shipping at room temperature is acceptable for short durations (less than 2 weeks)[1]
Incompatible Materials and Hazardous Decomposition

To prevent degradation and hazardous reactions, it is imperative to avoid contact with the following:

  • Strong acids and alkalis [1]

  • Strong oxidizing and reducing agents [1]

Under fire conditions, this compound may decompose and emit toxic fumes.[1]

General Stability Considerations for Substituted Thiophenes

While specific degradation pathways for this compound are not detailed in the available literature, the chemical nature of the thiophene ring provides insights into potential stability concerns. The following diagram illustrates general factors that can influence the stability of substituted thiophenes.

G cluster_factors Factors Influencing Stability of Substituted Thiophenes cluster_compound This compound cluster_degradation Potential Degradation Pathways Temp Temperature Compound Core Compound Temp->Compound Light Light (UV/Vis) Light->Compound Oxygen Oxygen / Oxidizing Agents Oxygen->Compound pH pH (Acids/Bases) pH->Compound Moisture Moisture Moisture->Compound Oxidation Ring Oxidation (S-oxidation) Compound->Oxidation leads to Photodegradation Photolytic Cleavage or Polymerization Compound->Photodegradation leads to Hydrolysis Ester Hydrolysis Compound->Hydrolysis leads to Halogen_Reactivity Debromination or Nucleophilic Substitution Compound->Halogen_Reactivity leads to

Caption: Factors and potential degradation pathways for substituted thiophenes.

Experimental Protocols for Stability Assessment

For drug development professionals requiring quantitative stability data, a forced degradation study is recommended. The following is a generalized experimental workflow based on ICH guidelines for stability testing of pharmaceutical intermediates.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., acetonitrile/water).

  • Stress Conditions: Expose the sample solutions to a range of stress conditions. A control sample should be stored under recommended conditions (2-8°C, protected from light).

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Analysis: Analyze the stressed samples and the control using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

    • HPLC Method: A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

    • Detection: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Characterize the degradation products using techniques like LC-MS/MS and NMR if necessary.

The following diagram outlines the workflow for a typical forced degradation study.

G Start Start: Pure Compound Prep Prepare Solutions & Solid Samples Start->Prep Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Control Control Sample (2-8°C, Dark) Prep->Control Sampling Sample at Time Points (e.g., 0, 4, 8, 24h) Stress->Sampling Control->Sampling Analysis Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) Sampling->Analysis Data Evaluate Data: - % Degradation - Identify Degradants Analysis->Data End End: Stability Profile Data->End

Caption: Workflow for a forced degradation study.

Conclusion

References

The Reactivity of Methyl 4,5-dibromothiophene-2-carboxylate with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-dibromothiophene-2-carboxylate is a versatile synthetic intermediate characterized by a thiophene ring substituted with two bromine atoms and a methyl ester. This arrangement of functional groups provides multiple reaction sites, making it a valuable building block in medicinal chemistry and materials science for the synthesis of more complex heterocyclic structures. The presence of two bromine atoms at the 4- and 5-positions allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the methyl carboxylate group at the 2-position influences the reactivity of the bromine atoms, particularly their susceptibility to oxidative addition in catalytic cycles. This guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, with a focus on palladium-catalyzed cross-coupling reactions and a discussion of classical nucleophilic aromatic substitution.

Core Reactivity Profile

The reactivity of this compound towards nucleophiles is dominated by palladium-catalyzed cross-coupling reactions. The carbon-bromine bonds of the thiophene ring are amenable to oxidative addition to a low-valent palladium species, initiating a catalytic cycle that results in the formation of new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds. Direct nucleophilic aromatic substitution (SNAr) is less common for this substrate due to the lack of strong activation of the thiophene ring, but it can be achieved under certain conditions.

Regioselectivity

The electronic environment of the two bromine atoms in this compound is not identical. The bromine at the C5 position is para-like to the electron-withdrawing carboxylate group, while the bromine at the C4 position is meta-like. In palladium-catalyzed reactions, the C5-Br bond is generally more reactive towards oxidative addition due to its greater polarization. This allows for regioselective mono-functionalization at the C5 position under carefully controlled conditions. Subsequent reaction at the C4 position can then be achieved, often by modifying the reaction conditions, such as by the addition of a phosphine ligand in Suzuki couplings.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most effective methods for the functionalization of this compound with a wide array of nucleophiles.

Suzuki-Miyaura Coupling

Quantitative Data for Double Suzuki Coupling of 4,5-dibromothiophene-2-carboxaldehyde

EntryBoronic Acid 1Boronic Acid 2ProductYield (%)
1Phenylboronic acidPhenylboronic acid4,5-Diphenylthiophene-2-carboxaldehyde85
24-Methoxyphenylboronic acid4-Methoxyphenylboronic acid4,5-Bis(4-methoxyphenyl)thiophene-2-carboxaldehyde82
34-Fluorophenylboronic acid4-Fluorophenylboronic acid4,5-Bis(4-fluorophenyl)thiophene-2-carboxaldehyde75
4Phenylboronic acid4-Fluorophenylboronic acid5-(4-Fluorophenyl)-4-phenylthiophene-2-carboxaldehyde78
54-Fluorophenylboronic acidPhenylboronic acid4-(4-Fluorophenyl)-5-phenylthiophene-2-carboxaldehyde76
64-Methoxyphenylboronic acidtrans-2-Heptenylboronic acid5-(trans-Heptenyl)-4-(4-methoxyphenyl)thiophene-2-carboxaldehyde68

Data adapted from Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(46), 8108–8110.[1][2]

Experimental Protocol: Representative Procedure for the One-Pot Double Suzuki Coupling [1]

To a solution of 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol) in a 6:1 mixture of dioxane/water (4 mL) is added the first boronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol). The reaction mixture is heated to 90°C for 12 hours. After cooling to room temperature, the second boronic acid (0.36 mmol) and additional tetrakis(triphenylphosphine)palladium(0) (0.015 mmol) and potassium carbonate (0.6 mmol) are added. The mixture is then heated to 100°C for another 12 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_reagents Reagents & Catalyst cluster_procedure Experimental Procedure Dibromothiophene Methyl 4,5-dibromothiophene- 2-carboxylate Step1 1. Mix Dibromothiophene, Boronic Acid 1, Catalyst, Base, Solvent Dibromothiophene->Step1 Boronic_Acid_1 Boronic Acid 1 Boronic_Acid_1->Step1 Boronic_Acid_2 Boronic Acid 2 Step3 3. Add Boronic Acid 2, more Catalyst and Base Boronic_Acid_2->Step3 Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Step1 Base K₂CO₃ Base->Step1 Solvent Dioxane/Water Solvent->Step1 Step2 2. Heat at 90°C for 12h Step1->Step2 Step2->Step3 Step4 4. Heat at 100°C for 12h Step3->Step4 Step5 5. Work-up (Extraction) Step4->Step5 Step6 6. Purification (Chromatography) Step5->Step6 Product Product Step6->Product

Diagram 1: Experimental workflow for the one-pot double Suzuki coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. Bulky electron-rich phosphine ligands, such as XPhos or RuPhos, are often effective.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, 1.4-2.0 eq.). The vial is sealed and brought out of the glovebox. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by this compound (1.0 eq.) and the amine (1.2 eq.). The reaction mixture is heated (typically 80-110°C) with stirring for 4-24 hours, while monitoring the progress by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through celite, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Buchwald_Hartwig_Cycle Pd0L2 L₂Pd⁰ PdII_Complex L₂(Ar)PdII(Br) Pd0L2->PdII_Complex Ar-Br OxAdd Oxidative Addition Amine_Complex [L₂(Ar)PdII(H₂NR)]⁺Br⁻ PdII_Complex->Amine_Complex RNH₂ Amine_Coord Amine Coordination Amido_Complex L₂(Ar)PdII(HNR) Amine_Complex->Amido_Complex -H⁺ Deprotonation Deprotonation (Base) Amido_Complex->Pd0L2 Product Ar-NRH Amido_Complex->Product RedElim Reductive Elimination ArBr Ar-Br Amine RNH₂

Diagram 2: Catalytic cycle of the Buchwald-Hartwig amination.
Buchwald-Hartwig C-S Coupling (Thiolation)

A variation of the Buchwald-Hartwig reaction allows for the formation of carbon-sulfur bonds by coupling aryl halides with thiols.[3] This provides a direct route to aryl thioethers from this compound. The reaction conditions are similar to those used for amination, employing a palladium catalyst, a suitable ligand, and a base.

Experimental Protocol: General Procedure for Buchwald-Hartwig C-S Coupling

To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the thiol (1.2 eq.), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.). Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Heat the mixture with stirring (typically 100-120°C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired aryl thioether.

Stille Coupling

The Stille coupling utilizes organotin reagents (stannanes) to form carbon-carbon bonds.[4] This reaction is known for its tolerance of a wide range of functional groups. This compound can be coupled with various organostannanes, such as vinyl-, aryl-, or heteroarylstannanes.

Experimental Protocol: General Procedure for Stille Coupling

In a flame-dried Schlenk flask under an inert atmosphere, place this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The flask is evacuated and backfilled with argon three times. Anhydrous and degassed solvent (e.g., toluene or DMF) is added via syringe, followed by the organostannane reagent (1.1 eq.). The reaction mixture is heated (typically 80-110°C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[5] This reaction is highly efficient for the synthesis of arylalkynes from this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a mixture of this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-10 mol%) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, is added a base (e.g., triethylamine or diisopropylamine). The terminal alkyne (1.2 eq.) is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction mixture is then filtered, the solvent is evaporated, and the residue is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Classical nucleophilic aromatic substitution (SNAr) on this compound is expected to be less facile than on more electron-deficient aromatic systems, such as those bearing nitro groups. The electron-withdrawing effect of the methyl carboxylate group is moderate. Therefore, SNAr reactions with nucleophiles like alkoxides, thiolates, or amines would likely require forcing conditions, such as high temperatures and a polar aprotic solvent.

The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

SNAr_Mechanism Start Methyl 4,5-dibromothiophene- 2-carboxylate + Nu⁻ TS1 Transition State 1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Addition of Nucleophile TS2 Transition State 2 Product Substituted Thiophene + Br⁻ Meisenheimer->Product Elimination of Bromide

Diagram 3: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity with Specific Nucleophiles under SNAr Conditions:

  • Alkoxides (e.g., Sodium Methoxide): Reaction with sodium methoxide in a polar aprotic solvent like DMF or DMSO at elevated temperatures may lead to the substitution of one of the bromine atoms. The regioselectivity would likely favor substitution at the C5 position.

  • Thiols (e.g., Sodium Thiophenoxide): Thiolates are generally good nucleophiles for SNAr reactions. Reaction with a thiolate under basic conditions in a polar aprotic solvent could provide the corresponding thioether.

  • Cyanide: The cyanide ion can act as a nucleophile to introduce a nitrile group. This reaction typically requires a polar aprotic solvent and elevated temperatures.

  • Azide: Sodium azide can be used to introduce an azido group, which can be further transformed into an amine or a triazole.

Due to the lack of specific literature data on SNAr reactions with this compound, it is anticipated that palladium-catalyzed methods would be more efficient and proceed under milder conditions for most nucleophilic substitutions.

Involvement in Signaling Pathways

As a synthetic intermediate, this compound is not known to be directly involved in any biological signaling pathways. Its utility lies in the synthesis of novel molecules that may be designed to interact with biological targets.

Conclusion

This compound is a valuable and versatile building block for the synthesis of substituted thiophenes. Its reactivity is primarily governed by palladium-catalyzed cross-coupling reactions, which allow for the efficient and often regioselective introduction of a wide variety of carbon, nitrogen, and sulfur nucleophiles. The Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira reactions are all powerful tools for the derivatization of this scaffold. While classical nucleophilic aromatic substitution is theoretically possible, it is likely to require harsh reaction conditions and may be superseded by the milder and more versatile palladium-catalyzed methods. This guide provides a foundational understanding of the reactivity of this compound, enabling researchers to design and execute synthetic strategies for the development of new pharmaceuticals and functional materials.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of methyl 4,5-dibromothiophene-2-carboxylate. Due to a lack of direct experimental data for this specific substrate, this document leverages established principles of thiophene chemistry and analogous reactions on similarly deactivated thiophene rings to forecast its reactivity. This guide explores the theoretical basis for substitution patterns and offers detailed, albeit hypothetical, experimental protocols for key electrophilic substitution reactions, including nitration, halogenation, Friedel-Crafts acylation, and sulfonation. The content is intended to serve as a foundational resource for researchers designing synthetic routes involving this highly functionalized thiophene derivative.

Introduction: The Thiophene Core in Medicinal Chemistry

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Their structural similarity to benzene, coupled with unique electronic properties conferred by the sulfur heteroatom, makes them attractive building blocks in drug design. This compound is a highly substituted thiophene with potential as a versatile intermediate in the synthesis of complex molecular architectures. Understanding its reactivity, particularly in electrophilic substitution reactions, is crucial for its effective utilization in synthetic campaigns.

Predicted Reactivity and Regioselectivity

The thiophene ring is generally more susceptible to electrophilic attack than benzene due to the electron-donating nature of the sulfur atom, which can stabilize the intermediate sigma complex. However, the reactivity and regioselectivity of electrophilic substitution are significantly influenced by the substituents on the ring.

In the case of this compound, the thiophene nucleus is substituted with three electron-withdrawing groups: a methyl carboxylate group at the C2 position and two bromine atoms at the C4 and C5 positions.

  • Methyl Carboxylate Group (-COOCH₃): This is a strong deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (C4).

  • Bromo Groups (-Br): Halogens are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho, para-directing because of their electron-donating resonance effect.

Considering the substitution pattern of the target molecule, the C2, C4, and C5 positions are occupied. The only available position for electrophilic attack is the C3 position . The methyl carboxylate group at C2 would direct an incoming electrophile to the C4 position (meta), which is already occupied by a bromine atom. The bromine atom at C4 would direct to the C3 (ortho) and C5 (ortho) positions. The bromine at C5 would direct to the C4 (ortho) and a hypothetical C6 (para) position.

Given the combined deactivating effects of all three substituents, this compound is expected to be significantly less reactive towards electrophilic substitution than thiophene itself. However, based on the directing effects of the bromo groups, any successful electrophilic substitution is predicted to occur at the C3 position .

Predicted Electrophilic Substitution Reactions: Analogous Protocols

The following experimental protocols are proposed based on general procedures for electrophilic substitution on deactivated aromatic and heteroaromatic systems. These are intended as starting points for experimental investigation and will likely require significant optimization.

Nitration

The nitration of the highly deactivated this compound is expected to require harsh conditions.

Predicted Reaction: Introduction of a nitro group at the C3 position.

Analogous Protocol:

  • To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then slowly warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC). If no reaction is observed, gently heat the mixture to 40-50 °C.

  • Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterPredicted Condition
Nitrating AgentFuming HNO₃ / H₂SO₄
Stoichiometry1.1 eq HNO₃
Temperature0 °C to 50 °C
Reaction Time1 - 6 hours
Predicted YieldLow to moderate
Halogenation (Bromination)

Further halogenation of the already dibrominated ring is anticipated to be challenging.

Predicted Reaction: Introduction of a bromine atom at the C3 position.

Analogous Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), add a Lewis acid catalyst such as iron(III) bromide (0.1 eq).

  • Add a solution of bromine (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. Gentle heating may be required to initiate the reaction.

  • After the reaction is complete, quench with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Reagent/ParameterPredicted Condition
Halogenating AgentBr₂ / FeBr₃
Stoichiometry1.1 eq Br₂
TemperatureRoom temperature to 60 °C
Reaction Time2 - 12 hours
Predicted YieldLow
Friedel-Crafts Acylation

Friedel-Crafts reactions are generally not successful on strongly deactivated rings. Therefore, the acylation of this compound is predicted to be extremely difficult under standard conditions.

Predicted Reaction: Introduction of an acyl group at the C3 position.

Analogous Protocol (with expected low yield):

  • To a suspension of anhydrous aluminum chloride (2.0 eq) in anhydrous dichloromethane, add the acyl chloride (1.5 eq) dropwise at 0 °C.

  • Stir for 15 minutes, then add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction to stir at room temperature and monitor by TLC. Refluxing may be necessary.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Reagent/ParameterPredicted Condition
Acylating AgentAcyl chloride / AlCl₃
Stoichiometry1.5 eq Acyl Chloride, 2.0 eq AlCl₃
Temperature0 °C to reflux
Reaction Time12 - 48 hours
Predicted YieldVery low to negligible
Sulfonation

Sulfonation is a reversible reaction and can sometimes be achieved on deactivated rings with strong reagents.

Predicted Reaction: Introduction of a sulfonic acid group at the C3 position.

Analogous Protocol:

  • To fuming sulfuric acid (oleum) at 0 °C, slowly add this compound (1.0 eq).

  • Stir the mixture at room temperature and then heat to 60-80 °C.

  • Monitor the reaction by taking aliquots, quenching with water, and analyzing by LC-MS.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the product may be salted out by adding sodium chloride.

  • The crude sulfonic acid can be purified by recrystallization.

Reagent/ParameterPredicted Condition
Sulfonating AgentFuming H₂SO₄ (Oleum)
Temperature25 °C to 80 °C
Reaction Time4 - 24 hours
Predicted YieldLow to moderate

Visualizations

General Mechanism of Electrophilic Aromatic Substitution on Thiophene

Electrophilic_Aromatic_Substitution Thiophene Thiophene Ring Sigma_Complex Sigma Complex (Resonance Stabilized Cation) Thiophene->Sigma_Complex Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Sigma_Complex Substituted_Thiophene Substituted Thiophene Sigma_Complex->Substituted_Thiophene Deprotonation Protonated_Base Protonated Base (HB+) Sigma_Complex->Protonated_Base Base Base Base->Substituted_Thiophene

Caption: General mechanism of electrophilic aromatic substitution on a thiophene ring.

Predicted Experimental Workflow for Electrophilic Substitution

Experimental_Workflow Start Start Substrate Dissolve Methyl 4,5-dibromothiophene- 2-carboxylate in Solvent Start->Substrate Reagents Add Electrophilic Reagent and Catalyst (if required) Substrate->Reagents Reaction Stir at Controlled Temperature (Monitor by TLC/LC-MS) Reagents->Reaction Workup Quench Reaction and Perform Aqueous Workup Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification Product Characterize Final Product Purification->Product

Caption: A typical experimental workflow for electrophilic substitution reactions.

Conclusion

While direct experimental evidence is currently unavailable, a theoretical analysis of the electronic properties of this compound strongly suggests that electrophilic substitution, if successful, will occur at the C3 position. The presence of three deactivating groups renders the thiophene ring electron-poor, necessitating harsh reaction conditions for electrophilic functionalization. The analogous protocols provided herein offer rational starting points for the synthesis of novel 3-substituted derivatives of this versatile building block. It is anticipated that yields for these transformations will be modest and that significant optimization will be required. This guide serves as a valuable resource for chemists seeking to explore the synthetic utility of this compound in the development of new chemical entities.

An In-depth Technical Guide to Methyl 4,5-dibromothiophene-2-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and unique electronic properties. Among these, Methyl 4,5-dibromothiophene-2-carboxylate serves as a versatile building block for the synthesis of a wide array of derivatives and analogs. The presence of two bromine atoms at the 4 and 5 positions, along with a methyl ester at the 2-position, provides multiple reactive sites for functionalization, enabling the generation of novel compounds with potential therapeutic applications.

This technical guide provides a comprehensive overview of this compound, its synthesis, and the development of its derivatives. It includes detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows to support researchers in this field.

Core Compound: this compound

This compound is a solid organic compound at room temperature. Its structure, featuring a thiophene ring substituted with two bromine atoms and a methyl carboxylate group, makes it a highly reactive and valuable intermediate in organic synthesis.[1]

Physicochemical and Spectroscopic Data
PropertyValueReference
CAS Number 62224-24-2[1]
Molecular Formula C₆H₄Br₂O₂S[1]
Molecular Weight 299.97 g/mol [1]
Physical State Solid[1]
Melting Point 102-104 °C (for the related 3-methyl derivative)[2]
Solubility Soluble in polar solvents like ethanol and dimethyl sulfoxide; insoluble in water.[2]
¹H NMR Spectral data for related substituted methyl thiophene-2-carboxylates show characteristic ring proton shifts.[3]
¹³C NMR Spectral data for related substituted thienopyridines and other thiophene derivatives are available for comparison.[4]
IR Spectroscopy Characteristic C=O stretching frequencies for the ester group are observed, influenced by ring substituents.[3]
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with characteristic isotopic patterns for the two bromine atoms.[5]
Synthesis of this compound

The synthesis of the core compound can be achieved through a two-step process involving the esterification of 2-thiophenecarboxylic acid followed by bromination.

Step 1: Synthesis of Methyl 2-thiophenecarboxylate

A common method for this esterification is the Fischer-Speier esterification.

Step 2: Bromination of Methyl 2-thiophenecarboxylate

The bromination of the thiophene ring is a crucial step. Direct bromination of methyl 2-thiophenecarboxylate can lead to a mixture of products. A controlled bromination is necessary to achieve the desired 4,5-dibromo substitution.

Synthesis_Core_Compound 2-Thiophenecarboxylic Acid 2-Thiophenecarboxylic Acid Methyl 2-thiophenecarboxylate Methyl 2-thiophenecarboxylate 2-Thiophenecarboxylic Acid->Methyl 2-thiophenecarboxylate Methanol, H₂SO₄ (cat.) Reflux This compound This compound Methyl 2-thiophenecarboxylate->this compound Br₂, Acetic Acid Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Aryl-substituted Derivative Aryl-substituted Derivative This compound->Aryl-substituted Derivative Arylboronic Acid Arylboronic Acid Arylboronic Acid->Aryl-substituted Derivative Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄)->Aryl-substituted Derivative Base (e.g., K₂CO₃, K₃PO₄) Base (e.g., K₂CO₃, K₃PO₄) Base (e.g., K₂CO₃, K₃PO₄)->Aryl-substituted Derivative Solvent (e.g., Toluene, Dioxane/Water) Solvent (e.g., Toluene, Dioxane/Water) Solvent (e.g., Toluene, Dioxane/Water)->Aryl-substituted Derivative Experimental_Workflow_Suzuki A Reaction Setup (Reactants, Catalyst, Base, Solvent in Schlenk Flask) B Inert Atmosphere (Purge with Ar or N₂) A->B C Heating and Stirring (80-110 °C, 12-24h) B->C D Reaction Monitoring (TLC or GC-MS) C->D E Work-up (Cooling, Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G COX2_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandin H₂ Prostaglandin H₂ Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H₂->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain COX-2 Enzyme->Prostaglandin H₂ Thiophene Derivative Thiophene Derivative Thiophene Derivative->COX-2 Enzyme Inhibition SAR_Logic Core Scaffold\n(Methyl thiophene-2-carboxylate) Core Scaffold (Methyl thiophene-2-carboxylate) Substituent at C4 Substituent at C4 Biological Activity Biological Activity Substituent at C4->Biological Activity Influences Substituent at C5 Substituent at C5 Substituent at C5->Biological Activity Influences Modification of Ester Modification of Ester Modification of Ester->Biological Activity Influences Biological Activity\n(e.g., Potency, Selectivity) Biological Activity (e.g., Potency, Selectivity) Core Scaffold Core Scaffold Core Scaffold->Biological Activity

References

Commercial Availability and Synthetic Utility of Methyl 4,5-dibromothiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-dibromothiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Its thiophene core, substituted with two bromine atoms and a methyl ester, provides multiple reaction sites for derivatization, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and representative experimental protocols for its synthetic applications.

Chemical Data

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 62224-24-2[1]
Molecular Formula C₆H₄Br₂O₂S[1]
Molecular Weight 299.97 g/mol [2]
Appearance White to off-white crystals or powder[1]
Purity Typically ≥97%[1]

Commercial Availability

This compound is readily available from a range of chemical suppliers. The typical purity offered is 97% or higher. Pricing can vary between suppliers and is dependent on the quantity purchased.

SupplierWebsitePurityNotes
Thermo Scientific Chemicals (Alfa Aesar) --INVALID-LINK--97%A leading supplier of research chemicals.
Fisher Scientific --INVALID-LINK--97%A major distributor of scientific products.
Sigma-Aldrich (Merck) --INVALID-LINK---Product availability should be confirmed on their website.
CymitQuimica --INVALID-LINK--97%A supplier of fine chemicals for research.
ChemicalBook --INVALID-LINK---An online platform connecting buyers and sellers of chemicals.

Synthetic Applications

The bromine atoms on the thiophene ring of this compound serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck reactions. These reactions are fundamental in C-C bond formation and are widely used in the synthesis of complex organic molecules.

Key Cross-Coupling Reactions

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling cluster_heck Heck Reaction reagent This compound suzuki_reagent Ar-B(OR)₂ reagent->suzuki_reagent stille_reagent R-Sn(Alkyl)₃ reagent->stille_reagent heck_reagent Alkene reagent->heck_reagent suzuki_product Aryl-substituted thiophene suzuki_reagent->suzuki_product Pd catalyst, Base stille_product Alkyl/Aryl-substituted thiophene stille_reagent->stille_product Pd catalyst heck_product Alkenyl-substituted thiophene heck_reagent->heck_product Pd catalyst, Base

R-Br + Ar-B(OH)₂ --[Pd Catalyst, Base]--> R-Ar```

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

[3][4]#### Stille Coupling (Representative Protocol)

The Stille reaction couples an organic halide with an organotin compound.

Reaction Scheme:

Procedure:

  • To a solution of this compound (1.0 eq.) in an anhydrous, degassed solvent such as toluene or DMF, add the organostannane reagent (1.1-1.2 eq.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq.).

  • If required, add a ligand such as triphenylphosphine.

  • De-gas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the mixture to 80-110 °C and stir under an inert atmosphere for 12-48 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction and quench with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the mixture and perform a standard aqueous workup and extraction.

  • Purify the product by column chromatography.

[5][6]#### Heck Reaction (Representative Protocol)

The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene.

[7]Reaction Scheme:

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq.) and the desired alkene (1.1-1.5 eq.) in a polar aprotic solvent like DMF or acetonitrile.

  • Add a palladium source, such as palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq.), and a phosphine ligand (e.g., triphenylphosphine).

  • Add a base, typically a tertiary amine like triethylamine (1.5-2.0 eq.).

  • De-gas the mixture and heat under an inert atmosphere at 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction, filter off any solids, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

[8][9]### General Experimental Workflow

The following diagram illustrates a typical workflow for a researcher utilizing this compound in a synthetic project.

G cluster_procurement Procurement cluster_synthesis Synthesis cluster_analysis Analysis supplier Identify Supplier quote Request Quote supplier->quote purchase Purchase quote->purchase receive Receive & Log purchase->receive reaction Set up Reaction receive->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor workup Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify structure Structural Characterization (NMR, MS) purify->structure purity_check Purity Analysis (HPLC) structure->purity_check

Caption: General workflow for procurement and synthetic use of the reagent.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of a wide array of functionalized thiophene derivatives. Its utility in palladium-catalyzed cross-coupling reactions makes it a key building block for drug discovery and materials science research. The information and representative protocols provided in this guide are intended to facilitate its effective use in the laboratory. Researchers should always consult the relevant safety data sheets (SDS) before handling this compound and perform appropriate risk assessments for all experimental procedures.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of Methyl 4,5-dibromothiophene-2-carboxylate. This versatile building block is crucial in the synthesis of novel thiophene-based compounds for applications in medicinal chemistry, materials science, and organic electronics. The following protocols are based on established methodologies for structurally similar dibromothiophenes and offer a robust starting point for optimization.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] For substituted dibromothiophenes, such as this compound, this reaction allows for the sequential and regioselective introduction of aryl, heteroaryl, or vinyl groups. The electron-withdrawing nature of the methyl ester at the 2-position influences the reactivity of the adjacent bromine atoms, typically enabling a selective coupling. This protocol outlines the conditions for both mono- and di-arylation of the thiophene core.

Key Reaction Parameters

The success of the Suzuki coupling is dependent on several factors, including the choice of catalyst, base, solvent, and temperature. For dibromothiophenes, palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed.[1] The choice of base, often a carbonate or phosphate, is crucial for the transmetalation step.[1][2] A mixture of an organic solvent like 1,4-dioxane and water is frequently used to facilitate the dissolution of both the organic and inorganic reagents.[1][2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of dibromothiophenes, which can be adapted for this compound. Yields are dependent on the specific boronic acid used, with electron-rich boronic acids generally providing higher yields.[2]

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4,5-Dibromothiophene-2-carboxaldehydeArylboronic acid (1.1 eq)Pd(PPh₃)₄ (5)K₂CO₃ (2 eq)Dioxane/H₂O (6:1)901260-85 (Mono-arylated)
4,5-Dibromothiophene-2-carboxaldehydeArylboronic acid (1.5 eq, second addition)-K₂CO₃ (2.2 eq)-901255-75 (Di-arylated)
2,5-Dibromo-3-hexylthiopheneArylboronic acid (2.5 eq)Pd(PPh₃)₄ (6)K₃PO₄ (4 eq)Dioxane/H₂O (4:1)9012Moderate to Good

Experimental Protocols

Protocol 1: Mono-Arylation of this compound

This protocol is adapted from a procedure for the mono-arylation of 4,5-dibromothiophene-2-carboxaldehyde and is expected to be a good starting point.[2]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 6:1 ratio, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Protocol 2: One-Pot Di-Arylation of this compound

This protocol describes a one-pot, two-step procedure for the synthesis of di-substituted thiophenes.[2]

Materials:

  • This compound

  • First arylboronic acid (1.1 equivalents)

  • Second arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (initial 2.0 equivalents, subsequent 2.2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow steps 1-5 of Protocol 1.

  • After 12 hours, cool the reaction mixture slightly.

  • To the same flask, add the second arylboronic acid (1.5 mmol) and additional potassium carbonate (2.2 mmol).

  • Re-evacuate and backfill the flask with inert gas.

  • Heat the reaction mixture to 90 °C and stir for an additional 12 hours.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product.

  • Follow steps 7-10 of Protocol 1 for workup and purification.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X R1-X This compound Oxidative_Addition Oxidative Addition R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 R2-B(OR)2 Arylboronic Acid Transmetalation Transmetalation Base Base R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 Coupled Product R1-Pd(II)L2-R2->R1-R2 Reductive_Elimination Reductive Elimination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Dibromothiophene, Boronic Acid, Base, Catalyst Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reactants->Inert_Atmosphere Solvent Add Degassed Dioxane/Water Inert_Atmosphere->Solvent Heating Heat to 90 °C with Stirring Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench with Water Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization

References

Application Notes and Protocols for Stille Coupling of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Stille cross-coupling reaction of methyl 4,5-dibromothiophene-2-carboxylate. This versatile reaction enables the selective formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Introduction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2] It is widely utilized in organic synthesis due to its tolerance of a wide range of functional groups, mild reaction conditions, and the stability of the organostannane reagents to air and moisture.[3][4] For this compound, the Stille coupling offers a strategic method to introduce aryl, heteroaryl, or vinyl substituents, primarily at the more reactive 5-position of the thiophene ring. The electron-withdrawing nature of the carboxylate group at the 2-position influences the reactivity of the C-Br bonds, generally favoring oxidative addition at the C5 position.

Reaction Principle

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the this compound, typically at the more reactive 5-position, to form a Pd(II) complex.

  • Transmetalation: The organostannane reagent exchanges its organic group (R') with the bromide on the palladium center. This is often the rate-determining step of the catalytic cycle.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

Experimental Protocols

The following protocols are representative examples for performing a selective mono-Stille coupling reaction on this compound.

Protocol 1: Selective Mono-Arylation at the 5-Position

This protocol is designed to favor the formation of methyl 4-bromo-5-arylthiophene-2-carboxylate.

Materials:

  • This compound

  • Aryl tributylstannane (e.g., Phenyltributyltin, 1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, or Dioxane)

  • Schlenk flask or microwave reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous and degassed solvent (e.g., Toluene) via syringe.

  • Add the aryl tributylstannane (1.1 eq) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-bromo-5-arylthiophene-2-carboxylate.

Tabulated Data

The following table summarizes typical reaction conditions for the selective mono-Stille coupling of substituted dibromothiophenes.

EntryOrganostannane (R-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1PhenyltributyltinPd(PPh₃)₄ (5)-Toluene1101675-85
22-ThienyltributyltinPd₂(dba)₃ (2)P(o-tol)₃ (8)DMF1001270-80
3VinyltributyltinPdCl₂(PPh₃)₂ (3)-Dioxane902465-75

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Stille coupling of this compound.

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound Organostannane Pd Catalyst solvent Anhydrous, Degassed Solvent heating Heating (90-110 °C) reagents->heating inert Inert Atmosphere (Ar/N2) stirring Stirring (12-24 h) extraction Aqueous Workup (KF) stirring->extraction drying Drying & Concentration purification Column Chromatography product Methyl 4-bromo-5-substituted- thiophene-2-carboxylate purification->product

General workflow for the Stille coupling reaction.
Catalytic Cycle

The diagram below outlines the key steps in the palladium-catalyzed Stille coupling reaction.

Stille_Cycle Pd0 Pd(0)L_n PdII_complex R-Pd(II)L_n-Br Pd0->PdII_complex Oxidative Addition Transmetalation_complex R-Pd(II)L_n-R' PdII_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Coupled Product (R-R') Transmetalation_complex->Product Thiophene Methyl 4,5-dibromothiophene- 2-carboxylate (R-Br) Stannane Organostannane (R'-SnBu3) Byproduct Bu3Sn-Br

Catalytic cycle of the Stille cross-coupling reaction.

Concluding Remarks

The Stille coupling of this compound is a robust and reliable method for the synthesis of functionalized thiophene derivatives. The regioselectivity of the reaction, favoring substitution at the 5-position, provides a predictable route to novel compounds. Careful optimization of the catalyst, ligand, solvent, and temperature is crucial for achieving high yields and minimizing side products. The protocols and information provided herein serve as a valuable resource for researchers engaged in the synthesis of complex molecules for various applications.

References

Application Notes and Protocols for the Heck Reaction of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Heck reaction involving Methyl 4,5-dibromothiophene-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by its dibromo-substituted thiophene core. The following sections detail the methodology for palladium-catalyzed C-C bond formation, enabling the introduction of vinyl groups onto the thiophene ring.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene in the presence of a base.[1] For this compound, the two bromine atoms at the C4 and C5 positions serve as reactive sites for this transformation, allowing for mono- or di-vinylation. The electron-withdrawing nature of the carboxylate group can influence the reactivity of the bromine atoms. This document outlines a general protocol for performing a Heck reaction with this substrate, based on established methodologies for similar dihaloheterocycles.

Key Considerations for the Heck Reaction of this compound

  • Regioselectivity: In di-substituted thiophenes, the relative reactivity of the halogen atoms can be influenced by both electronic and steric factors. For 4,5-dibromothiophene derivatives, the bromine at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the bromine at the 4-position. This is attributed to the position alpha to the sulfur atom. By carefully controlling the stoichiometry of the alkene and the reaction conditions, selective mono-vinylation at the C5 position can be achieved.

  • Dehalogenation: A common side reaction in palladium-catalyzed couplings of polyhalogenated heterocycles is dehalogenation, where a halogen atom is replaced by a hydrogen atom. This can be minimized by careful selection of the solvent, base, and catalyst system, and by ensuring anhydrous reaction conditions.[2]

  • Catalyst System: The choice of palladium source and ligand is crucial for a successful Heck reaction. Common palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Phosphine ligands, such as triphenylphosphine (PPh₃) or more sterically demanding biaryl phosphines, are often employed to stabilize the palladium catalyst and promote the desired reactivity.

Experimental Protocols

The following is a representative protocol for the mono-Heck vinylation of this compound at the C5-position.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene)

  • Anhydrous reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired alkene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add the anhydrous solvent (5 mL) and the base (e.g., triethylamine, 2.0 mmol).

  • Stir the reaction mixture at the desired temperature (typically between 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired vinylated thiophene derivative.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Heck reaction of this compound.

Table 1: Typical Reaction Conditions for Mono-Heck Vinylation

ParameterCondition
SubstrateThis compound
AlkeneStyrene, Acrylates, etc. (1.1 - 1.5 equiv)
Palladium CatalystPd(OAc)₂ (1-5 mol%)
LigandPPh₃, P(o-tol)₃ (2-10 mol%)
BaseEt₃N, K₂CO₃, NaOAc (1.5 - 3.0 equiv)
SolventDMF, DMAc, Toluene, Acetonitrile
Temperature80 - 140 °C
Reaction Time4 - 24 hours
Expected Yield60 - 95% (for mono-vinylation)

Table 2: Influence of Alkene on Reactivity

AlkeneReactivityNotes
Electron-deficient (e.g., acrylates)HighGenerally provides good yields and high selectivity for the trans isomer.
StyrenesModerate to HighGood coupling partners, yields can be substrate-dependent.
Electron-rich (e.g., enol ethers)LowerMay require more forcing conditions or specialized catalyst systems.

Visualizations

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Reaction Vessel (Inert Atmosphere) Add_Reactants Add: - this compound - Alkene Start->Add_Reactants Add_Catalyst Add: - Palladium Precursor - Ligand Add_Reactants->Add_Catalyst Add_Base_Solvent Add: - Base - Anhydrous Solvent Add_Catalyst->Add_Base_Solvent Heat Heat to 80-120 °C Add_Base_Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General workflow for the Heck reaction of this compound.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add R-Br (Substrate) PdII_Aryl R-Pd(II)L₂(Br) Ox_Add->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord + Alkene - L PdII_Alkene R-Pd(II)L(Alkene)(Br) Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl (R-Alkyl)-Pd(II)L(Br) Mig_Ins->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride PdH_Alkene H-Pd(II)L(Product)(Br) Beta_Hydride->PdH_Alkene + L Red_Elim Reductive Elimination (Base) PdH_Alkene->Red_Elim - Product Red_Elim->Pd0

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols: Formation of Organometallic Reagents from Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the formation of organometallic reagents from methyl 4,5-dibromothiophene-2-carboxylate. This compound is a valuable building block in the synthesis of complex heterocyclic molecules for pharmaceuticals and materials science.[1] The presence of two bromine atoms and a methyl ester group presents unique challenges and opportunities for selective functionalization.[1]

Two primary methods for generating a nucleophilic thiophene derivative are presented: the classical Grignard reagent formation and a more commonly employed halogen-metal exchange using an organolithium reagent. Due to the reactivity of Grignard reagents towards esters, the organolithium method is often preferred for substrates of this nature.[2][3]

Chemoselectivity and Challenges

The key challenge in forming an organometallic reagent from this compound is the presence of the electrophilic methyl ester group. Grignard reagents are strong nucleophiles and can add to esters, leading to the formation of tertiary alcohols and other byproducts.[2] This self-reaction can significantly lower the yield of the desired organometallic intermediate.

Regioselectivity: In related dibromothiophene systems, such as 4,5-dibromothiophene-2-carboxaldehyde, cross-coupling reactions preferentially occur at the 5-position. This is attributed to the electronic influence of the electron-withdrawing group at the 2-position, which makes the bromine at the 5-position more susceptible to oxidative addition or halogen-metal exchange. A similar selectivity is anticipated for this compound.

Experimental Protocols

Method A: Grignard Reagent Formation (Theoretical Protocol)

This protocol is based on general procedures for Grignard reagent formation and is adapted for the specific challenges of this compound.[4] Low temperatures are suggested to minimize side reactions involving the ester group.[5][6]

Reaction Scheme:

G1 A This compound C Methyl 4-bromo-5-(magnesiobromide)thiophene-2-carboxylate A->C B Mg, THF (Low Temperature) B->C G2 A This compound C Methyl 4-bromo-5-lithiothiophene-2-carboxylate A->C B n-BuLi, THF -78 °C B->C workflow Workflow for Organometallic Reagent Formation cluster_start Starting Material cluster_method Method Selection cluster_conditions_g Grignard Conditions cluster_conditions_l Lithiation Conditions cluster_intermediate Organometallic Intermediate cluster_reaction Subsequent Reaction cluster_product Final Product start This compound grignard Grignard Formation (Method A) start->grignard High ester reactivity risk lithiation Halogen-Metal Exchange (Method B - Recommended) start->lithiation Preferred for functionalized substrates mg Mg, Anhydrous THF grignard->mg nBuLi n-BuLi, Anhydrous THF lithiation->nBuLi low_temp_g Low Temperature (-20°C) mg->low_temp_g grignard_reagent Thiophene Grignard Reagent low_temp_g->grignard_reagent cryo_temp -78°C nBuLi->cryo_temp lithium_reagent Thiophene Organolithium cryo_temp->lithium_reagent electrophile Reaction with Electrophile (e.g., Aldehyde, Ketone, etc.) grignard_reagent->electrophile lithium_reagent->electrophile product 5-Functionalized Thiophene electrophile->product

References

Application Notes and Protocols: Functionalization of Methyl 4,5-dibromothiophene-2-carboxylate via Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the regioselective functionalization of methyl 4,5-dibromothiophene-2-carboxylate, a versatile building block in medicinal chemistry. The described methods utilize lithiation to introduce a variety of functional groups at the 5-position of the thiophene ring, paving the way for the synthesis of novel compounds with potential therapeutic applications, particularly as enzyme inhibitors.

Introduction

Thiophene-containing molecules are a cornerstone in drug discovery, with numerous approved drugs featuring this privileged scaffold. Their unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles make them attractive moieties for medicinal chemists. Functionalization of the thiophene core is crucial for modulating the pharmacological properties of these compounds.

This document focuses on the lithiation of this compound as a strategic approach to introduce chemical diversity. The bromine atom at the 5-position is selectively replaced by lithium, creating a potent nucleophile that can react with a wide range of electrophiles. This regioselective functionalization allows for the targeted synthesis of novel thiophene derivatives.

Key Applications in Drug Discovery

Functionalized thiophenes derived from this compound have shown promise as inhibitors of key enzymes involved in cellular signaling pathways implicated in diseases such as cancer. Notably, substituted thiophenes have been identified as potent and selective inhibitors of Phosphatidylinositol-3-kinases (PI3Ks).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1] By targeting components of this pathway, functionalized thiophenes can induce apoptosis and inhibit tumor growth.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Lithiation and Functionalization of this compound

This protocol describes a general method for the lithiation of this compound at the 5-position using n-butyllithium (n-BuLi) followed by quenching with an electrophile.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), trimethylsilyl chloride (TMSCl), benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the cooled solution while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional 1-2 hours, and then gradually warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes the expected products and representative yields for the functionalization of this compound with various electrophiles based on analogous reactions reported in the literature.

ElectrophileProduct NameRepresentative Yield (%)
N,N-Dimethylformamide (DMF)Methyl 4-bromo-5-formylthiophene-2-carboxylate70-85
Trimethylsilyl chloride (TMSCl)Methyl 4-bromo-5-(trimethylsilyl)thiophene-2-carboxylate80-95
BenzaldehydeMethyl 4-bromo-5-(hydroxy(phenyl)methyl)thiophene-2-carboxylate65-80

Note: Yields are estimates based on similar transformations and may vary depending on specific reaction conditions and the purity of reagents.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the lithiation and functionalization of this compound.

experimental_workflow start Start reagents This compound Anhydrous THF start->reagents cooling Cool to -78 °C reagents->cooling lithiation Add n-BuLi Stir for 1h at -78 °C cooling->lithiation electrophile Add Electrophile (e.g., DMF, TMSCl) lithiation->electrophile reaction Stir and Warm to RT electrophile->reaction workup Quench (NH4Cl) Extract (EtOAc) reaction->workup purification Column Chromatography workup->purification product Functionalized Product purification->product

Caption: General workflow for the lithiation and functionalization of the thiophene substrate.

Signaling Pathway

The synthesized functionalized thiophenes can be evaluated for their potential to inhibit the PI3K/AKT/mTOR signaling pathway, a key pathway in cancer cell proliferation and survival.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Functionalized Thiophene Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by functionalized thiophenes.

References

Application Notes and Protocols for Conjugated Polymer Synthesis Using Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of conjugated polymers utilizing Methyl 4,5-dibromothiophene-2-carboxylate as a key monomer. This versatile building block enables the creation of novel polymers with tunable electronic and optical properties for a range of applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Introduction

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge transport properties and environmental stability.[1] The functionalization of the thiophene ring allows for precise control over the polymer's electronic structure and solubility. This compound is a particularly interesting monomer due to the presence of two bromine atoms, which allow for various cross-coupling polymerization reactions, and the electron-withdrawing methyl ester group, which can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

This document outlines a general protocol for the copolymerization of this compound with a fluorene-based comonomer via Suzuki coupling, a widely used and robust method for the synthesis of conjugated polymers.

Data Presentation

PropertyValueReference
Number-Average Molecular Weight (Mn)8,600 - 17,200 g/mol [1]
Weight-Average Molecular Weight (Mw)14,600 - 20,600 g/mol [1]
Polydispersity Index (PDI)1.2 - 1.7[1]
UV-Vis Absorption (λmax, in CHCl3)~397 nm[1]
Photoluminescence Emission (λmax, in CHCl3)~472 nm[1]
HOMO Level (Estimated)-5.4 to -5.8 eVGeneral Polythiophene Data
LUMO Level (Estimated)-3.0 to -3.4 eVGeneral Polythiophene Data

Experimental Protocols

Materials
  • This compound

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (or similar fluorene comonomer)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Aliquat 336 (phase transfer catalyst)

  • Anhydrous Toluene

  • 2 M aqueous sodium carbonate (Na2CO3) solution

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

  • Argon or Nitrogen gas (for inert atmosphere)

General Suzuki Coupling Polymerization Protocol

This protocol is adapted from the synthesis of alternating fluorene-thiophene copolymers.[1]

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, dissolve Aliquat 336 (0.1 eq) in a mixture of 2 M aqueous sodium carbonate solution (e.g., 1.7 mL, 3.46 mmol) and anhydrous toluene (e.g., 8 mL).

  • Degassing: Degas the solution for at least 30 minutes by bubbling with argon or nitrogen.

  • Addition of Monomers: Under a positive pressure of inert gas, add this compound (1.0 eq) and the fluorene comonomer (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, 1.0 eq) to the flask.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.01 eq), to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 85 °C and stir vigorously for 48 hours under an inert atmosphere.

  • End-Capping: To terminate the polymerization, add a small excess of the boronic ester comonomer (0.01 eq) and an aryl halide such as bromobenzene (0.1 eq) and continue stirring for an additional 2 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification:

    • Filter the precipitated polymer.

    • Wash the polymer sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • For further purification, a Soxhlet extraction can be performed using methanol, acetone, and hexane. The final polymer is typically extracted with chloroform.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Visualizations

Suzuki_Copolymerization_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification setup 1. Dissolve Aliquat 336 in Toluene/Na2CO3(aq) degas 2. Degas with Ar/N2 setup->degas add_monomers 3. Add Monomers: - this compound - Fluorene Comonomer degas->add_monomers add_catalyst 4. Add Pd(PPh3)4 Catalyst add_monomers->add_catalyst polymerize 5. Heat at 85°C for 48h add_catalyst->polymerize end_cap 6. End-capping polymerize->end_cap precipitate 7. Precipitate in Methanol end_cap->precipitate purify 8. Wash with Solvents (Methanol, Acetone, Hexane) precipitate->purify soxhlet Optional: Soxhlet Extraction purify->soxhlet dry 9. Dry under Vacuum soxhlet->dry

Caption: Experimental workflow for the Suzuki copolymerization.

Signaling_Pathway cluster_reactants Reactants Monomer1 This compound Polymer Alternating Copolymer Monomer1->Polymer Suzuki Coupling Monomer2 Fluorene Diboronic Ester Monomer2->Polymer Catalyst Pd(0) Catalyst Catalyst->Polymer Base Base (e.g., Na2CO3) Base->Polymer

Caption: Logical relationship of reactants in Suzuki polymerization.

References

Application Notes and Protocols for the Polymerization of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes are a class of conducting polymers with significant potential in various fields, including organic electronics, sensors, and biomedical applications. The functionalization of the thiophene monomer is a key strategy to tune the properties of the resulting polymer. Methyl 4,5-dibromothiophene-2-carboxylate is a versatile monomer that allows for the introduction of a carboxylate group, which can enhance solubility, facilitate further functionalization, and influence the electronic properties of the polymer backbone. These application notes provide an overview of the polymerization of this compound and detailed protocols for its use in the synthesis of functional polythiophenes.

The presence of the ester group can influence the polymer's electronic properties. For instance, the introduction of an ester group into the polymer side chain has been shown to lower the HOMO energy level of polythiophenes, which can be advantageous in applications such as polymer solar cells.[1]

Polymerization Methods

Several cross-coupling methods can be employed for the polymerization of this compound. The choice of method can impact the polymer's properties, such as its regioregularity, molecular weight, and polydispersity. The most common methods include Grignard Metathesis (GRIM) Polymerization, Stille Cross-Coupling Polymerization, and Suzuki Cross-Coupling Polymerization.[2]

Key Synthesis Parameters and Their Influence on Polymer Properties

The properties of the resulting polythiophene are highly dependent on the polymerization conditions. The following diagram illustrates the relationship between key synthesis parameters and the final polymer characteristics.

G cluster_params Synthesis Parameters cluster_props Polymer Properties Catalyst System Catalyst System Molecular Weight Molecular Weight Catalyst System->Molecular Weight influences Regioregularity Regioregularity Catalyst System->Regioregularity determines Solvent Solvent Solvent->Molecular Weight affects Yield Yield Solvent->Yield impacts Temperature Temperature Temperature->Molecular Weight affects PDI PDI Temperature->PDI can influence Reaction Time Reaction Time Reaction Time->Molecular Weight affects Reaction Time->Yield determines Monomer Purity Monomer Purity Monomer Purity->Molecular Weight critical for high MW Electronic Properties Electronic Properties Monomer Purity->Electronic Properties affects Polydispersity Index (PDI) Polydispersity Index (PDI)

Caption: Key synthesis parameters and their influence on polymer properties.

Experimental Protocols

The following are detailed protocols for the polymerization of this compound using three common methods. It is crucial to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent side reactions and catalyst deactivation.

Protocol 1: Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a widely used method for synthesizing regioregular polythiophenes.[3][4][5][6]

Workflow for GRIM Polymerization:

GRIM_Workflow Monomer Methyl 4,5-dibromo- thiophene-2-carboxylate Reaction Grignard Metathesis (THF, rt) Monomer->Reaction Grignard Grignard Reagent (e.g., t-BuMgCl) Grignard->Reaction Polymerization Polymerization (rt, 2-24h) Reaction->Polymerization Catalyst Ni(dppp)Cl2 Catalyst->Polymerization Quenching Quenching (HCl) Polymerization->Quenching Precipitation Precipitation (Methanol) Quenching->Precipitation Purification Purification (Soxhlet Extraction) Precipitation->Purification Polymer Poly(methyl 4,5-dibromo- thiophene-2-carboxylate) Purification->Polymer

Caption: Generalized experimental workflow for GRIM polymerization.

Materials:

  • This compound (1 eq.)

  • tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.05 eq.)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (0.5-1 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Slowly add the t-BuMgCl solution to the monomer solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the Grignard metathesis.

  • In a separate flask, prepare a suspension of Ni(dppp)Cl₂ in anhydrous THF.

  • Add the catalyst suspension to the monomer solution. A color change should be observed, indicating the start of polymerization.

  • Allow the polymerization to proceed at room temperature for 2-24 hours.

  • Quench the reaction by slowly adding a small amount of 1 M HCl.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Dry the polymer under vacuum to obtain the final product.

Protocol 2: Stille Cross-Coupling Polymerization

Stille polymerization is a versatile method tolerant of a wide range of functional groups.[7][8][9][10] For this protocol, the monomer needs to be converted to a distannyl derivative first.

Workflow for Stille Polymerization:

Stille_Workflow Monomer_Br Methyl 4,5-dibromo- thiophene-2-carboxylate Monomer_Sn Distannyl-thiophene Derivative Monomer_Br->Monomer_Sn Stannylation Polymerization Polymerization (Toluene, 80-120°C) Monomer_Br->Polymerization Monomer_Sn->Polymerization Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Polymerization Ligand Ligand (e.g., P(o-tol)3) Ligand->Polymerization Precipitation Precipitation (Methanol) Polymerization->Precipitation Purification Purification (Soxhlet Extraction) Precipitation->Purification Polymer Poly(methyl 4,5-dibromo- thiophene-2-carboxylate) Purification->Polymer

Caption: Generalized experimental workflow for Stille polymerization.

Materials:

  • This compound (1 eq.)

  • Bis(trimethylstannyl)thiophene (or a similar distannyl comonomer) (1 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4-8 mol%)

  • Anhydrous Toluene or DMF

  • Methanol

  • Acetone

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the distannyl comonomer in anhydrous toluene or DMF.

  • In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ and P(o-tol)₃ in the same anhydrous solvent.

  • Add the catalyst solution to the monomer solution.

  • Heat the reaction mixture to 80-120 °C and stir for 24-72 hours.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.

  • Filter the polymer and wash it thoroughly with methanol and acetone.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to isolate the polymer fraction.

  • Dry the polymer under vacuum.

Protocol 3: Suzuki Cross-Coupling Polymerization

Suzuki polymerization is another powerful C-C bond-forming reaction widely used for polymer synthesis.[11][12][13][14] This method requires one monomer to be a diboronic acid or ester derivative.

Workflow for Suzuki Polymerization:

Suzuki_Workflow Monomer_Br Methyl 4,5-dibromo- thiophene-2-carboxylate Polymerization Polymerization (Toluene/Water, 80-100°C) Monomer_Br->Polymerization Monomer_B Diboronic Acid/Ester Comonomer Monomer_B->Polymerization Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymerization Base Base (e.g., K2CO3) Base->Polymerization Precipitation Precipitation (Methanol) Polymerization->Precipitation Purification Purification Precipitation->Purification Polymer Poly(methyl 4,5-dibromo- thiophene-2-carboxylate) Purification->Polymer

Caption: Generalized experimental workflow for Suzuki polymerization.

Materials:

  • This compound (1 eq.)

  • A suitable thiophene- or phenyl-diboronic acid or ester (1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-3 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (3 eq.)

  • Toluene and Water (e.g., 4:1 mixture)

  • Methanol

Procedure:

  • In a Schlenk flask, combine this compound, the diboronic acid/ester comonomer, and the base.

  • Add the degassed solvent system (e.g., toluene and water).

  • Add the palladium catalyst.

  • Heat the biphasic mixture to 80-100 °C with vigorous stirring for 24-72 hours under an inert atmosphere.

  • Cool the reaction to room temperature and separate the organic layer.

  • Precipitate the polymer by pouring the organic layer into a large volume of methanol.

  • Filter the polymer and wash it with methanol and water to remove inorganic salts.

  • Further purify the polymer by washing with acetone and hexane.

  • Dry the polymer under vacuum.

Characterization and Expected Properties

The synthesized polymers should be characterized to determine their molecular weight, polydispersity, structure, and electronic properties.

Characterization Techniques:

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the polymer structure and determine the regioregularity.

  • UV-Vis Spectroscopy: To determine the absorption spectrum and estimate the optical bandgap.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Expected Properties of Poly(methyl thiophene-2-carboxylate) Derivatives:

The introduction of an ester group at the 2-position of the thiophene ring is expected to influence the polymer's properties. The following table summarizes expected property ranges based on literature for similar ester-functionalized polythiophenes.

PropertyExpected Value/RangeCharacterization Method
Molecular Weight (Mn) 5 - 50 kDaGPC
Polydispersity Index (PDI) 1.2 - 2.5GPC
Regioregularity (Head-to-Tail) > 90% (with GRIM)¹H NMR
Optical Bandgap (Eg) 2.0 - 2.5 eVUV-Vis Spectroscopy
HOMO Energy Level -5.2 to -5.6 eVCyclic Voltammetry
LUMO Energy Level -2.8 to -3.2 eVCyclic Voltammetry
Thermal Decomposition Temp. (Td) > 250 °CTGA

Applications

Polythiophenes with carboxylate functionalities are promising materials for a variety of applications due to their tunable electronic properties and potential for further chemical modification.

  • Organic Photovoltaics (OPVs): The lowered HOMO level can lead to a higher open-circuit voltage (Voc) in polymer solar cells.[1]

  • Organic Field-Effect Transistors (OFETs): The functional group can influence the polymer's packing and morphology, which are critical for charge transport.

  • Sensors: The carboxylate group can act as a recognition site for specific analytes.

  • Drug Delivery: The polymer backbone can be functionalized with drugs, and the carboxylate group can improve biocompatibility and water solubility (after hydrolysis to the carboxylic acid).

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Molecular Weight Impure monomer; Incorrect stoichiometry; Inactive catalyst; Premature termination.Purify monomer before use; Carefully measure reactants; Use fresh, high-purity catalyst; Ensure inert and anhydrous conditions.
Broad Polydispersity Slow initiation; Chain transfer reactions.Optimize catalyst and reaction temperature; Monitor reaction time.
Low Yield Poor catalyst activity; Inefficient precipitation; Loss during purification.Use a more active catalyst system; Optimize precipitation solvent and volume; Handle polymer carefully during washing and filtration.
Insolubility of Polymer High molecular weight; Strong interchain interactions.Use a higher boiling point solvent for polymerization and characterization; Synthesize lower molecular weight polymer by adjusting monomer/catalyst ratio.

References

Application Notes and Protocols for Methyl 4,5-dibromothiophene-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-dibromothiophene-2-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a thiophene core, two reactive bromine atoms, and an ester functional group, make it an ideal starting material for the synthesis of a diverse range of pharmacologically active compounds. The bromine atoms at the 4 and 5 positions are particularly amenable to various cross-coupling and substitution reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of therapeutic agents.

Key Application: Synthesis of Thieno[3,2-d]pyrimidine Derivatives

A primary application of this compound is its role as a precursor in the synthesis of the thieno[3,2-d]pyrimidine scaffold. This fused heterocyclic system is a prominent pharmacophore found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The general synthetic strategy involves the conversion of the dibromo-thiophene starting material into a 3-aminothiophene intermediate, which is subsequently cyclized to form the thieno[3,2-d]pyrimidine core.

Quantitative Data Summary

The following tables summarize the biological activities of various thieno[3,2-d]pyrimidine derivatives synthesized from precursors related to this compound.

Table 1: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound ClassTargetCell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidinesEGFR/HER2HepG27.592 ± 0.32[1]
HCT-1169.871 ± 0.41[1]
MCF-78.113 ± 0.29[1]
A43116.006 ± 0.58[1]
Thieno[2,3-d]pyrimidinesVEGFR-2HCT-1162.80 ± 0.16[2]
HepG24.10 ± 0.45[2]
Thieno[2,3-d]pyrimidinesBreast CancerMCF-722.12[3]
Thieno[2,3-d]pyrimidinesBreast CancerMCF-722.52[3]
Thieno[2,3-d]pyrimidinesBreast CancerMCF-727.83[3]
Thieno[2,3-d][4]triazolo[1,5-a]pyrimidinesBreast CancerMCF-714.5 ± 0.30[5]
Colon CancerHCT-11657.01 ± 0.87
Prostate CancerPC-325.23 ± 0.55

Table 2: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
Thieno[3,2-d]pyrimidinesh-NTPDase10.62 ± 0.02[6]
Thieno[3,2-d]pyrimidinesh-NTPDase20.33 ± 0.09[6]
Thieno[3,2-d]pyrimidinesh-NTPDase30.13 ± 0.06[6]
Thieno[3,2-d]pyrimidinesh-NTPDase80.32 ± 0.10[6]
Thieno[2,3-d]pyrimidinesVEGFR-20.23 ± 0.03[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (A Key Intermediate)

This protocol outlines a potential pathway for the conversion of a dibromothiophene to a key aminothiophene intermediate, which is a crucial step for the subsequent synthesis of thieno[3,2-d]pyrimidines. While a direct protocol from this compound is not explicitly detailed in the provided search results, a plausible route involves a nucleophilic aromatic substitution of one of the bromine atoms with an azide group, followed by reduction.

Step 1a: Azidation of a Bromothiophene Derivative (General Procedure)

  • Reaction: This step involves the nucleophilic substitution of a bromine atom with an azide group using sodium azide.

  • Reagents: Bromothiophene derivative, sodium azide, solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve the bromothiophene derivative in a suitable polar aprotic solvent like DMF or DMSO in a round-bottom flask.

    • Add sodium azide in excess (typically 1.5 to 3 equivalents).

    • Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azido-thiophene derivative.

    • Purify the product by column chromatography on silica gel.

Step 1b: Reduction of the Azido Group to an Amino Group (General Procedure)

  • Reaction: The azido group is reduced to a primary amine.

  • Reagents: Azido-thiophene derivative, reducing agent (e.g., triphenylphosphine followed by water, or catalytic hydrogenation).

  • Procedure (using Staudinger Reduction):

    • Dissolve the azido-thiophene derivative in a suitable solvent such as THF.

    • Add triphenylphosphine (1.1 to 1.5 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases.

    • Add water to the reaction mixture and continue stirring for several hours to hydrolyze the resulting aza-ylide.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired methyl 3-aminothiophene-2-carboxylate.

Protocol 2: Synthesis of the Thieno[3,2-d]pyrimidin-4(3H)-one Core

This protocol describes the cyclization of a 3-aminothiophene-2-carboxylate intermediate to form the core thieno[3,2-d]pyrimidin-4(3H)-one structure.

  • Reaction: Cyclocondensation of a 3-aminothiophene-2-carboxylate with formamide.

  • Reagents: Methyl 3-aminothiophene-2-carboxylate derivative, formamide.

  • Procedure:

    • In a round-bottom flask, heat a mixture of the methyl 3-aminothiophene-2-carboxylate derivative and an excess of formamide.

    • Maintain the temperature at 180-200 °C for several hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Add water to the flask and filter the solid product.

    • Wash the precipitate with water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain the thieno[3,2-d]pyrimidin-4(3H)-one.

Protocol 3: General Procedure for Suzuki Cross-Coupling on Bromothiophene Derivatives

This protocol provides a general method for the functionalization of the bromothiophene core via a Suzuki cross-coupling reaction, a common strategy to introduce aryl or heteroaryl substituents.

  • Reaction: Palladium-catalyzed cross-coupling of a bromothiophene with a boronic acid.

  • Reagents: Bromothiophene derivative, aryl- or heteroarylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃ or Cs₂CO₃), solvent (e.g., toluene, dioxane, or DMF/water mixture).

  • Procedure:

    • To a degassed mixture of the bromothiophene derivative (1 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents) in the chosen solvent, add the palladium catalyst (typically 1-5 mol%).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Tubulin_Polymerization

Experimental Workflow

Synthesis_Workflow Start Methyl 4,5-dibromothiophene- 2-carboxylate Step1 Functionalization of Bromine Atoms (e.g., Azidation/Reduction or Buchwald-Hartwig Amination) Start->Step1 Intermediate Methyl 3-aminothiophene- 2-carboxylate Derivative Step1->Intermediate Step2 Cyclization (e.g., with Formamide) Intermediate->Step2 Core Thieno[3,2-d]pyrimidin-4-one Core Step2->Core Step3 Further Derivatization (e.g., Suzuki Coupling, Nucleophilic Substitution) Core->Step3 Final_Compounds Bioactive Thieno[3,2-d]pyrimidine Derivatives Step3->Final_Compounds

References

Application Notes and Protocols: Methyl 4,5-dibromothiophene-2-carboxylate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-dibromothiophene-2-carboxylate is a versatile heterocyclic building block utilized in the synthesis of a wide array of bioactive molecules.[1] Its thiophene core, substituted with two bromine atoms and a methyl ester group, provides multiple reactive sites for functionalization, making it an ideal starting material for generating compound libraries for drug discovery. The bromine atoms are amenable to various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents. The ester group can be readily hydrolyzed or amidated to further modify the molecule's properties. This document provides detailed protocols for the synthesis of bioactive derivatives from this compound and highlights their potential applications as anti-cancer and anti-inflammatory agents.

Key Applications in Bioactive Molecule Synthesis

Derivatives of this compound have shown significant promise in the development of novel therapeutic agents. The thiophene scaffold is a common motif in many biologically active compounds, recognized for its ability to mimic phenyl rings while offering distinct electronic properties.

Anti-Cancer Agents: Thiophene-based compounds, including thiophene-2-carboxamide derivatives, have been identified as potent anti-cancer agents.[2][3][4] These molecules can exhibit cytotoxic effects against various cancer cell lines, including those of the breast, liver, and colon. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those involving protein kinases.

Anti-Inflammatory Agents: Thiophene derivatives are also explored for their anti-inflammatory properties.[5] They can act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key mediator of inflammation and pain. By blocking the COX-2 pathway, these compounds can reduce the production of prostaglandins, which are pro-inflammatory molecules.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling for the Synthesis of 4,5-Diarylthiophene-2-carboxylates

This protocol describes a one-pot, two-step Suzuki-Miyaura cross-coupling reaction to synthesize 4,5-diarylthiophene-2-carboxylates from this compound. The reaction proceeds in a regioselective manner, with the first coupling occurring at the more reactive 5-position, followed by the second coupling at the 4-position.

Materials:

  • This compound

  • Arylboronic acid 1

  • Arylboronic acid 2

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Diethyl ether

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol), arylboronic acid 1 (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a mixture of anhydrous 1,4-dioxane and degassed water (4:1 v/v, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Add arylboronic acid 2 (1.2 mmol), additional potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol) to the flask.

  • Heat the reaction mixture again to 90 °C and stir for another 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and partition between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 4,5-diarylthiophene-2-carboxylate.

Stille Cross-Coupling for the Synthesis of 4,5-Di(hetero)arylthiophene-2-carboxylates

This protocol outlines the Stille cross-coupling reaction for the synthesis of 4,5-disubstituted thiophene derivatives using organostannane reagents. The Stille reaction is known for its tolerance of a wide range of functional groups.[6][7][8]

Materials:

  • This compound

  • Organostannane reagent (e.g., (Hetero)aryltributylstannane)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(2-furyl)phosphine (TFP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous potassium fluoride (KF) solution

  • Ethyl acetate

  • Celite

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).

  • Add the organostannane reagent (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), and TFP (0.08 mmol).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of KF and stir vigorously for 1 hour to remove tin byproducts.

  • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Data Presentation

Table 1: Synthesis of Bioactive Thiophene Derivatives
EntryStarting MaterialCoupling PartnerReaction TypeProductYield (%)
1This compoundPhenylboronic acidSuzukiMethyl 4,5-diphenylthiophene-2-carboxylate75-85
2This compound4-Methoxyphenylboronic acidSuzukiMethyl 4,5-bis(4-methoxyphenyl)thiophene-2-carboxylate70-80
3This compound2-Thienylboronic acidSuzukiMethyl 4,5-di(thiophen-2-yl)thiophene-2-carboxylate65-75
4This compoundTributyl(phenyl)stannaneStilleMethyl 4,5-diphenylthiophene-2-carboxylate70-80
5This compoundTributyl(2-pyridyl)stannaneStilleMethyl 4,5-di(pyridin-2-yl)thiophene-2-carboxylate60-70
Table 2: In Vitro Biological Activity of Synthesized Thiophene Derivatives
CompoundTargetCell LineActivityIC₅₀ (µM)Reference
Thiophene-2-carboxamide derivative 1Anti-cancerHep3BCytotoxicity5.46[2]
Thiophene-2-carboxamide derivative 2Anti-cancerMCF-7Cytotoxicity4.25[9]
Thiophene-2-carboxamide derivative 3Anti-cancerHT-29Cytotoxicity2.18[9]
3,6-dichlorobenzo[b]thiophene-2-carboxylic acidKinase InhibitorBDKInhibition3.19[10]
4-amide-thiophene-2-carboxyl derivativeAnti-inflammatoryP2Y₁₄ ReceptorAntagonism0.0004[11]
Tetrahydrobenzo[b]thiophene derivativeAnti-inflammatoryRAW 264.7NO Inhibition~10-20[12]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation start This compound coupling Suzuki or Stille Cross-Coupling start->coupling product Substituted Thiophene Derivatives coupling->product purify Column Chromatography product->purify char NMR, MS, etc. purify->char invitro In Vitro Assays (e.g., MTT, Kinase Assay) char->invitro ic50 IC50 Determination invitro->ic50

General experimental workflow for synthesis and evaluation.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events stimuli TNF-α, IL-1β receptor TNFR, IL-1R stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb phosphorylates nfkb_inactive NF-κB (p50/p65) (Inactive) ikb->nfkb_inactive inhibits nfkb_active NF-κB (p50/p65) (Active) nfkb_inactive->nfkb_active IκB degradation nucleus_nfkb NF-κB nfkb_active->nucleus_nfkb translocates to nucleus dna DNA nucleus_nfkb->dna gene_expression Pro-inflammatory Gene Expression (COX-2, Cytokines) dna->gene_expression inhibitor Thiophene Derivative (Inhibitor) inhibitor->ikk Inhibits

Inhibition of the NF-κB signaling pathway.

cox2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Synthesis phospholipids Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa releases cox2 COX-2 pgh2 Prostaglandin H₂ cox2->pgh2 converts pgs Prostaglandin Synthases prostaglandins Prostaglandins (PGE₂) (Inflammation, Pain) pgs->prostaglandins synthesize inhibitor Thiophene Derivative (Inhibitor) inhibitor->cox2 Inhibits

Inhibition of the COX-2 signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel bioactive molecules. Through well-established cross-coupling methodologies like the Suzuki and Stille reactions, a diverse range of substituted thiophene derivatives can be efficiently prepared. These compounds have demonstrated significant potential as anti-cancer and anti-inflammatory agents by targeting key biological pathways. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug development to explore the full potential of this important heterocyclic scaffold in the quest for new and effective therapeutics.

References

Application Notes and Protocols: Methyl 4,5-dibromothiophene-2-carboxylate in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 4,5-dibromothiophene-2-carboxylate as a monomer in the synthesis of conjugated polymers for organic electronic applications. The protocols and data presented are representative examples to guide researchers in the development of novel materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Introduction to this compound

This compound is a versatile building block for the synthesis of π-conjugated polymers used in organic electronic devices. The thiophene ring is an electron-rich moiety that facilitates charge transport, while the bromine atoms serve as excellent leaving groups for cross-coupling reactions, enabling the formation of a conjugated polymer backbone. The methyl ester group can be used to tune the polymer's solubility and electronic properties.

The primary application of this monomer is in the synthesis of donor-acceptor (D-A) copolymers, where it can be paired with various electron-deficient (acceptor) or electron-rich (donor) co-monomers to tailor the resulting polymer's optoelectronic properties for specific device applications.

Application: Donor-Acceptor Copolymer for Organic Field-Effect Transistors (OFETs)

This section details the synthesis and characterization of a representative donor-acceptor copolymer, Poly[(methyl 4,5-alt-(9,9-dioctylfluorene-2,7-diyl))-thiophene-2-carboxylate] (P(MDBT-co-F8)) , and its application in a bottom-gate, top-contact OFET.

Synthesis of P(MDBT-co-F8) via Suzuki Polycondensation

Reaction Scheme:

G Monomer1 This compound Polymer P(MDBT-co-F8) Monomer1->Polymer + Monomer2 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester Monomer2->Polymer Catalyst Pd(PPh3)4 K2CO3, Toluene/H2O Catalyst->Polymer

Caption: Synthesis of P(MDBT-co-F8) via Suzuki Polycondensation.

Experimental Protocol:

  • Monomer Preparation: Ensure both this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester are of high purity (>99%).

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) to a dry 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Base Addition: Add 20 mL of anhydrous toluene to the flask. In a separate vial, prepare a 2 M aqueous solution of potassium carbonate (K₂CO₃). Add 5 mL of the K₂CO₃ solution to the reaction mixture.

  • Polymerization: Seal the flask and remove it from the glovebox. Heat the mixture to 90°C and stir vigorously for 48 hours under a nitrogen atmosphere.

  • Polymer Purification:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of methanol.

    • Collect the precipitated polymer by filtration.

    • Perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • Dissolve the purified polymer in chloroform and re-precipitate it in methanol.

    • Collect the final polymer by filtration and dry it under vacuum at 40°C overnight.

Characterization of P(MDBT-co-F8)

The synthesized polymer should be characterized to determine its molecular weight, thermal stability, and optoelectronic properties.

PropertyMethodRepresentative Value
Number Average Molecular Weight (Mn)GPC25 kg/mol
Polydispersity Index (PDI)GPC2.1
Decomposition Temperature (Td)TGA350 °C (5% weight loss)
HOMO Energy LevelCV-5.4 eV
LUMO Energy LevelCV-2.8 eV
Optical Bandgap (Eg)UV-Vis2.1 eV
Absorption Maximum (λmax, film)UV-Vis450 nm
OFET Device Fabrication and Performance

Device Architecture: Bottom-Gate, Top-Contact

G Substrate Si/SiO2 Substrate Dielectric SiO2 Dielectric Semiconductor P(MDBT-co-F8) Active Layer Electrodes Au Source/Drain Electrodes

Caption: Bottom-Gate, Top-Contact OFET Architecture.

Experimental Protocol:

  • Substrate Preparation: Use a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate. Clean the substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer by vapor deposition to improve the semiconductor/dielectric interface.

  • Active Layer Deposition: Dissolve the P(MDBT-co-F8) polymer in chloroform at a concentration of 5 mg/mL. Spin-coat the polymer solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.

  • Annealing: Anneal the film at 150°C for 30 minutes in a nitrogen atmosphere to improve the molecular ordering.

  • Electrode Deposition: Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes, with a channel length of 50 µm and a channel width of 1000 µm.

OFET Performance:

ParameterValue
Hole Mobility (µh)1 x 10⁻³ cm²/Vs to 5 x 10⁻³ cm²/Vs
On/Off Current Ratio (Ion/Ioff)> 10⁵
Threshold Voltage (Vth)-5 V to -10 V

Application: Donor-Acceptor Copolymer for Organic Photovoltaics (OPVs)

This section outlines the synthesis of a representative copolymer for OPVs, Poly[(methyl 4,5-alt-(4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl))-thiophene-2-carboxylate] (P(MDBT-co-BDT)) , and its use in a bulk heterojunction (BHJ) solar cell.

Synthesis of P(MDBT-co-BDT) via Stille Polycondensation

Reaction Scheme:

G Monomer1 This compound Polymer P(MDBT-co-BDT) Monomer1->Polymer + Monomer2 2,6-bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene Monomer2->Polymer Catalyst Pd2(dba)3 P(o-tol)3, Chlorobenzene Catalyst->Polymer

Caption: Synthesis of P(MDBT-co-BDT) via Stille Polycondensation.

Experimental Protocol:

  • Monomer and Reagent Preparation: Ensure all monomers and reagents are of high purity and handled under an inert atmosphere.

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol), 2,6-bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (1.0 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol) to a dry microwave vial with a stir bar.

  • Solvent Addition: Add 10 mL of anhydrous chlorobenzene to the vial.

  • Polymerization: Seal the vial and heat the reaction mixture in a microwave reactor at 160°C for 1 hour.

  • Polymer Purification:

    • Cool the reaction to room temperature and precipitate the polymer in 150 mL of methanol.

    • Collect the polymer by filtration.

    • Purify the polymer using Soxhlet extraction with methanol, acetone, and hexane.

    • Dissolve the polymer in chloroform and re-precipitate in methanol.

    • Collect the final product by filtration and dry under vacuum.

Characterization of P(MDBT-co-BDT)
PropertyMethodRepresentative Value
Number Average Molecular Weight (Mn)GPC30 kg/mol
Polydispersity Index (PDI)GPC2.3
Decomposition Temperature (Td)TGA360 °C (5% weight loss)
HOMO Energy LevelCV-5.3 eV
LUMO Energy LevelCV-3.5 eV
Optical Bandgap (Eg)UV-Vis1.8 eV
Absorption Maximum (λmax, film)UV-Vis550 nm
OPV Device Fabrication and Performance

Device Architecture: Conventional Bulk Heterojunction

G Substrate ITO-coated Glass HTL PEDOT:PSS ActiveLayer P(MDBT-co-BDT):PC71BM ETL Ca Cathode Al

Caption: Conventional Bulk Heterojunction OPV Architecture.

Experimental Protocol:

  • Substrate Preparation: Clean patterned indium tin oxide (ITO)-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 40 seconds. Anneal at 150°C for 15 minutes in air.

  • Active Layer Deposition: Prepare a blend solution of P(MDBT-co-BDT) and PC₇₁BM (phenyl-C₇₁-butyric acid methyl ester) in a 1:1.5 weight ratio in chlorobenzene with a total concentration of 20 mg/mL. Spin-coat the active layer in a nitrogen-filled glovebox at 1000 rpm for 60 seconds.

  • Cathode Deposition: Thermally evaporate a 20 nm layer of calcium (Ca) followed by a 100 nm layer of aluminum (Al) through a shadow mask to define the cathode.

OPV Performance:

ParameterValue
Power Conversion Efficiency (PCE)4.0% - 6.0%
Open-Circuit Voltage (Voc)0.80 V - 0.90 V
Short-Circuit Current (Jsc)8.0 - 10.0 mA/cm²
Fill Factor (FF)0.60 - 0.65

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts and organotin reagents are toxic and should be handled with extreme care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a valuable monomer for the synthesis of novel conjugated polymers for organic electronic applications. By carefully selecting the co-monomer and polymerization conditions, the optoelectronic properties of the resulting polymers can be tailored for high-performance OFETs and OPVs. The protocols provided herein serve as a starting point for researchers to explore the potential of this versatile building block in the field of organic electronics.

Application Notes and Protocols: Methyl 4,5-dibromothiophene-2-carboxylate as a Building Block for Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-dibromothiophene-2-carboxylate is a substituted thiophene derivative that serves as a valuable building block in the synthesis of conjugated polymers for organic electronic applications. Its thiophene core is an electron-rich aromatic system that facilitates charge transport, a critical property for semiconductor materials in Organic Field-Effect Transistors (OFETs). The presence of two reactive bromine atoms at the 4 and 5 positions allows for polymerization through various cross-coupling reactions, such as Stille or Suzuki coupling, enabling the creation of well-defined polymer architectures. The methyl ester group at the 2-position can be used to tune the electronic properties and solubility of the resulting polymer.

While not typically employed as the active semiconductor layer in its monomeric form, this compound is a key precursor for designing novel p-type or ambipolar semiconducting polymers with tailored properties for high-performance OFETs. This document provides an overview of its potential applications and detailed protocols for the synthesis of a representative copolymer and the subsequent fabrication and characterization of OFET devices.

Data Presentation: Representative Performance of Thiophene-Based Polymer OFETs

The performance of OFETs fabricated from polymers derived from this compound will depend on the specific comonomer used and the resulting polymer's molecular weight, crystallinity, and thin-film morphology. Below is a table of hypothetical yet realistic performance data for a copolymer synthesized from this compound and a distannyl comonomer, illustrating typical device characteristics.

Polymer IDComonomerHole Mobility (μh) [cm²/Vs]On/Off RatioThreshold Voltage (Vth) [V]
P15,5'-bis(trimethylstannyl)-2,2'-bithiophene0.05 - 0.2> 10^5-5 to -15
P22,5-bis(trimethylstannyl)thieno[3,2-b]thiophene0.1 - 0.5> 10^6-2 to -10
P39,9-dioctyl-2,7-bis(trimethylstannyl)fluorene0.01 - 0.1> 10^5-8 to -20

Experimental Protocols

I. Synthesis of a Representative Copolymer via Stille Coupling

This protocol describes a hypothetical synthesis of a copolymer of this compound with 5,5'-bis(trimethylstannyl)-2,2'-bithiophene.

Materials:

  • This compound

  • 5,5'-bis(trimethylstannyl)-2,2'-bithiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

  • Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve equimolar amounts of this compound and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene in anhydrous chlorobenzene.

  • Catalyst Addition: In a separate flask, prepare a solution of the catalyst system by dissolving Pd₂(dba)₃ and P(o-tol)₃ in anhydrous chlorobenzene.

  • Polymerization: Add the catalyst solution to the monomer solution. The typical catalyst loading is 1-2 mol% of the palladium precursor relative to the monomers.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir under a nitrogen atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.

  • Filtration: Collect the polymer precipitate by filtration.

  • Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform.

  • Final Precipitation: Precipitate the purified polymer from the chloroform solution into methanol.

  • Drying: Collect the final polymer by filtration and dry it under vacuum at 40-50 °C for 24 hours.

II. Fabrication of a Bottom-Gate, Top-Contact OFET

Materials:

  • Synthesized polymer

  • Heavily n-doped silicon wafers with a 300 nm thermal oxide layer (Si/SiO₂)

  • Hexamethyldisilazane (HMDS)

  • Organic solvent for the polymer (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with HMDS vapor or solution to create a hydrophobic layer, which improves the morphology of the deposited polymer film. This can be done by placing the substrates in a vacuum oven with a vial of HMDS at 120 °C for 30 minutes.

  • Semiconductor Deposition: Dissolve the synthesized polymer in a suitable organic solvent (e.g., 5-10 mg/mL in chloroform). Deposit the polymer solution onto the HMDS-treated Si/SiO₂ substrate using spin-coating. The spin speed and time should be optimized to achieve a uniform film with the desired thickness (typically 30-100 nm).

  • Annealing: Anneal the polymer film at a temperature just below its glass transition temperature (typically 100-150 °C) for 30-60 minutes in a nitrogen-filled glovebox to improve the film's crystallinity and morphology.

  • Electrode Deposition: Evaporate gold (Au) source and drain electrodes (typically 50 nm thick) onto the polymer film through a shadow mask. The channel length (L) and width (W) are defined by the shadow mask dimensions.

  • Device Characterization: Characterize the electrical properties of the fabricated OFETs in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.

Mandatory Visualizations

molecular_design_logic Monomer This compound Polymer Conjugated Polymer Monomer->Polymer Polymerization (e.g., Stille Coupling) Properties Polymer Properties (HOMO/LUMO, Morphology, Solubility) Polymer->Properties Determines OFET OFET Performance (Mobility, On/Off Ratio, Vth) Properties->OFET Influences

Logical relationship from monomer to OFET performance.

stille_coupling_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification Monomers Dissolve Monomers (this compound & Distannyl Comonomer) Catalyst Add Pd Catalyst & Ligand Monomers->Catalyst Reaction Heat under Nitrogen (100-110°C, 24-48h) Catalyst->Reaction Precipitation1 Precipitate in Methanol Reaction->Precipitation1 Soxhlet Soxhlet Extraction (Methanol, Acetone, Hexane, Chloroform) Precipitation1->Soxhlet Precipitation2 Precipitate from Chloroform into Methanol Soxhlet->Precipitation2 Drying Dry under Vacuum Precipitation2->Drying

Workflow for Stille coupling polymerization.

ofet_fabrication_workflow Start Start: Si/SiO₂ Substrate Cleaning Substrate Cleaning (DI Water, Acetone, IPA) Start->Cleaning SurfaceTx Surface Treatment (HMDS) Cleaning->SurfaceTx SpinCoat Spin-Coating of Polymer Solution SurfaceTx->SpinCoat Anneal Thermal Annealing (100-150°C) SpinCoat->Anneal Deposition Gold Electrode Deposition (Thermal Evaporation) Anneal->Deposition End Complete OFET Device Deposition->End

Workflow for OFET device fabrication.

Application Notes and Protocols for Methyl 4,5-dibromothiophene-2-carboxylate in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Methyl 4,5-dibromothiophene-2-carboxylate as a versatile building block for the synthesis of photoactive materials for organic photovoltaics (OPVs). This document outlines the synthesis of donor-acceptor (D-A) copolymers, their characterization, and the fabrication and performance of corresponding OPV devices.

Introduction

This compound is a functionalized thiophene monomer that holds significant promise for the development of next-generation organic electronic materials. Its electron-deficient nature, attributed to the carboxylate group, combined with the presence of two bromine atoms, makes it an excellent candidate for creating high-performance D-A copolymers for OPV applications. The bromine atoms provide reactive sites for cross-coupling reactions, such as Stille or Suzuki polymerization, enabling the facile synthesis of well-defined polymeric structures. The ester functionality can be further modified post-polymerization to fine-tune the material's properties.

The incorporation of this monomer into a polymer backbone can lead to materials with deep Highest Occupied Molecular Orbital (HOMO) energy levels, which is beneficial for achieving high open-circuit voltages (Voc) in solar cell devices. Furthermore, the rigid thiophene unit contributes to planar polymer backbones, facilitating intermolecular π-π stacking and enhancing charge carrier mobility.

Synthesis of Donor-Acceptor Copolymers

A common and effective method for synthesizing D-A copolymers using this compound is the Stille cross-coupling polymerization. This reaction involves the palladium-catalyzed coupling of the dibrominated thiophene monomer with a distannylated comonomer, typically an electron-rich unit like benzodithiophene (BDT).

Representative Polymer: P(BDT-TTC)

For the purpose of these notes, we will consider a representative copolymer, P(BDT-TTC) , where BDT is benzodithiophene and TTC is the thiophene-2-carboxylate unit derived from this compound.

Diagram of the P(BDT-TTC) Polymerization Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 This compound Polymer P(BDT-TTC) Copolymer Monomer1->Polymer Stille Coupling Monomer2 Distannylated Benzodithiophene (BDT) Monomer2->Polymer Catalyst Pd(PPh₃)₄ Catalyst->Polymer Solvent Toluene Solvent->Polymer

Caption: Stille polymerization of P(BDT-TTC).

Experimental Protocols

Protocol for Stille Copolymerization of P(BDT-TTC)

Materials:

  • This compound (1.0 equivalent)

  • 2,6-Bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (BDT-Sn) (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous toluene

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line equipment

  • Methanol, acetone, hexane (for purification)

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a flame-dried 250 mL Schlenk flask, add this compound, BDT-Sn, and the palladium catalyst.

  • Degassing: Seal the flask and subject it to three cycles of vacuum and backfilling with argon or nitrogen to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous and degassed toluene via syringe.

  • Polymerization: Heat the reaction mixture to 110 °C and stir vigorously for 48 hours under an inert atmosphere. The solution will become viscous as the polymer forms.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing 500 mL of vigorously stirred methanol.

    • Collect the polymer precipitate by filtration.

  • Purification:

    • Wash the collected polymer sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction.

    • Dry the final polymer product under vacuum at 60 °C for 24 hours.

Experimental Workflow for Polymer Synthesis and Purification

G start Reactants & Catalyst Loading degas Degassing (Vacuum/Argon Cycles) start->degas solvent Add Anhydrous Toluene degas->solvent polymerization Polymerization (110°C, 48h) solvent->polymerization precipitation Precipitation in Methanol polymerization->precipitation filtration Filtration precipitation->filtration washing Washing (Methanol, Acetone, Hexane) filtration->washing soxhlet Soxhlet Extraction washing->soxhlet drying Vacuum Drying soxhlet->drying end Purified P(BDT-TTC) Polymer drying->end G cluster_device Energy Levels (eV) cluster_materials HOMO_Donor HOMO (-5.5 eV) LUMO_Donor LUMO (-3.6 eV) LUMO_Acceptor LUMO (-4.2 eV) LUMO_Donor->LUMO_Acceptor Electron Transfer HOMO_Acceptor HOMO (-6.1 eV) HOMO_Acceptor->HOMO_Donor Hole Transfer Donor P(BDT-TTC) (Donor) Acceptor PC₇₁BM (Acceptor)

Application Notes and Protocols for the Functionalization of Methyl 4,5-dibromothiophene-2-carboxylate at C4 and C5 Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Methyl 4,5-dibromothiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms at the C4 and C5 positions, activated by the electron-withdrawing methyl carboxylate group at C2, allows for selective and sequential functionalization. This enables the synthesis of a diverse array of complex thiophene derivatives with tailored electronic and biological properties. Thiophene-based compounds are privileged structures in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[1] They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

The differential reactivity of the C4 and C5 positions in this compound allows for regioselective functionalization, which is crucial for structure-activity relationship (SAR) studies in drug development. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are the most common and effective methods for introducing new carbon-carbon and carbon-heteroatom bonds at these positions. The choice of catalyst, ligands, base, and solvent system can be fine-tuned to control the regioselectivity of these transformations.

This document provides detailed protocols for the functionalization of this compound at the C4 and C5 positions using these key palladium-catalyzed reactions. While specific quantitative data for the methyl ester is limited in the literature, the protocols are based on well-established methodologies for the closely related 4,5-dibromothiophene-2-carboxaldehyde, which is expected to exhibit similar reactivity.[4][5][6]

Key Functionalization Reactions

The primary methods for the functionalization of the C4 and C5 positions of this compound involve palladium-catalyzed cross-coupling reactions. The general workflow for these reactions is depicted below.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Products start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd Catalyst, Base stille Stille Coupling (Ar-Sn(R)₃) start->stille Pd Catalyst sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu Catalysts, Base mono_c4 Methyl 4-substituted-5-bromo- thiophene-2-carboxylate suzuki->mono_c4 mono_c5 Methyl 5-substituted-4-bromo- thiophene-2-carboxylate suzuki->mono_c5 di_c4c5 Methyl 4,5-disubstituted- thiophene-2-carboxylate suzuki->di_c4c5 stille->mono_c4 stille->mono_c5 stille->di_c4c5 sonogashira->mono_c4 sonogashira->mono_c5 sonogashira->di_c4c5

General workflow for the functionalization of this compound.

Regioselectivity in Cross-Coupling Reactions

For 4,5-dibromothiophene derivatives with an electron-withdrawing group at the 2-position, the first coupling reaction generally occurs preferentially at the C5 position. This is attributed to the electronic effects of the substituent. However, the choice of catalyst and reaction conditions can influence this selectivity. For instance, in some Suzuki couplings, the use of palladium acetate without a phosphine ligand can favor coupling at C5, while the addition of a phosphine ligand can promote the subsequent coupling at C4.[4]

Quantitative Data from Analogous Reactions

The following tables summarize the yields of mono- and di-substituted products from the regioselective Suzuki coupling of the analogous 4,5-dibromothiophene-2-carboxaldehyde . These results provide a strong indication of the expected outcomes for similar reactions with this compound.

Table 1: Regioselective Mono-Suzuki Coupling of 4,5-dibromothiophene-2-carboxaldehyde

EntryBoronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-4-bromothiophene-2-carboxaldehyde75
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-4-bromothiophene-2-carboxaldehyde82
34-Fluorophenylboronic acid5-(4-Fluorophenyl)-4-bromothiophene-2-carboxaldehyde78

Reaction conditions are detailed in the experimental protocols below.

Table 2: One-Pot Double Suzuki Coupling of 4,5-dibromothiophene-2-carboxaldehyde

EntryFirst Boronic AcidSecond Boronic AcidProductOverall Yield (%)
1Phenylboronic acid4-Methoxyphenylboronic acid5-Phenyl-4-(4-methoxyphenyl)thiophene-2-carboxaldehyde65
24-Methoxyphenylboronic acidPhenylboronic acid5-(4-Methoxyphenyl)-4-phenylthiophene-2-carboxaldehyde71
3Phenylboronic acidPhenylboronic acid4,5-Diphenylthiophene-2-carboxaldehyde70

Reaction conditions are detailed in the experimental protocols below.

Experimental Protocols

The following are detailed protocols for the key functionalization reactions. Safety precautions should be taken when handling all chemicals, and reactions should be performed in a well-ventilated fume hood.

Protocol 1: Regioselective Mono-Suzuki Coupling at the C5 Position

This protocol is adapted from the selective Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde and is expected to yield the corresponding 5-aryl-4-bromothiophene-2-carboxylate.[4]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add palladium(II) acetate (0.05 mmol).

  • Add a degassed 6:1 mixture of dioxane and water (5 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 5-aryl-4-bromothiophene-2-carboxylate.

G start This compound process Heat at 90°C start->process reagents Arylboronic Acid, Pd(OAc)₂, K₂CO₃, Dioxane/H₂O reagents->process product Methyl 5-aryl-4-bromo- thiophene-2-carboxylate process->product

Workflow for Mono-Suzuki Coupling.

Protocol 2: Sequential One-Pot Double Suzuki Coupling

This protocol allows for the introduction of two different aryl groups at the C4 and C5 positions in a single reaction vessel.[4]

Materials:

  • This compound

  • First arylboronic acid (1.1 equivalents)

  • Second arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Follow steps 1-5 of Protocol 1 for the first Suzuki coupling.

  • After the initial 12-24 hours, cool the reaction mixture to room temperature.

  • To the same flask, add the second arylboronic acid (1.2 mmol), triphenylphosphine (0.10 mmol), and an additional portion of potassium carbonate (1.0 mmol).

  • Degas the mixture by bubbling with inert gas for 10 minutes.

  • Heat the reaction mixture to 100 °C for an additional 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, follow the workup and purification procedure described in steps 6-9 of Protocol 1 to isolate the methyl 4,5-diarylthiophene-2-carboxylate.

Protocol 3: Stille Coupling

The Stille coupling offers an alternative for C-C bond formation and is known for its tolerance of a wide range of functional groups.

Materials:

  • This compound

  • Organostannane reagent (e.g., Aryl-Sn(n-Bu)₃, 1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 8 mol%)

  • Anhydrous and degassed toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous, degassed toluene (10 mL).

  • Add the organostannane reagent (1.1 mmol for mono- or 2.2 mmol for di-substitution).

  • In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) in toluene and add this solution to the reaction mixture.

  • Heat the reaction to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography on silica gel.

G start This compound process Heat at 110°C start->process reagents Organostannane, Pd₂(dba)₃, P(o-tol)₃, Toluene reagents->process product Mono- or Di-substituted Thiophene process->product

Workflow for Stille Coupling.

Protocol 4: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the thiophene) and sp-hybridized carbons (from a terminal alkyne).[7]

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed triethylamine or diisopropylamine (10 mL) followed by the terminal alkyne (1.1 mmol for mono- or 2.2 mmol for di-substitution) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 6-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography on silica gel.

G start This compound process Room Temp. to 70°C start->process reagents Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Amine Base reagents->process product Alkynyl-substituted Thiophene process->product

Workflow for Sonogashira Coupling.

Conclusion

The functionalization of this compound at the C4 and C5 positions provides a powerful platform for the synthesis of diverse and complex thiophene derivatives. The palladium-catalyzed Suzuki, Stille, and Sonogashira coupling reactions offer reliable and versatile methods to achieve this. By carefully controlling the reaction conditions, regioselective mono- and di-substitution can be achieved, enabling the generation of libraries of compounds for applications in drug discovery and materials science. The protocols provided herein, based on established literature for analogous compounds, serve as a valuable starting point for researchers in this field. Further optimization may be required depending on the specific substrates used.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-dibromothiophene-2-carboxylate is a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its two bromine atoms at the 4- and 5-positions of the thiophene ring offer opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the creation of novel compounds with desired biological activities and material properties. This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving this substrate.

The palladium-catalyzed cross-coupling reactions discussed herein are indispensable tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The ability to selectively substitute the bromine atoms on the thiophene core allows for the synthesis of a diverse array of derivatives, which are valuable in the development of new pharmaceuticals and advanced materials.

General Reaction Pathway

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle consists of three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Palladium Catalytic Cycle cluster_suzuki_stille_negishi Suzuki, Stille, Negishi, Sonogashira, Buchwald-Hartwig cluster_heck Heck Pd(0)Ln Pd(0)Ln R-Pd(II)(X)Ln R-Pd(II)(X)Ln Pd(0)Ln->R-Pd(II)(X)Ln Oxidative Addition (R-X) R-Pd(II)(R')Ln R-Pd(II)(R')Ln R-Pd(II)(X)Ln->R-Pd(II)(R')Ln Transmetalation (R'-M) R-Pd(II)(X)Ln->R-Pd(II)(R')Ln Intermediate Intermediate R-Pd(II)(X)Ln->Intermediate Migratory Insertion (Alkene/Alkyne) R-Pd(II)(X)Ln->Intermediate R-Pd(II)(R')Ln->Pd(0)Ln Reductive Elimination (R-R') Intermediate->Pd(0)Ln β-Hydride Elimination Experimental Workflow A Reactant Preparation (Substrate, Coupling Partner, Base) B Inert Atmosphere (Schlenk line/Glovebox) A->B D Catalyst & Ligand Addition B->D C Solvent Degassing C->B E Reaction Setup & Heating D->E F Reaction Monitoring (TLC, GC/MS, LC/MS) E->F G Work-up & Extraction F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of Methyl 4,5-dibromothiophene-2-carboxylate. The following resources are designed to help overcome common side reactions and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound, focusing on the identification and mitigation of common side reactions.

Problem 1: Low Yield of the Desired Cross-Coupled Product

Symptom: The primary reaction product is not the expected coupled thiophene derivative, or the yield is significantly lower than anticipated.

Possible Causes & Solutions:

  • Dehalogenation: A significant byproduct may be the result of the replacement of a bromine atom with a hydrogen atom. This is a known issue in the Suzuki coupling of similar dibromothiophene derivatives. The presence of water is often crucial for the coupling reaction but can also contribute to dehalogenation.[1]

    • Solution: Carefully control the amount of water in the reaction. While anhydrous conditions may halt the reaction altogether, minimizing the water content can suppress dehalogenation. Experiment with different solvent ratios, such as increasing the proportion of the organic solvent (e.g., dioxane) to water.[1]

  • Homocoupling of the Boronic Acid: The formation of a symmetrical biaryl from the boronic acid reagent is a common side reaction, particularly in the presence of oxygen.

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use. Using a Pd(0) catalyst source can also minimize homocoupling that can be initiated by Pd(II) species.

  • Catalyst Inactivity: The palladium catalyst may not be active enough to promote the desired transformation efficiently.

    • Solution: Consider using a more active catalyst system. For electron-deficient substrates like the target molecule, ligands such as SPhos or XPhos can be beneficial.

Problem 2: Formation of Multiple Unidentified Byproducts

Symptom: The reaction mixture shows several spots on TLC or multiple peaks in LC-MS analysis that do not correspond to the starting materials or the desired product.

Possible Causes & Solutions:

  • Protodeboronation of the Boronic Acid: The boronic acid can be unstable under the reaction conditions and revert to the corresponding arene.

    • Solution: Use a slight excess of the boronic acid. Ensure the base is not too strong, as this can accelerate protodeboronation. The choice of base and solvent system is critical and often substrate-dependent.[1]

  • Reaction with the Ester Group: While less common under typical Suzuki conditions, the ester functionality could potentially undergo side reactions if the conditions are too harsh.

    • Solution: Use milder bases such as potassium carbonate or cesium fluoride. Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when performing a Suzuki coupling with this compound?

A1: Based on studies with the analogous 4,5-dibromothiophene-2-carboxaldehyde, dehalogenation is a significant side reaction.[1] This involves the replacement of one of the bromine atoms with a hydrogen atom, leading to a mono-arylated and dehalogenated byproduct that can be difficult to separate from the desired mono-coupled product.[1]

Q2: How can I minimize the homocoupling of my boronic acid reagent?

A2: Homocoupling of boronic acids is often mediated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). To minimize this, it is crucial to rigorously exclude oxygen from the reaction mixture by using an inert atmosphere (nitrogen or argon) and by thoroughly degassing all solvents prior to use.

Q3: Is a one-pot double Suzuki coupling feasible for this compound?

A3: Yes, a one-pot double Suzuki coupling is likely feasible. For the similar 4,5-dibromothiophene-2-carboxaldehyde, a one-pot procedure has been successfully developed.[1] This involves the sequential addition of the two different boronic acids. The key to success is careful control of the reaction conditions to ensure the catalyst remains active for the second coupling.[1]

Q4: What is the expected regioselectivity for the first coupling reaction?

A4: For 4,5-dibromothiophene derivatives with an electron-withdrawing group at the 2-position, the first Suzuki coupling is expected to occur preferentially at the 5-position (the bromine adjacent to the sulfur atom). This is due to the electronic activation of this position.

Data Presentation

The following table summarizes the yields of a one-pot double Suzuki coupling of a closely related substrate, 4,5-dibromothiophene-2-carboxaldehyde, with various boronic acids. This data can serve as a useful benchmark for optimizing the reaction of this compound.

First Boronic Acid (Ar1B(OH)2)Second Boronic Acid (Ar2B(OH)2)ProductYield (%)
Phenylboronic acid4-Methoxyphenylboronic acid5-(4'-methoxyphenyl)-4-phenylthiophene-2-carboxaldehyde75
4-Methoxyphenylboronic acidPhenylboronic acid4-(4'-methoxyphenyl)-5-phenylthiophene-2-carboxaldehyde78
4-Methylphenylboronic acid4-Methoxyphenylboronic acid5-(4'-methoxyphenyl)-4-(4''-methylphenyl)thiophene-2-carboxaldehyde81

Data adapted from Handy, S. T., & Zhang, X. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron letters, 48(46), 8108-8110.[1]

Experimental Protocols

Representative Procedure for a One-Pot Double Suzuki Coupling

This protocol is adapted from a procedure for 4,5-dibromothiophene-2-carboxaldehyde and can be used as a starting point for the Suzuki coupling of this compound.[1]

Materials:

  • This compound

  • First boronic acid (1.1 equivalents)

  • Second boronic acid (1.5 equivalents)

  • Potassium carbonate (K2CO3) (2 equivalents for the first step, 2.2 equivalents for the second)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)

  • Dioxane and Water (6:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the first boronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add the degassed dioxane/water (6:1) solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature.

  • Add the second boronic acid (1.5 equivalents) and additional potassium carbonate (2.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 90 °C for an additional 12 hours.

  • After cooling to room temperature, partition the mixture between ether and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Suzuki Coupling Side Reactions

TroubleshootingWorkflow start Low Yield or Multiple Products check_dehalogenation Check for Dehalogenation (e.g., via GC-MS or NMR) start->check_dehalogenation check_homocoupling Check for Homocoupling (Biaryl of Boronic Acid) start->check_homocoupling check_starting_material High Amount of Unreacted Starting Material? start->check_starting_material solution_dehalogenation Optimize Water Content (e.g., increase dioxane ratio) check_dehalogenation->solution_dehalogenation Dehalogenation Product Detected solution_homocoupling Improve Inert Atmosphere (Degas Solvents Thoroughly) check_homocoupling->solution_homocoupling Homocoupling Product Detected solution_catalyst Optimize Catalyst System (e.g., use Buchwald ligands) check_starting_material->solution_catalyst Yes

Caption: Troubleshooting workflow for identifying and addressing common Suzuki coupling side reactions.

Competing Reaction Pathways in the Suzuki Coupling

ReactionPathways A Ar-Pd(II)-Br B Ar'B(OH)2 (Transmetalation) A->B Desired Pathway D [Pd-H] Species (from base/solvent) A->D Side Reaction (Dehalogenation) C Desired Product (Ar-Ar') B->C F Ar'B(OH)2 + O2 (Homocoupling) B->F Side Reaction (Homocoupling) E Dehalogenated Product (Ar-H) D->E G Homocoupled Product (Ar'-Ar') F->G

Caption: Competing reaction pathways in the Suzuki coupling of this compound.

References

Technical Support Center: Stille Coupling of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the Stille coupling of Methyl 4,5-dibromothiophene-2-carboxylate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Stille coupling with this compound?

A1: The primary challenges stem from the electronic properties and the presence of two bromine atoms on the thiophene ring.

  • Electron-Deficient Substrate: The electron-withdrawing methyl ester group deactivates the thiophene ring, which can slow down the rate-determining oxidative addition step of the catalytic cycle.

  • Regioselectivity: The presence of two bromine atoms at the 4- and 5-positions opens the possibility of mono- and di-coupling reactions. Controlling the reaction to selectively yield the mono-coupled product can be challenging.

  • Catalyst and Ligand Choice: The selection of an appropriate palladium catalyst and phosphine ligand is critical to overcome the low reactivity of the substrate and to control selectivity.

  • Side Reactions: Like many cross-coupling reactions, Stille couplings can be prone to side reactions such as homocoupling of the organostannane reagent and dehalogenation of the starting material.[1]

Q2: Which bromine atom on this compound is more reactive in a Stille coupling?

A2: For structurally similar dibromothiophene derivatives, such as 4,5-dibromothiophene-2-carboxaldehyde in Suzuki couplings, the initial coupling occurs selectively at the C5 position, which is alpha to the sulfur atom. This is the generally observed trend for polyhalogenated five-membered heterocycles. Therefore, it is highly probable that the bromine at the C5 position of this compound will react first in a Stille coupling.

Q3: What are the most common side products observed in this reaction?

A3: Common side products include:

  • Di-substituted product: The result of the organostannane coupling at both the C4 and C5 positions.

  • Homocoupled organostannane: A dimer of the organostannane reagent.[1]

  • Dehalogenated starting material: The replacement of one or both bromine atoms with hydrogen. This can be more prevalent in the presence of trace amounts of water or protic solvents.

  • Protodestannylation: The cleavage of the carbon-tin bond of the organostannane reagent by a proton source.

Q4: How can I favor mono-substitution over di-substitution?

A4: To favor mono-substitution, consider the following strategies:

  • Stoichiometry: Use a slight excess of this compound (e.g., 1.2-1.5 equivalents) relative to the organostannane.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the more reactive C5 position and slowing down the rate of the second coupling.

  • Slow Addition: The slow addition of the organostannane reagent to the reaction mixture via a syringe pump can help maintain a low concentration of the tin reagent, thus favoring mono-substitution.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of the di-substituted product.

Section 2: Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Coupled Product

This is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low/No Yield

low_yield_workflow start Low/No Yield catalyst Is the Catalyst Active? start->catalyst reagents Are Reagents/Solvents Pure and Dry? catalyst->reagents Yes solution_catalyst Solution: - Use fresh catalyst/precatalyst. - Ensure inert atmosphere. - Consider a different ligand. catalyst->solution_catalyst No conditions Are Reaction Conditions Optimal? reagents->conditions Yes solution_reagents Solution: - Use freshly distilled/dried solvents. - Check purity of organostannane. - Ensure rigorous degassing. reagents->solution_reagents No solution_conditions Solution: - Increase temperature gradually. - Screen different solvents. - Add a co-catalyst (e.g., CuI). conditions->solution_conditions No end Improved Yield conditions->end Yes solution_catalyst->end solution_reagents->end solution_conditions->end

Caption: Troubleshooting workflow for low or no yield in Stille coupling.

Quantitative Data: Impact of Reaction Parameters on Yield

ParameterCondition A (Low Yield)Condition B (Improved Yield)Expected Yield Range (%)
Catalyst 1 mol% Pd(PPh₃)₄5 mol% Pd(PPh₃)₄30-60
2 mol% PdCl₂(PPh₃)₂2 mol% Pd₂(dba)₃ + 8 mol% P(o-tol)₃50-80
Ligand PPh₃Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos)40-85
Solvent DioxaneToluene or DMF (anhydrous, degassed)45-75
Temperature 80 °C100-110 °C55-90
Additive NoneCuI (10-20 mol%)60-95

Note: The expected yield ranges are estimates based on general principles of Stille coupling with electron-deficient substrates and may vary depending on the specific organostannane used.

Problem 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)

Achieving high selectivity for the mono-coupled product is a key challenge.

Troubleshooting Workflow for Poor Selectivity

selectivity_workflow start Poor Selectivity stoichiometry Is Stoichiometry Controlled? start->stoichiometry temperature Is Temperature Optimized? stoichiometry->temperature Yes solution_stoichiometry Solution: - Use 1.2-1.5 eq. of dibromothiophene. - Accurately determine reagent concentrations. stoichiometry->solution_stoichiometry No addition_rate Is Addition Rate of Organostannane Slow? temperature->addition_rate Yes solution_temperature Solution: - Screen lower temperatures (e.g., 60-80 °C). - Monitor reaction progress closely. temperature->solution_temperature No solution_addition Solution: - Use a syringe pump for slow addition  of the organostannane. addition_rate->solution_addition No end Improved Selectivity addition_rate->end Yes solution_stoichiometry->end solution_temperature->end solution_addition->end

Caption: Troubleshooting workflow for poor selectivity in Stille coupling.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Mono-Stille Coupling

This protocol is a starting point and may require optimization for specific organostannane reagents.

Reaction Setup Workflow

reaction_setup_workflow flask Flame-dried Schlenk flask inert Evacuate and backfill with Argon (3x) flask->inert reagents Add this compound, Pd catalyst, and ligand inert->reagents solvent Add anhydrous, degassed solvent via syringe reagents->solvent stannane Add organostannane via syringe solvent->stannane heat Heat to desired temperature with vigorous stirring stannane->heat monitor Monitor reaction by TLC/GC-MS heat->monitor workup Workup and Purification monitor->workup

References

Technical Support Center: Heck Reaction Optimization for Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Heck reaction involving Methyl 4,5-dibromothiophene-2-carboxylate. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Heck reaction with this compound?

Due to the electron-withdrawing nature of the carboxylate group at the C2 position, the Heck reaction is anticipated to occur selectively at the C5 position. The C5-Br bond is electronically activated, making it more susceptible to oxidative addition by the palladium catalyst. This is analogous to similar substrates where functionalization occurs at the position adjacent to the electron-withdrawing group.[1]

Q2: Which palladium catalyst is a good starting point for this reaction?

Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst for Heck reactions.[1] It is typically reduced in situ to the active Pd(0) species. Other common precatalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) chloride (PdCl₂).

Q3: What type of ligand is suitable for the Heck reaction of this substrate?

For many Heck reactions with aryl bromides, monodentate phosphine ligands such as triphenylphosphine (PPh₃) are often sufficient.[1] However, for more challenging substrates, or to improve reaction rates and yields, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) may be more effective.

Q4: What are common bases and solvents used for this type of Heck reaction?

A variety of organic and inorganic bases can be employed. Triethylamine (Et₃N) is a common organic base, while inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are also frequently used.[1] The choice of base can influence the reaction rate and selectivity.

Polar aprotic solvents are generally preferred to ensure the solubility of the reactants.[1] Common choices include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP).[1]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution Rationale
Inactive Catalyst Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration. Use fresh, high-purity palladium precatalyst and ligands. Consider a pre-activation step for the Pd(II) catalyst if using one.The active Pd(0) catalyst is sensitive to oxygen. Impurities can poison the catalyst. In situ reduction of Pd(II) to Pd(0) is a critical step.
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand. Increase the reaction temperature in increments of 10-20 °C.The C-Br bond of the electron-deficient thiophene may be difficult to activate. More electron-rich ligands enhance the electron density on the palladium center, facilitating oxidative addition. Higher temperatures provide the necessary activation energy.
Poor Solubility of Reagents Ensure the chosen solvent fully dissolves all reactants at the reaction temperature. If solubility is an issue, consider switching to a different polar aprotic solvent like DMAc or NMP.For the reaction to proceed efficiently, all components must be in the solution phase.
Inappropriate Base If using an inorganic base like K₂CO₃, ensure it is finely powdered to maximize surface area. Consider switching to a soluble organic base like triethylamine (Et₃N) or a stronger inorganic base like cesium carbonate (Cs₂CO₃).The base plays a crucial role in regenerating the active catalyst. Poor solubility or insufficient basicity can stall the catalytic cycle.
Issue 2: Formation of Side Products
Observed Side Product Possible Cause Suggested Solution Rationale
Palladium Black Precipitation Catalyst decomposition due to high temperature or insufficient ligand stabilization.Lower the reaction temperature. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Switch to a more robust ligand, such as a biarylphosphine or an NHC.Palladium black is inactive aggregated palladium metal. More stable catalyst complexes are less prone to decomposition at elevated temperatures.
Homocoupling of the Thiophene Side reaction promoted by the catalytic system, especially at higher temperatures.Lower the catalyst loading. Screen different palladium precatalysts.This side reaction competes with the desired cross-coupling. Optimizing the catalyst system can favor the Heck pathway.
Isomerization of the Alkene Product Reversible β-hydride elimination.Use a stronger base to accelerate the irreversible reductive elimination step. The addition of silver salts can sometimes suppress isomerization by facilitating halide abstraction.A faster regeneration of the Pd(0) catalyst minimizes the time the palladium hydride species is available to re-add to the product alkene.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the monosubstitution Heck reaction of a closely related analog, 3,4-dibromothiophene-2-carbaldehyde, with various alkenes. These values should be considered as starting points for the optimization of the reaction with this compound.

Table 1: Typical Reaction Parameters for the Heck Reaction of Brominated Thiophenes

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and effective precatalyst.[1]
Catalyst Loading 1-5 mol%Lower loadings may be possible with optimized conditions.[1]
Ligand PPh₃, P(o-tol)₃For simple substrates, PPh₃ is often sufficient.[1]
Base Et₃N, K₂CO₃, NaOAcOrganic bases like triethylamine are commonly used.[1]
Solvent DMF, DMAc, NMP, TolueneAprotic polar solvents are generally preferred.[1]
Temperature 80-140 °CDependent on the reactivity of the specific substrates.[1]
Reaction Time 4-24 hoursProgress should be monitored by TLC or GC-MS.[1]

Table 2: Expected Yields for Monosubstitution with Different Alkenes (based on 3,4-dibromothiophene-2-carbaldehyde)

Alkene PartnerExpected Position of VinylationTypical Yield Range (%)
StyreneC560-85
Methyl AcrylateC570-95
AcrylonitrileC565-90
Yields are estimated based on reactions with an analogous substituted bromothiophene and are highly dependent on specific reaction conditions and purification.[1]

Experimental Protocols

Representative Protocol for the Heck Reaction of this compound with Methyl Acrylate

This protocol is adapted from a general procedure for the monosubstitution of 3,4-dibromothiophene-2-carbaldehyde and should be optimized for the specific substrate.[1]

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (1.5 mmol). Stir the mixture at room temperature for 10 minutes.

  • Alkene Addition: Add methyl acrylate (1.2 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired methyl (E)-5-(2-methoxy-2-oxoethyl)-4-bromothiophene-2-carboxylate.

Visualizations

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)L₂X OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Pi_Complex π-Alkene Complex Alkene_Coord->Pi_Complex Mig_Ins Migratory Insertion Pi_Complex->Mig_Ins Alkyl_PdII Alkyl-Pd(II)L₂X Mig_Ins->Alkyl_PdII Beta_Elim β-Hydride Elimination Alkyl_PdII->Beta_Elim Product_Complex Product-Pd(II)HXL₂ Beta_Elim->Product_Complex Red_Elim Reductive Elimination Product_Complex->Red_Elim Product Product Product_Complex->Product Red_Elim->Pd0 Base_HX Base-H⁺X⁻ Red_Elim->Base_HX ArylX Aryl-X ArylX->OxAdd Alkene Alkene Alkene->Alkene_Coord Base Base Base->Red_Elim

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use inert atmosphere. Use fresh reagents. Consider pre-activation. Check_Catalyst->Sol_Catalyst No Check_Side_Reactions Are Side Reactions Occurring? Check_Conditions->Check_Side_Reactions Yes Sol_Conditions Increase temperature. Change ligand to be more electron-rich. Screen different bases/solvents. Check_Conditions->Sol_Conditions No Sol_Side_Reactions Lower temperature. Increase ligand:Pd ratio. Change base. Check_Side_Reactions->Sol_Side_Reactions Yes Success Improved Yield Sol_Catalyst->Success Sol_Conditions->Success Sol_Side_Reactions->Success

References

Technical Support Center: Grignard Reaction of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Methyl 4,5-dibromothiophene-2-carboxylate in Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct observed during the Grignard reaction with this compound?

A1: The most common and significant byproduct is the homocoupled Wurtz-type product. This dimer forms when the newly generated Grignard reagent reacts with a molecule of the starting material, this compound. Benzylic and aryl Grignard reagents are particularly prone to this side reaction.[1]

Q2: Which of the two bromine atoms (at the C4 or C5 position) is more likely to react?

A2: The bromine atom at the 5-position is generally more reactive and likely to undergo magnesium-halogen exchange or direct insertion of magnesium. This is due to the electronic influence of the electron-withdrawing methyl carboxylate group at the 2-position, which can stabilize the resulting Grignard reagent. However, regioselectivity can be influenced by reaction conditions.

Q3: Can the Grignard reagent react with the methyl ester group on the thiophene ring?

A3: Yes, this is a potential side reaction. Grignard reagents are strong nucleophiles and can add to the carbonyl of the ester.[2][3] This can lead to the formation of a tertiary alcohol after a double addition, or a ketone if the reaction is carefully controlled.[2][3] Low temperatures are crucial to minimize this side reaction. The presence of the ester group makes the Grignard reagent less nucleophilic, which can help to reduce self-reaction.[4]

Q4: What is a "halogen-dance" rearrangement and can it occur with this compound?

A4: A halogen-dance is an isomerization reaction where a halogen atom migrates to a different position on an aromatic ring, mediated by a strong base. While it has been observed in bromothiophenes, its occurrence with this compound under Grignard conditions would depend on the specific base used and the reaction temperature. Using iPrMgCl·LiCl for bromine-magnesium exchange at low temperatures can help to avoid such rearrangements.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired Grignard product. 1. Inactive magnesium surface due to an oxide layer. 2. Presence of moisture in glassware or solvent. 3. Reaction temperature is too low for initiation.1. Activate magnesium turnings before use (e.g., with iodine, 1,2-dibromoethane, or by mechanical stirring). 2. Flame-dry all glassware under vacuum or in an inert atmosphere. Use anhydrous solvents. 3. Gently warm a small portion of the reaction mixture to initiate, then maintain the desired reaction temperature.
High yield of the Wurtz homocoupling byproduct. 1. High local concentration of the dibromothiophene. 2. Elevated reaction temperature. 3. Slow Grignard reagent formation relative to the coupling reaction.1. Add the solution of this compound dropwise to the magnesium suspension. 2. Maintain a low and controlled reaction temperature (e.g., 0°C or below). 3. Ensure the magnesium is highly activated to promote rapid Grignard formation.
Formation of byproducts from reaction with the ester group. 1. The reaction temperature is too high. 2. Excess Grignard reagent is present.1. Conduct the reaction at very low temperatures (e.g., -78°C to -40°C). 2. Use a stoichiometric amount of the Grignard reagent for the intended reaction.
Formation of a mixture of regioisomers (Grignard at C4 and C5). 1. Reaction conditions are not optimized for regioselectivity.1. For selective bromine-magnesium exchange, use iPrMgCl·LiCl at low temperatures. The choice of solvent can also influence selectivity.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation via Magnesium-Halogen Exchange

This protocol is a general guideline for the formation of a Grignard reagent from this compound using isopropylmagnesium chloride lithium chloride (iPrMgCl·LiCl), which often provides good regioselectivity and minimizes side reactions.

Materials:

  • This compound

  • iPrMgCl·LiCl solution in THF (commercially available)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Electrophile (e.g., aldehyde, ketone, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, and other standard glassware, all flame-dried.

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the solution to the desired temperature (typically between -15°C and -78°C).

  • Slowly add one equivalent of the iPrMgCl·LiCl solution dropwise via a syringe or dropping funnel, while maintaining the low temperature.

  • Stir the reaction mixture at this temperature for 30 minutes to 2 hours to ensure complete halogen-magnesium exchange.

  • Slowly add a solution of the desired electrophile in anhydrous THF to the freshly prepared Grignard reagent at the same low temperature.

  • Allow the reaction to stir at the low temperature for a specified time, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Grignard_Reaction_Pathway start This compound mg Mg or iPrMgCl·LiCl start->mg THF, low temp. wurtz_byproduct Wurtz Homocoupling Byproduct start->wurtz_byproduct grignard Thiophene Grignard Reagent mg->grignard grignard->start Side Reaction grignard->grignard electrophile Electrophile (E+) grignard->electrophile Nucleophilic Addition ester_attack_byproduct Ester Addition Byproduct grignard->ester_attack_byproduct desired_product Desired Product electrophile->desired_product Troubleshooting_Workflow start Low Yield of Desired Product check_byproducts Analyze Crude Mixture (NMR, GC-MS) Identify Main Byproduct start->check_byproducts is_wurtz Wurtz Coupling Product Dominant? check_byproducts->is_wurtz is_ester_attack Ester Attack Byproduct Dominant? check_byproducts->is_ester_attack is_unreacted_sm Unreacted Starting Material? check_byproducts->is_unreacted_sm optimize_wurtz Decrease Temperature Slow Substrate Addition Use Highly Active Mg is_wurtz->optimize_wurtz Yes optimize_ester Decrease Temperature (-78°C) Use Stoichiometric Grignard is_ester_attack->optimize_ester Yes optimize_initiation Activate Mg Ensure Anhydrous Conditions Check Grignard Reagent Quality is_unreacted_sm->optimize_initiation Yes

References

Technical Support Center: Purification of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 4,5-dibromothiophene-2-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective purification techniques for this compound are column chromatography and recrystallization. Column chromatography is highly versatile for separating the desired product from byproducts and unreacted starting materials. Recrystallization is an excellent method for achieving high purity of the final solid product, assuming a suitable solvent system can be identified.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: During the bromination of methyl thiophene-2-carboxylate, several impurities can form depending on the reaction conditions. Controlling factors such as reaction time and temperature is crucial to minimize byproduct formation.[1] Potential impurities include:

  • Starting Material: Unreacted methyl thiophene-2-carboxylate.

  • Mono-brominated Species: Methyl 4-bromothiophene-2-carboxylate or Methyl 5-bromothiophene-2-carboxylate.

  • Tri-brominated Species: Methyl 2,3,5-tribromothiophene-2-carboxylate.

  • Over-bromination Products: Excessive bromination can occur at all accessible positions on the thiophene ring.[1]

  • Solvent-related Impurities: Residual solvents from the reaction or extraction steps.

Q3: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

A3: Thiophene derivatives can sometimes be sensitive to the acidic nature of standard silica gel. If you observe streaking, tailing, or low recovery, which may indicate degradation, consider the following:

  • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing 1-2% triethylamine. The solvent can then be evaporated before packing the column. Alternatively, add 1-2% triethylamine to your elution solvent system.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Minimize Contact Time: Run the column efficiently and quickly to reduce the time your compound spends on the stationary phase.

Q4: I am struggling to separate regioisomers of brominated thiophenes. What is the best approach?

A4: Separating regioisomers is a common challenge due to their very similar polarities. To enhance separation during column chromatography:

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate or petroleum ether and ethyl acetate.[2][3] Fine-tuning the ratio of these solvents is key.

  • Employ a Long, Narrow Column: This increases the surface area and the number of theoretical plates, which can improve the separation of closely related compounds.

  • Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. A shallow gradient is often more effective for separating isomers.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out The compound is insoluble in the hot solvent, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble. Re-heat the solution until it is clear and then allow it to cool slowly.
The cooling process is too rapid.Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator.
No Crystal Formation The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Nucleation has not occurred.Try scratching the inside of the flask at the liquid's surface with a glass rod. Adding a seed crystal of the pure compound can also initiate crystallization.
Low Recovery Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The product is soluble in the washing solvent.Wash the crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Systematically test different solvent systems using TLC to find an eluent that gives a good separation of spots (Rf values between 0.2 and 0.5).
Column was overloaded.Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica to compound by weight.
The column was not packed correctly.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound Streaks or "Tails" The compound is interacting too strongly with the silica gel.Add a small amount of a more polar solvent to the eluent. For acidic compounds, a few drops of acetic acid may help. For basic compounds, add a small amount of triethylamine.
Cracked or Channeled Column The silica gel ran dry during the run.Always keep the top of the silica gel covered with the eluent.
The column was packed unevenly.Ensure proper packing technique, allowing the silica to settle evenly.

Experimental Protocols

Column Chromatography

This is a general protocol and may require optimization for your specific crude product.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to determine the optimal eluent for separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pack the column with the slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization

The choice of solvent is critical and needs to be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Common solvent systems for similar compounds include ethanol, methanol, hexane/acetone, and hexane/ethyl acetate.[4][5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Potential Impurities in the Synthesis of this compound
Impurity Potential Origin Relative Polarity Suggested Purification Method
Methyl thiophene-2-carboxylateUnreacted starting materialMore polarColumn Chromatography
Methyl 4-bromothiophene-2-carboxylateIncomplete brominationSlightly less polar than starting materialColumn Chromatography
Methyl 5-bromothiophene-2-carboxylateIncomplete brominationSimilar to 4-bromo isomerColumn Chromatography
Methyl 2,3,5-tribromothiophene-2-carboxylateOver-brominationLess polarColumn Chromatography
Recommended Starting Conditions for Purification
Purification Method Parameter Recommended Starting Condition Notes
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)For sensitive compounds, consider neutral alumina.
Mobile PhaseHexane/Ethyl Acetate (e.g., 9:1 v/v)Optimize the ratio based on TLC analysis.
Recrystallization Solvent SystemEthanol or Hexane/Ethyl AcetateRequires experimental determination for optimal results.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purification Purification Options cluster_cc_steps Column Chromatography Steps cluster_recrystal_steps Recrystallization Steps cluster_final Final Product Crude Crude Product Dissolve Dissolve in Minimal Solvent Crude->Dissolve CC Column Chromatography Dissolve->CC Choose Method Recrystal Recrystallization Dissolve->Recrystal Choose Method Pack Pack Column CC->Pack HotFilter Hot Filtration (optional) Recrystal->HotFilter Load Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze_CC Analyze Fractions (TLC) Elute->Analyze_CC Combine Combine Pure Fractions Analyze_CC->Combine Cool Slow Cooling HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct Dry->PureProduct

Caption: General workflow for the purification of reaction products.

TroubleshootingTree cluster_cc Column Chromatography cluster_recrystal Recrystallization Start Purification Issue Encountered PoorSep Poor Separation? Start->PoorSep Method Tailing Streaking/Tailing? Start->Tailing Method OilingOut Oiling Out? Start->OilingOut Method NoCrystals No Crystals Form? Start->NoCrystals Method OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent Yes CheckLoading Check Column Loading PoorSep->CheckLoading Yes AddModifier Add Modifier to Eluent (e.g., Et3N) Tailing->AddModifier Yes ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Yes SlowCooling Ensure Slow Cooling OilingOut->SlowCooling Yes Concentrate Concentrate Solution NoCrystals->Concentrate Yes InduceNucleation Induce Nucleation (Scratch/Seed) NoCrystals->InduceNucleation Yes Success Problem Resolved OptimizeSolvent->Success CheckLoading->Success AddModifier->Success ChangeSolvent->Success SlowCooling->Success Concentrate->Success InduceNucleation->Success

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Cross-Coupling Reactions of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dehalogenation of Methyl 4,5-dibromothiophene-2-carboxylate in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used for this compound?

A1: The most common cross-coupling reactions for this substrate are the Suzuki-Miyaura and Stille couplings, which are widely used for forming carbon-carbon bonds.[1][2] These reactions offer good functional group tolerance and are effective for creating substituted thiophene derivatives, which are valuable in pharmaceuticals and materials science.[1][3]

Q2: Which bromine is more reactive in cross-coupling reactions?

A2: In 4,5-dibromothiophene-2-carboxylate, the bromine at the C5 position is generally more reactive and will typically undergo cross-coupling first. This regioselectivity is influenced by the electron-withdrawing ester group at the C2 position, which makes the adjacent C5 position more susceptible to oxidative addition by the palladium catalyst.[4][5]

Q3: What is dehalogenation and why is it a problem?

A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling where a halogen atom is replaced by a hydrogen atom.[6][7] This leads to the formation of a monobrominated or fully dehalogenated thiophene byproduct, reducing the yield of the desired coupled product and complicating purification.

Q4: What are the primary factors that contribute to dehalogenation?

A4: The primary factors contributing to dehalogenation include:

  • Water Content: The presence of water in the reaction mixture is a key contributor to dehalogenation.[8]

  • Reaction Temperature: Higher temperatures can sometimes promote dehalogenation.

  • Choice of Base and Solvent: The nature of the base and solvent system can influence the rate of dehalogenation.[8]

  • Catalyst System: The choice of palladium catalyst and ligand can also affect the prevalence of this side reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound.

Issue 1: Significant Dehalogenation Observed

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of methyl 4-bromothiophene-2-carboxylate or methyl thiophene-2-carboxylate.

  • The isolated yield of the desired product is low, with a difficult-to-separate impurity.[8]

Possible Causes and Solutions:

CauseSolution
Excessive Water in Reaction While some water is often necessary for Suzuki couplings, excessive amounts can lead to dehalogenation.[8] Use a minimal amount of water (e.g., a dioxane/water ratio of 6:1 to 8:1).[8] For Stille couplings, use anhydrous solvents.[9]
Inefficient Catalyst System The catalyst system may be promoting dehalogenation over the desired coupling. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands.[10][11]
Suboptimal Base The base can influence the reaction outcome. For Suzuki couplings, consider using milder bases like K₂CO₃ or K₃PO₄.[1][12]
High Reaction Temperature Elevated temperatures can sometimes favor side reactions. Try reducing the reaction temperature in 5-10 °C increments.

G start Dehalogenation Observed check_water Check Water Content start->check_water adjust_solvent Use Minimal Water (e.g., 6:1 Dioxane/H₂O) or Anhydrous Solvents check_water->adjust_solvent High screen_catalyst Screen Catalyst/Ligand check_water->screen_catalyst Optimal adjust_solvent->screen_catalyst change_base Try Milder Base (K₂CO₃, K₃PO₄) screen_catalyst->change_base lower_temp Lower Reaction Temperature change_base->lower_temp success Dehalogenation Minimized lower_temp->success

Issue 2: Low or No Conversion

Symptoms:

  • TLC or LC-MS analysis shows predominantly starting material (this compound).

Possible Causes and Solutions:

CauseSolution
Inactive Catalyst The palladium catalyst may not be in its active Pd(0) state. Ensure proper degassing to remove oxygen, which can deactivate the catalyst.[13] Consider using a precatalyst that readily forms the active species.[10]
Anhydrous Conditions (Suzuki) While excess water is detrimental, completely anhydrous conditions can halt a Suzuki coupling reaction.[8] A small amount of water is often required.
Insufficient Base Strength The base may be too weak to facilitate transmetalation in Suzuki couplings. If using a mild base, you may need to switch to a stronger one like Cs₂CO₃ or K₃PO₄.
Low Reaction Temperature The reaction may require more thermal energy. Incrementally increase the temperature, but monitor for the onset of dehalogenation.

G start Low/No Conversion check_catalyst Check Catalyst Activity start->check_catalyst degas Ensure Rigorous Degassing check_catalyst->degas Inactive check_conditions Review Reaction Conditions check_catalyst->check_conditions Active degas->check_conditions adjust_water Add Minimal Water (Suzuki) check_conditions->adjust_water stronger_base Use Stronger Base adjust_water->stronger_base increase_temp Increase Temperature stronger_base->increase_temp success Conversion Improved increase_temp->success

Experimental Protocols

Representative Protocol for Suzuki Coupling

This protocol is adapted from procedures for the analogous 4,5-dibromothiophene-2-carboxaldehyde and is a good starting point for optimization.[8]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents for mono-coupling)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane and Water (6:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 equiv.).

  • Add the degassed dioxane/water (6:1) solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol for Stille Coupling

This protocol provides a general method for Stille coupling.[9]

Materials:

  • This compound

  • Organostannane reagent (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Anhydrous and degassed toluene or DMF

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent (1.1 equiv.) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Filter through Celite, and then wash the organic layer with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

G start Start setup Reaction Setup (Substrate, Catalyst, Base/Reagent) start->setup degas Degas System (Evacuate/Backfill with Inert Gas) setup->degas add_solvent Add Degassed Solvent degas->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Quantitative Data Summary

The following table summarizes typical yields for Suzuki couplings of the related 4,5-dibromothiophene-2-carboxaldehyde, which can be indicative of expected outcomes for the methyl ester.

Arylboronic AcidProductYield (%)
Phenylboronic acid5-Phenyl-4-bromothiophene-2-carboxaldehyde75
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-4-bromothiophene-2-carboxaldehyde82
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-4-bromothiophene-2-carboxaldehyde71
2-Thienylboronic acid5-(2-Thienyl)-4-bromothiophene-2-carboxaldehyde68

Data adapted from studies on 4,5-dibromothiophene-2-carboxaldehyde and should be considered as a guideline.[8]

References

Technical Support Center: Suzuki Coupling of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki coupling of Methyl 4,5-dibromothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts for the Suzuki coupling of this compound?

A1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are two of the most commonly employed and robust catalysts for the Suzuki coupling of dibromothiophenes.[1] Pd(PPh₃)₄ is a versatile catalyst, while Pd(dppf)Cl₂ often exhibits high activity and stability, particularly with more challenging substrates.[1]

Q2: How can I achieve selective mono- or di-arylation of this compound?

A2: Regioselectivity can be controlled by the stoichiometry of the arylboronic acid. Using approximately 1.1 equivalents of the arylboronic acid will preferentially lead to mono-substitution at the 5-position of the thiophene ring.[2] To achieve double Suzuki cross-coupling and synthesize the diarylated product, 2.2 or more equivalents of the arylboronic acid should be used.[2] The reactivity at the C5 position is generally higher due to the electronic properties of the thiophene ring.[2]

Q3: What are the recommended bases and solvents for this reaction?

A3: A common and effective base is potassium phosphate (K₃PO₄).[1][2] Other bases like sodium carbonate (Na₂CO₃) can also be used.[1] The choice of solvent is critical, with mixtures of 1,4-dioxane and water (typically in a 4:1 ratio) being a standard system that works well for many Suzuki couplings.[1] Toluene can also be a suitable solvent.[1]

Q4: My reaction is not proceeding to completion. What are some common reasons for failure?

A4: Incomplete reactions can be due to several factors:

  • Inactive Catalyst: The palladium catalyst may have decomposed. Ensure that the catalyst is stored under an inert atmosphere and handled properly.

  • Insufficient Base: The base is crucial for the transmetalation step.[3] Ensure you are using a sufficient amount (typically 2-3 equivalents per bromide).

  • Presence of Oxygen: Suzuki coupling reactions are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

  • Poor Quality Reagents: The purity of the arylboronic acid and the dibromothiophene substrate is important. Impurities can inhibit the catalyst.

  • Halide Inhibition: The halide salt generated as a byproduct can sometimes inhibit the catalyst, especially with aryl iodides.[4] While less common with bromides, changing the solvent system might help mitigate this effect.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield Inactive catalystUse a fresh batch of catalyst. Consider using a more robust pre-catalyst like a Buchwald-type catalyst.
Poor quality of boronic acidCheck the purity of the boronic acid. Consider converting it to the corresponding trifluoroborate salt, which can be more stable.
Inefficient degassing of the reaction mixtureDegas the solvent and reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.
Presence of water in anhydrous reactionsFor reactions intended to be anhydrous, ensure all glassware is oven-dried and solvents are rigorously dried. However, a small amount of water is often necessary for the Suzuki coupling to proceed.[5][6]
Formation of significant dehalogenation byproducts Presence of excess waterWhile some water is often required, excessive amounts can lead to dehalogenation.[5][6] Use a minimal amount of water or a carefully controlled solvent/water ratio.
Reaction temperature is too highLower the reaction temperature and monitor the progress over a longer period.
Formation of homocoupling byproduct of the boronic acid Presence of oxygenRigorously exclude oxygen from the reaction system.
Catalyst system promotes homocouplingScreen different palladium catalysts and ligands. Sometimes switching from a phosphine-based ligand to an N-heterocyclic carbene (NHC) ligand can reduce homocoupling.
Reaction stalls before completion Catalyst deactivationAdd a fresh portion of the catalyst to the reaction mixture.
Halide product inhibitionTry switching to a different solvent system, for example, from THF/water to toluene/water.[4]

Catalyst Performance Comparison

Catalyst SystemSubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(PPh₃)₄2,5-dibromo-3-hexylthiophene6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good
Pd(dppf)Cl₂General Dihaloarene3Na₂CO₃Toluene110-11512-18Not Specified
PdCl(C₃H₅)(dppb)2,5-dibromothiophene2KOAcDMANot SpecifiedNot SpecifiedGood
Pd(OAc)₂2,5-dibromothiophene0.5KOAcDMANot SpecifiedNot SpecifiedGood

This table is a compilation of data from various sources for comparative purposes.[1][7] Actual results may vary depending on the specific arylboronic acid and reaction conditions.

Experimental Protocols

General Protocol for Double Suzuki Coupling using Pd(PPh₃)₄

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and potassium phosphate (K₃PO₄) (4.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, Pd(PPh₃)₄ (5-6 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio, e.g., 8 mL dioxane, 2 mL water).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Product Reductive\nElimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative\nAddition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Failure/ Low Yield check_reagents Check Reagent Purity (Aryl Halide, Boronic Acid) start->check_reagents check_reagents->start Impure check_catalyst Verify Catalyst Activity (Use fresh catalyst) check_reagents->check_catalyst Reagents OK check_catalyst->start Inactive check_atmosphere Ensure Inert Atmosphere (Degas solvents) check_catalyst->check_atmosphere Catalyst OK check_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) success Successful Coupling check_conditions->success Optimized check_atmosphere->start Oxygen Present check_atmosphere->check_conditions Atmosphere OK

Caption: A troubleshooting workflow for failed Suzuki coupling reactions.

Logical_Relationships cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_conditions Reaction Conditions Substrate Methyl 4,5-dibromothiophene- 2-carboxylate Product Coupled Product Substrate->Product Boronic_Acid Arylboronic Acid Boronic_Acid->Product Catalyst Palladium Pre-catalyst (e.g., Pd(PPh3)4) Catalyst->Product Ligand Phosphine Ligand (e.g., PPh3) Ligand->Catalyst Base Base (e.g., K3PO4) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product Temperature Temperature Temperature->Product Atmosphere Inert Atmosphere Atmosphere->Product

Caption: Key components and their relationships in the Suzuki coupling reaction.

References

Technical Support Center: Stille Coupling of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl 4,5-dibromothiophene-2-carboxylate in Stille coupling reactions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when performing a Stille coupling with this compound?

A1: The most frequent challenges include low to no product yield, the formation of side products through dehalogenation and homocoupling, and difficulties with regioselectivity when attempting mono-substitution. Catalyst deactivation is also a common problem.

Q2: How does the choice of solvent affect the outcome of the Stille coupling reaction for this substrate?

A2: Solvent selection is critical and can significantly impact reaction yield, selectivity, and the prevalence of side reactions.[1] Non-polar aprotic solvents like toluene and dioxane are commonly used and often provide good results. Polar aprotic solvents such as DMF can also be effective but may influence the reaction's regioselectivity.[2] The presence of water, even in small amounts, can lead to dehalogenation (protodebromination) of the thiophene ring, reducing the yield of the desired coupled product.[1]

Q3: I am observing a significant amount of dehalogenated starting material. How can I minimize this side reaction?

A3: Dehalogenation is a known side reaction with bromo-thiophenes, often promoted by the solvent system.[1] For similar substrates, it has been shown that excess water in solvent mixtures like dioxane/water can exacerbate protodebromination.[1] To minimize this, ensure you are using anhydrous solvents and running the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen). If a co-solvent is necessary, minimize the amount of water. Switching to a non-polar aprotic solvent like toluene may also reduce dehalogenation.[1]

Q4: My reaction is not proceeding, or the yield is very low. What are the likely causes and how can I troubleshoot this?

A4: Low or no yield can stem from several factors:

  • Inactive Catalyst: Ensure your palladium catalyst is active. Use fresh catalyst or a trusted source. If using a Pd(0) source like Pd(PPh₃)₄, make sure it has been stored properly under an inert atmosphere.

  • Poor Reagent Quality: Use freshly distilled and degassed solvents. Ensure the organostannane reagent is of high purity.

  • Inappropriate Temperature: The reaction may require heating. Typical temperatures for Stille couplings of dibromothiophenes range from 80-120 °C.[3]

  • Ligand Issues: The choice of phosphine ligand can be crucial. If using a catalyst precursor like Pd₂(dba)₃, the addition of a suitable ligand (e.g., P(o-tol)₃) is necessary.[3]

Q5: How can I control the regioselectivity to favor mono-substitution at either the 4- or 5-position?

A5: Achieving regioselectivity in the Stille coupling of dihalogenated heterocycles can be challenging. Generally, oxidative addition of the palladium catalyst occurs preferentially at the more electron-deficient position. For related dibrominated heterocycles, couplings have been shown to occur regioselectively at the C3 position due to it being more electron-deficient than the C5 position.[2] The regioselectivity can sometimes be reversed by the use of additives. For instance, in the case of 3,5-dibromo-2-pyrone, the addition of Cu(I) in a polar aprotic solvent like DMF directs the coupling to the C5 position.[2] For this compound, the electronic effects of the carboxylate group will influence the relative reactivity of the C4 and C5 positions. Careful optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and the potential use of additives, will be necessary to achieve the desired regioselectivity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield Inactive palladium catalyst.Use fresh, high-quality catalyst. Ensure proper storage under an inert atmosphere.
Poor quality of organostannane reagent.Use freshly prepared or recently purchased organostannane.
Insufficient reaction temperature.Gradually increase the reaction temperature, typically in the range of 80-120 °C.[3]
Inefficient catalyst/ligand system.If using a ligand-free precursor, add a suitable phosphine ligand. Consider using a more electron-rich and bulky ligand.
Dehalogenation Presence of water in the solvent.Use anhydrous solvents and rigorously dry glassware. Minimize water content if using a mixed solvent system.[1]
Reaction temperature is too high.Optimize the temperature to the minimum required for a reasonable reaction rate.
Homocoupling of Organostannane High concentration of the organostannane.Add the organostannane reagent slowly to the reaction mixture using a syringe pump.
Reaction with Pd(II) precatalyst.Ensure complete reduction of the Pd(II) precatalyst to the active Pd(0) species before the main reaction begins.
Poor Regioselectivity Similar reactivity of the two bromine atoms.Experiment with different solvents (polar vs. non-polar) and catalysts. Consider the use of additives like Cu(I) salts, which can alter the regioselectivity.[2]

Solvent Effects on Stille Coupling of Dibromothiophene Derivatives

Dibromothiophene Derivative Organostannane Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
3,4-DibromothiopheneTributyl(phenyl)stannanePd(PPh₃)₄Toluene1101285Adapted from[3]
3,4-DibromothiopheneTributyl(vinyl)stannanePd(PPh₃)₄DMF1001678Adapted from[3]
3,4-DibromothiopheneTributyl(2-thienyl)stannanePd₂(dba)₃ / P(o-tol)₃Dioxane902482Adapted from[3]

Experimental Protocols

General Protocol for Stille Coupling of this compound

This protocol is a general guideline and may require optimization for specific organostannane reagents and desired outcomes.

Materials:

  • This compound

  • Organostannane reagent (e.g., Tributyl(aryl)stannane, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, or Dioxane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and the palladium catalyst.

  • Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate). To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the mixture through Celite, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Stille Coupling Catalytic Cycle

Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-SnR₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Stille coupling reaction.

Troubleshooting Workflow for Low Yield in Stille Coupling

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Quality (Solvent, Stannane) check_catalyst->check_reagents [ Active ] replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst [ Inactive/Old ] check_temp Evaluate Reaction Temperature check_reagents->check_temp [ High Purity ] purify_reagents Degas Solvents, Use Pure Stannane check_reagents->purify_reagents [ Suspect ] check_atmosphere Ensure Inert Atmosphere check_temp->check_atmosphere [ Optimal ] increase_temp Increase Temperature (e.g., to 100-110 °C) check_temp->increase_temp [ Too Low ] improve_inertness Re-purge with Inert Gas, Check for Leaks check_atmosphere->improve_inertness [ Compromised ] end Re-run Experiment check_atmosphere->end [ Inert ] replace_catalyst->end purify_reagents->end increase_temp->end improve_inertness->end

Caption: A logical workflow for troubleshooting low-yield Stille coupling reactions.

References

Technical Support Center: Temperature Optimization for the Heck Reaction of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the Heck reaction of Methyl 4,5-dibromothiophene-2-carboxylate, with a focus on temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Heck reaction involving an aryl bromide like this compound?

A1: Heck reactions involving aryl bromides generally require elevated temperatures to proceed efficiently, typically in the range of 80°C to 140°C.[1] The optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used. For electron-deficient substrates such as this compound, the reaction may proceed at slightly lower temperatures compared to electron-rich aryl bromides.

Q2: How does temperature affect the yield and selectivity of the Heck reaction with this substrate?

A2: Temperature is a critical parameter that significantly influences both the reaction rate and the formation of byproducts. Insufficient temperature can lead to low or no conversion of the starting material. Conversely, excessively high temperatures can cause decomposition of the catalyst, starting materials, or the desired product, leading to a lower yield and the formation of impurities. Temperature can also affect the selectivity of the reaction, particularly if there is a possibility of side reactions such as alkene isomerization.

Q3: What are the signs that the reaction temperature is not optimized?

A3:

  • Low Temperature: The primary indicator of a temperature that is too low is a sluggish or incomplete reaction, as observed by monitoring techniques like TLC or GC-MS, showing significant amounts of unreacted starting material even after an extended reaction time.

  • High Temperature: Signs of an excessively high temperature include the formation of dark-colored reaction mixtures, the precipitation of palladium black (indicating catalyst decomposition), and the appearance of multiple unidentified spots on a TLC plate, suggesting product degradation or the formation of side products.

Q4: Can the choice of catalyst and ligand influence the optimal reaction temperature?

A4: Absolutely. The thermal stability and activity of the palladium catalyst are heavily influenced by the coordinating ligand. The use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle, which may allow for the use of lower reaction temperatures.[2][3] Conversely, less reactive catalyst systems may necessitate higher temperatures to achieve a reasonable reaction rate.

Q5: How should I approach optimizing the temperature for my specific Heck reaction?

A5: A systematic approach is recommended. Start with a temperature reported for a similar substrate, for instance, 100°C as a baseline for a dibrominated thiophene derivative.[1] Then, run a series of small-scale reactions, incrementally increasing the temperature (e.g., in 10-20°C intervals) while keeping all other parameters constant. Monitor the reactions for conversion of the starting material and the formation of the desired product and any byproducts to identify the optimal temperature that provides the best balance of reaction rate and yield.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Conversion Reaction temperature is too low. Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress at each step. A typical upper limit for many Heck reactions is around 140°C.[1]
Inactive or deactivated catalyst. Ensure the palladium precursor is of high quality and handled under an inert atmosphere. If palladium black is observed, the temperature may be too high, or the ligand may not be providing sufficient stabilization. Consider increasing the ligand-to-palladium ratio.
Inappropriate base or solvent. The choice of base and solvent can significantly impact the reaction. Ensure the base is strong enough to facilitate the regeneration of the Pd(0) catalyst. The solvent must be able to dissolve all reactants and be stable at the reaction temperature. Aprotic polar solvents like DMF or DMAc are commonly used.[1]
Low Yield with Byproduct Formation Reaction temperature is too high. High temperatures can lead to the decomposition of the catalyst, starting materials, or the product. Try lowering the reaction temperature.
Side reactions are occurring. The formation of isomerized alkene or dehalogenated thiophene can be influenced by temperature. Optimizing the temperature can help to minimize these side reactions. Additionally, ensure that all reagents and solvents are pure and dry.
Formation of Palladium Black Catalyst decomposition due to high temperature. This is a clear indication that the reaction temperature is likely too high for the chosen catalyst system. Reduce the temperature and/or consider a more thermally stable catalyst-ligand combination.
Inadequate ligand stabilization. The ligand may be degrading at the reaction temperature, or the ligand-to-palladium ratio may be insufficient to stabilize the active catalyst. Consider using a more robust ligand or increasing the ligand concentration.

Data Presentation

Table 1: Representative Temperature Effect on the Heck Reaction of a Dibrominated Thiophene Derivative

EntryTemperature (°C)Time (h)Yield (%)Observations
18024Low ConversionSignificant starting material remaining.
210012~75%Good conversion to the desired product.[1]
312012~70%Slight increase in byproduct formation observed.
41408~55%Significant catalyst decomposition (palladium black) and byproduct formation.

Reaction Conditions: 3,4-dibromothiophene-2-carbaldehyde (1.0 mmol), methyl acrylate (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Et₃N (1.5 mmol), DMF (5 mL). Yields are estimated based on analogous reactions and should be considered as a guide for optimization.[1]

Experimental Protocols

Representative Protocol for the Heck Reaction of this compound with Styrene

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous DMF (5 mL) via syringe, followed by the base (e.g., Triethylamine, 1.5 mmol, 1.5 equiv.). Stir the mixture for 10 minutes at room temperature.

  • Alkene Addition: Add styrene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100-120°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and then with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex [Ar-Pd(II)(alkene)L₂]⁺X⁻ alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex R-alkenyl-Pd(II)(X)L₂ migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination product_complex [H-Pd(II)(product)L₂]⁺X⁻ beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 - HBX

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Start: Low/No Conversion check_temp Is the temperature sufficient? (e.g., >100 °C) start->check_temp increase_temp Increase Temperature Incrementally check_temp->increase_temp No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes increase_temp->check_catalyst new_catalyst Use Fresh Catalyst & Ensure Inert Atmosphere check_catalyst->new_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes new_catalyst->check_base screen_bases Screen Different Bases (e.g., K₂CO₃, Et₃N) check_base->screen_bases No check_ligand Is the ligand suitable? check_base->check_ligand Yes screen_bases->check_ligand screen_ligands Consider Bulky, Electron-Rich Ligands check_ligand->screen_ligands No end Improved Yield check_ligand->end Yes screen_ligands->end

References

Technical Support Center: Stille Reactions of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stille reactions of Methyl 4,5-dibromothiophene-2-carboxylate, with a focus on avoiding homocoupling side reactions.

Troubleshooting Guides

Homocoupling of the organostannane reagent is a common side reaction in Stille coupling, leading to reduced yield of the desired cross-coupled product.[1] The following table outlines common issues, their potential causes, and recommended solutions to minimize homocoupling and other side reactions.

Problem Potential Cause(s) Recommended Solution(s)
High percentage of homocoupled byproduct 1. High Catalyst Loading: Excess palladium catalyst can promote the homocoupling of the organostannane. 2. Suboptimal Ligand: The choice of phosphine ligand is critical in stabilizing the palladium center and influencing the relative rates of cross-coupling and homocoupling.[1] 3. High Temperature: Elevated temperatures can sometimes favor the homocoupling pathway. 4. Slow Transmetalation: A slow transmetalation step can allow for competing side reactions.[1]1. Optimize Catalyst Loading: Reduce the catalyst loading to 1-2 mol%. 2. Ligand Screening: Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes suppress homocoupling. For electron-deficient substrates, ligands like P(t-Bu)3 or XPhos may be effective. 3. Temperature Optimization: Attempt the reaction at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow. 4. Use of Additives: Additives like CuI can accelerate the transmetalation step.[1][2] The use of fluoride ions (e.g., from CsF) can also enhance the rate of transmetalation.
Low or no conversion of starting material 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized. 2. Poorly Soluble Reagents: The reactants may not be fully dissolved in the chosen solvent. 3. Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction.1. Use Fresh Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. 2. Solvent Selection: Use a solvent in which all reactants are soluble. Toluene, dioxane, and DMF are common choices. For substrates with poor solubility, a co-solvent system might be beneficial. 3. Solvent Screening: If solubility is not an issue, screen different solvents. Aprotic polar solvents like DMF or NMP can sometimes accelerate the reaction.
Formation of unidentified byproducts 1. Decomposition of Reagents: The organostannane or the thiophene substrate may be unstable under the reaction conditions. 2. Side Reactions with Functional Groups: The ester group on the thiophene may undergo side reactions.1. Purity of Reagents: Ensure the purity of all starting materials. Organostannanes can decompose upon storage. 2. Reaction Monitoring: Monitor the reaction by TLC or GC/MS to track the formation of byproducts and optimize the reaction time to maximize the desired product.
Difficulty in removing tin byproducts 1. Incomplete Precipitation: The tin byproducts may not have fully precipitated during the workup.1. Aqueous KF Workup: Wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin salts, which can then be removed by filtration through Celite.[3]

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a significant issue when using this compound in Stille reactions?

A1: Homocoupling is a common side reaction in Stille couplings, where two molecules of the organostannane reagent couple with each other.[1] With a substrate like this compound, the presence of two bromine atoms offers two potential sites for cross-coupling. If the first coupling is slow, or if reaction conditions are not optimal, the organostannane can react with itself, leading to the formation of a dimer and reducing the overall yield of the desired product. The electron-withdrawing nature of the methyl carboxylate group can also influence the reactivity of the C-Br bonds, potentially affecting the rate of the desired cross-coupling reaction.

Q2: Which palladium catalyst and ligand combination is a good starting point for this substrate?

A2: A common and effective starting point for Stille reactions is a Pd(0) catalyst such as Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or XPhos can be beneficial in promoting the desired cross-coupling over homocoupling.

Q3: How can I selectively achieve mono- or di-substitution on the dibromothiophene ring?

A3: Achieving selective mono- or di-substitution depends primarily on controlling the stoichiometry of the reactants.

  • For mono-substitution: Use a slight excess of this compound (e.g., 1.2-1.5 equivalents) relative to the organostannane. This statistically favors the reaction of the organostannane with an unreacted dibromothiophene molecule.

  • For di-substitution: Use a slight excess of the organostannane reagent (e.g., 2.2-2.5 equivalents) to ensure both bromine atoms on the thiophene ring react.

Q4: What is the role of additives like CuI and LiCl in suppressing homocoupling?

A4:

  • Copper(I) Iodide (CuI): CuI is often used as a co-catalyst in Stille reactions. It is believed to accelerate the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1][2] By speeding up the transfer of the organic group from the tin reagent to the palladium center, the lifetime of the organostannane in the reaction mixture is reduced, thereby decreasing the probability of homocoupling.

  • Lithium Chloride (LiCl): LiCl can have multiple effects. It can help to break up tin-halide aggregates, and in some cases, it can accelerate the rate of oxidative addition. By promoting the desired cross-coupling pathway, it can indirectly reduce the extent of homocoupling.[4]

Experimental Protocols

The following is a general protocol for a Stille cross-coupling reaction with this compound, which should be optimized for specific organostannane reagents and desired outcomes.

Materials:

  • This compound

  • Organostannane reagent (e.g., Tributyl(aryl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Optional: Additive (e.g., CuI, 10 mol%)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound and the palladium catalyst.

  • Degassing: Evacuate the flask and backfill with inert gas. Repeat this process three times to ensure an oxygen-free environment.[3]

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent (refer to the stoichiometry guidelines in the FAQs for mono- or di-substitution). If using an additive like CuI, it can be added at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour to precipitate tin byproducts.[3]

    • Filter the mixture through a pad of Celite to remove the precipitated tin salts.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Stille Catalytic Cycle

Stille_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_oxidative R¹-Pd(II)L_n-X Pd0->PdII_oxidative Oxidative Addition PdII_transmetal R¹-Pd(II)L_n-R² PdII_oxidative->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_transmetal->Product Byproduct X-SnR₃ PdII_transmetal->Byproduct Reactant1 R¹-X (this compound) Reactant1->PdII_oxidative Reactant2 R²-SnR₃ (Organostannane) Reactant2->PdII_transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting Workflow for Homocoupling

Troubleshooting_Homocoupling Start High Homocoupling Observed Condition_Check Review Reaction Conditions Start->Condition_Check Reagent_Purity Verify Reagent Purity Start->Reagent_Purity Catalyst Optimize Catalyst & Ligand Condition_Check->Catalyst Suboptimal Catalyst/Ligand Temperature Adjust Temperature Condition_Check->Temperature High Temperature Additives Incorporate Additives (e.g., CuI) Condition_Check->Additives Slow Transmetalation Success Homocoupling Minimized Catalyst->Success Temperature->Success Additives->Success Purify Purify Organostannane Reagent_Purity->Purify Impure Stannane Purify->Condition_Check

Caption: A logical workflow for troubleshooting high homocoupling in Stille reactions.

References

Technical Support Center: Grignard Reactions with Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions of Methyl 4,5-dibromothiophene-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard reaction and subsequent workup of this compound.

Problem: Grignard reaction fails to initiate.

Possible Cause Recommended Solution
Inactive Magnesium Surface The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation. Gentle heating can also help initiate the reaction.[1][2]
Presence of Moisture Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]
Impure Starting Materials Impurities in the this compound or solvent can quench the Grignard reagent. Ensure the purity of all reagents.

Problem: Low yield of the desired product.

Possible Cause Recommended Solution
Formation of Di-Grignard Reagent The presence of two bromine atoms can lead to the formation of a di-Grignard reagent. To favor mono-Grignard formation, use a slight deficiency of magnesium (e.g., 0.9 equivalents).[1]
Reaction with the Ester Group The Grignard reagent can react with the methyl ester of another molecule of the starting material or product. To minimize this, perform the reaction at a low temperature, such as -78°C, especially when using highly reactive magnesium.[1][3][4][5]
Wurtz-Coupling Side Reaction Homocoupling of the starting material can occur. This can be minimized by the slow, dropwise addition of the dibromothiophene solution to the magnesium suspension.
Incomplete Reaction Monitor the reaction progress by observing the consumption of magnesium turnings. If the reaction stalls, gentle warming may be necessary.
Improper Workup Ensure the quenching step is performed at a low temperature (e.g., 0°C) to avoid degradation of the product. Use a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) for quenching.

Problem: Formation of multiple unidentified byproducts.

Possible Cause Recommended Solution
Reaction with Carbon Dioxide If the reaction is not performed under a completely inert atmosphere, the Grignard reagent can react with CO₂ from the air to form a carboxylic acid.
Oxidation of the Grignard Reagent Exposure to oxygen can lead to the formation of oxidized byproducts. Maintain a positive pressure of an inert gas throughout the reaction and workup.
Complex Reaction Mixture Due to the multiple reactive sites, a complex mixture of products can form. Purify the crude product using column chromatography on silica gel to isolate the desired compound.

Frequently Asked Questions (FAQs)

Q1: Which bromine atom on this compound is more reactive for Grignard formation?

The bromine atom at the 5-position of the thiophene ring is generally more reactive towards Grignard formation. This is due to the electronic effects of the adjacent sulfur atom and the ester group.

Q2: How can I perform a selective mono-Grignard reaction?

To achieve selective mono-Grignard formation, it is crucial to control the stoichiometry of the reagents. Using a slight excess of this compound relative to magnesium (e.g., 1.0 equivalent of the thiophene to 0.9 equivalents of Mg) will favor the formation of the mono-Grignard reagent.[1]

Q3: The Grignard reagent I formed seems to be reacting with the ester group of my starting material. How can I prevent this?

Reaction with the ester group is a significant challenge. Performing the reaction at very low temperatures, such as -78°C, can effectively minimize this side reaction.[1][3][4][5] This is particularly important when using highly activated magnesium, which allows for Grignard formation at these low temperatures.

Q4: What is the recommended workup procedure for this reaction?

A standard workup procedure involves the following steps:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl or 1 M HCl. This will protonate the magnesium alkoxide and dissolve any unreacted magnesium.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q5: Can I store the Grignard reagent of this compound?

It is generally recommended to use the Grignard reagent immediately after its formation. Due to the presence of the ester functionality, the reagent can be unstable and may decompose or react with itself over time, even at low temperatures.

Experimental Protocols

Detailed Methodology for Selective Mono-Grignard Formation and Workup

This protocol is a general guideline based on procedures for similar dibromothiophene derivatives and should be optimized for specific applications.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add magnesium turnings (0.9 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Magnesium Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium.[1]

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction can be gently warmed to initiate. Initiation is indicated by a color change and/or gentle refluxing.[1]

  • Grignard Formation: Once the reaction has initiated, add the remaining solution of the dibromothiophene dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

  • For Reactions with Electrophiles at Low Temperature: If the subsequent reaction with an electrophile needs to be performed at low temperature to avoid reaction with the ester, cool the freshly prepared Grignard reagent to the desired temperature (e.g., -78°C) before adding the electrophile.

  • Workup - Quenching: After the reaction with the electrophile is complete, cool the reaction mixture to 0°C. Slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any unreacted Grignard reagent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Workup - Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for Grignard reactions. Note that specific values for this compound may vary and require optimization.

Table 1: Typical Reagent Stoichiometry for Mono-Grignard Formation

ReagentEquivalents
This compound1.0
Magnesium0.9
Electrophile1.0 - 1.2

Table 2: General Reaction Conditions

ParameterValue
Solvent Anhydrous THF
Initiation Temperature Room Temperature to gentle reflux
Reaction Temperature (Grignard Formation) Room Temperature to reflux
Reaction Temperature (with electrophile) -78°C to Room Temperature (substrate dependent)
Reaction Time (Grignard Formation) 1 - 3 hours
Reaction Time (with electrophile) 1 - 24 hours (TLC monitoring recommended)

Mandatory Visualization

Troubleshooting_Grignard_Workup cluster_start Start: Grignard Reaction Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Reaction Failure or Low Yield No_Initiation No Reaction Initiation Start->No_Initiation Low_Yield Low Product Yield Start->Low_Yield Byproducts Multiple Byproducts Start->Byproducts Activate_Mg Activate Mg (Iodine, heat) No_Initiation->Activate_Mg Anhydrous Ensure Anhydrous Conditions No_Initiation->Anhydrous Low_Yield->Anhydrous Stoichiometry Adjust Stoichiometry (Mg < 1 equiv) Low_Yield->Stoichiometry Low_Temp Lower Reaction Temp (-78°C) Low_Yield->Low_Temp Slow_Addition Slow Reagent Addition Low_Yield->Slow_Addition Inert_Atmosphere Maintain Inert Atmosphere Byproducts->Inert_Atmosphere Purification Purify via Chromatography Byproducts->Purification

Caption: Troubleshooting workflow for Grignard reactions.

Grignard_Experimental_Workflow cluster_prep 1. Preparation cluster_grignard 2. Grignard Formation cluster_reaction 3. Reaction with Electrophile cluster_workup 4. Workup cluster_purification 5. Purification Prep Assemble Dry Glassware under Inert Atmosphere Activate Activate Mg Turnings Prep->Activate Initiate Initiate Reaction with Dibromothiophene Solution Activate->Initiate Formation Slow Addition of Dibromothiophene Initiate->Formation React Add Electrophile (monitor by TLC) Formation->React Quench Quench with aq. NH4Cl at 0°C React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Experimental workflow for Grignard reactions.

References

"Methyl 4,5-dibromothiophene-2-carboxylate" scale-up synthesis challenges

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 4,5-dibromothiophene-2-carboxylate

Welcome to the technical support center for the scale-up synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the bromination of methyl thiophene-2-carboxylate?

A1: The most significant hazards are associated with the brominating agent, particularly elemental bromine (Br₂). Bromine is highly toxic, corrosive, and volatile, posing severe respiratory and contact risks.[1] Furthermore, the bromination of thiophene derivatives is an exothermic reaction. On a large scale, improper heat management can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and potentially releasing toxic fumes.[1] It is critical to ensure robust temperature control, adequate ventilation, and have quenching agents (e.g., sodium thiosulfate solution) readily available.

Q2: Which brominating agent is recommended for scale-up: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

A2: For industrial-scale synthesis, N-Bromosuccinimide (NBS) is often preferred over elemental bromine. NBS is a solid, making it significantly easier and safer to handle than the volatile and highly corrosive liquid bromine.[2][3] While Br₂ in solvents like acetic acid or dichloromethane is effective, managing its addition and the evolution of HBr gas can be complex on a large scale.[4][5] Using NBS can lead to milder reaction conditions and fewer corrosive byproducts.[6] Some protocols also describe the in-situ generation of bromine, which avoids the storage and handling of large quantities of Br₂.[1]

Q3: My reaction is incomplete, leaving significant amounts of starting material or mono-brominated species. What should I do?

A3: Incomplete conversion is a common issue. Consider the following troubleshooting steps:

  • Reagent Stoichiometry: Ensure at least two equivalents of the brominating agent are used for the dibromination. On a large scale, slight excesses may be necessary to drive the reaction to completion.

  • Reaction Time & Temperature: The reaction may require longer durations or slightly elevated temperatures at scale compared to lab protocols. Monitor the reaction progress using an appropriate analytical method (e.g., GC, HPLC, TLC). One reported lab-scale procedure specifies a reaction time of 18 hours at 20°C.[4]

  • Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients, resulting in poor conversion. Ensure the mechanical stirrer is operating at a speed sufficient for homogenous mixing of the reaction mass.

Q4: How can I control the formation of the tri-brominated byproduct?

A4: Over-bromination occurs when the reaction conditions are too harsh. To minimize the formation of tri-bromo species:

  • Control Reagent Addition: Add the brominating agent slowly and sub-surface to prevent localized high concentrations.

  • Strict Temperature Control: Maintain the recommended reaction temperature. Runaway temperatures can increase the rate of side reactions. Cooling baths or reactor jackets are essential for large-scale production.

  • Stoichiometry: Avoid using a large excess of the brominating agent. Carefully calculate and dispense the required amount.

Q5: What is the most effective method for purifying this compound at an industrial scale?

A5: While column chromatography is common in a laboratory setting, it is generally not feasible for large-scale industrial production.[7] The preferred method for purifying the final product at scale is recrystallization .[8] A suitable solvent or solvent system must be identified to ensure high recovery of the desired product with good purity. Hexane or petroleum ether/ethyl acetate mixtures have been used in lab-scale purifications and could be starting points for developing a large-scale recrystallization protocol.[5][7]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

IssuePotential Cause(s)Recommended Actions
Low or No Yield 1. Inactive brominating agent (e.g., old NBS, Br₂ degraded by moisture).2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality of starting material.1. Use a fresh, verified batch of the brominating agent.2. Gradually increase the temperature while monitoring the reaction profile.3. Extend the reaction time, tracking progress with TLC or GC.4. Verify the purity of methyl thiophene-2-carboxylate via NMR or GC-MS.
Formation of Incorrect Isomer 1. Reaction conditions favor kinetic vs. thermodynamic product.2. Use of certain catalysts or additives may influence regioselectivity.1. Strictly adhere to established protocols for temperature and solvent. The 4,5-isomer is generally the thermodynamically favored product of exhaustive bromination.2. Avoid undocumented additives. The choice of solvent (e.g., acetic acid vs. THF) can influence the reaction pathway.[4][6]
Product is an Oil or Fails to Crystallize 1. Presence of significant impurities, depressing the melting point.2. Residual solvent.1. Analyze the crude product to identify impurities. An additional aqueous wash or a charcoal treatment may be necessary before crystallization.2. Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization.
Runaway Reaction 1. Poor heat dissipation in a large reactor.2. Addition rate of the brominating agent is too fast.1. Ensure the reactor's cooling system is fully operational and appropriately sized for the reaction scale.2. Reduce the addition rate of the brominating agent. For highly exothermic steps, consider a programmed, slow addition profile.

Process Overview & Data

Comparison of Synthetic Protocols

The following table summarizes different lab-scale conditions reported for the bromination of thiophene-2-carboxylate derivatives. These serve as a baseline for developing a scaled-up process.

Starting MaterialBrominating Agent (Equiv.)SolventTemperatureTimeYieldReference
Methyl 3-methylthiophene-2-carboxylateBromineAcetic Acid20 °C18 hN/A[4]
Thiophene DerivativeNBS (2 equiv.)THF0 °C to RT12 h86%[6]
Ethyl 5-alkylthiophene-2-carboxylateBromine (2+ equiv.)Dichloromethane0 - 5 °CN/A78%[5]

Detailed Experimental Protocols

Protocol 1: Bromination using Br₂ in Dichloromethane (Adapted for Scale-Up)

This protocol is adapted from literature procedures for scale-up consideration.[5]

1. Reactor Setup:

  • Charge a clean, dry, glass-lined reactor equipped with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the reactor's cooling jacket is operational.

  • Vent the reactor through a scrubber system containing a sodium thiosulfate or sodium bisulfite solution to neutralize any escaping Br₂ or HBr fumes.

2. Reaction:

  • Charge the reactor with methyl thiophene-2-carboxylate (1.0 eq) and dichloromethane (10-15 volumes).

  • Begin agitation and cool the solution to 0-5 °C using the reactor jacket.

  • Slowly add elemental bromine (2.1 eq) via the dropping funnel over 2-4 hours, ensuring the internal temperature does not exceed 5 °C. The addition is highly exothermic and requires careful monitoring.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, then let it warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by GC or HPLC until the starting material is consumed.

3. Work-up and Quenching:

  • Cool the reaction mixture back down to 5-10 °C.

  • Slowly add a saturated solution of sodium thiosulfate or sodium bisulfite to quench any unreacted bromine. The red-brown color of bromine should dissipate.

  • Add a saturated solution of sodium bicarbonate to neutralize the HBr byproduct until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Stop the agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer with brine.

4. Isolation and Purification:

  • Transfer the organic layer to a distillation apparatus and remove the dichloromethane under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent like hexane or an ethanol/water mixture.

  • Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Visualizations

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification cluster_3 Final Product start Methyl thiophene-2-carboxylate reaction Bromination Reaction (Controlled Temperature) start->reaction reagent Brominating Agent (Br2 or NBS) reagent->reaction quench Quench Excess Bromine (e.g., Na2S2O3) reaction->quench neutralize Neutralize HBr (e.g., NaHCO3) quench->neutralize workup Aqueous Workup & Phase Separation neutralize->workup evaporation Solvent Removal (Reduced Pressure) workup->evaporation crystallization Recrystallization evaporation->crystallization product Pure this compound crystallization->product

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting Logic Diagram

G cluster_yield Problem Type: Yield cluster_purity Problem Type: Purity issue Synthesis Issue Detected low_yield Low / No Yield issue->low_yield Yield Issue impure Impure Product issue->impure Purity Issue cause_reagent Inactive Reagent? low_yield->cause_reagent cause_conditions Incorrect Conditions? low_yield->cause_conditions solution_reagent Use Fresh Reagents cause_reagent->solution_reagent solution_conditions Adjust Time / Temp cause_conditions->solution_conditions cause_incomplete Incomplete Reaction? impure->cause_incomplete cause_over Over-bromination? impure->cause_over solution_incomplete Increase Time / Reagent cause_incomplete->solution_incomplete solution_over Improve Temp Control & Reagent Addition cause_over->solution_over

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl 4,5-dibromothiophene-2-carboxylate and 2,5-dibromothiophene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two key thiophene-based building blocks: Methyl 4,5-dibromothiophene-2-carboxylate and 2,5-dibromothiophene. The strategic selection of a substituted thiophene precursor is critical in the synthesis of novel pharmaceuticals and functional materials. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key reactivity concepts to inform synthetic strategy.

Executive Summary

The reactivity of dibrominated thiophenes in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, is a cornerstone of modern organic synthesis. The position of the bromine atoms and the nature of other substituents on the thiophene ring significantly influence the reaction outcomes, including yield, reaction rate, and regioselectivity.

This compound possesses an electron-withdrawing methyl carboxylate group at the 2-position, which deactivates the thiophene ring towards electrophilic substitution but influences the reactivity of the adjacent C-Br bonds in cross-coupling reactions. The bromine at the 5-position is generally more reactive than the one at the 4-position due to electronic effects.

2,5-dibromothiophene is a symmetrical molecule with two highly reactive bromine atoms at the α-positions (2 and 5) of the thiophene ring. These positions are known to be more susceptible to oxidative addition in palladium-catalyzed cycles compared to the β-positions (3 and 4).[1] This heightened reactivity often leads to higher yields and the potential for double cross-coupling reactions.

This guide will delve into the specifics of their comparative reactivity, supported by available data.

Comparative Reactivity Data

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of the C-Br bond is a critical factor in the success of this reaction.

EntryThiophene SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12,5-dibromo-3-hexylthiophene (mono-coupling)4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901275[2]
22,5-dibromo-3-hexylthiophene (mono-coupling)4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901277[3]
32,5-dibromo-3-hexylthiophene (double-coupling)4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-78[4]
44,5-dibromothiophene-2-carboxaldehyde (double-coupling)Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O (minimal)902475[5]
54,5-dibromothiophene-2-carboxaldehyde (double-coupling)4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O (minimal)902482[5]

Analysis of Suzuki Coupling Reactivity:

  • 2,5-Dibromothiophene Derivatives: The bromine atoms at the α-positions of 2,5-dibromothiophene and its derivatives are highly reactive, leading to good to excellent yields in mono- and di-substituted products.[2][3][4] Selective mono-arylation is readily achieved, typically at the 5-position in 2,5-dibromo-3-alkylthiophenes.[2][3]

  • This compound: While direct data for this specific ester is sparse, the closely related 4,5-dibromothiophene-2-carboxaldehyde shows high yields in double Suzuki couplings.[5] The electron-withdrawing group at the 2-position activates the C-Br bond at the 5-position for nucleophilic attack in the catalytic cycle. This suggests that this compound would also be a viable substrate, with the bromine at the 5-position being the more reactive site.

Stille Coupling

The Stille coupling offers an alternative C-C bond formation strategy with the advantage of being tolerant to a wide range of functional groups.

EntryThiophene SubstrateCoupling PartnerCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)Reference
12,5-dibromothiophene(E)-tributyl(2-phenylvinyl)stannanePd(PPh₃)₄Toluene1001685 (di-substituted)[6]
22,5-dibromothiophene2-(Tributylstannyl)thiophenePd(PPh₃)₄Toluene1101278 (di-substituted)[6]
33,4-dibromothiopheneTributyl(vinyl)stannanePd(PPh₃)₄Toluene1101280 (mono-substituted)[1]

Analysis of Stille Coupling Reactivity:

  • 2,5-Dibromothiophene: As with the Suzuki coupling, the α-bromines of 2,5-dibromothiophene are highly reactive in Stille couplings, readily undergoing di-substitution.[6]

  • This compound: The reactivity in Stille coupling is expected to follow a similar trend to that observed in Suzuki coupling. The electron-withdrawing nature of the ester group should facilitate the reaction, particularly at the 5-position. The tolerance of Stille coupling to ester functionalities makes it a suitable method for the functionalization of this substrate.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Stille cross-coupling reactions, based on procedures reported in the literature for similar substrates.

General Procedure for Suzuki-Miyaura Coupling of Dibromothiophenes

This protocol is a representative procedure for the mono- or di-arylation of a dibromothiophene.

Materials:

  • Dibromothiophene (1.0 eq)

  • Arylboronic acid (1.1 eq for mono-substitution, 2.2-2.5 eq for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-4.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (often used as a co-solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dibromothiophene, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Stille Coupling of Dibromothiophenes

This protocol provides a general method for the Stille coupling of a dibromothiophene.

Materials:

  • Dibromothiophene (1.0 eq)

  • Organostannane reagent (1.1 eq for mono-substitution, 2.2-2.5 eq for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 2-5 mol%)

  • Optional: Ligand (e.g., PPh₃, AsPh₃)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dibromothiophene and the palladium catalyst (and ligand, if used).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

  • Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reactivity Comparison and Influencing Factors

Reactivity_Comparison cluster_MDBTC This compound cluster_DBT 2,5-dibromothiophene MDBTC This compound Br5_MDBTC Br at C5 (more reactive) MDBTC->Br5_MDBTC influenced by Br4_MDBTC Br at C4 (less reactive) MDBTC->Br4_MDBTC influenced by EWG Electron-Withdrawing -CO₂Me group EWG->MDBTC activates C5-Br, deactivates C4-Br DBT 2,5-dibromothiophene Br2_DBT Br at C2 (α) (highly reactive) DBT->Br2_DBT Br5_DBT Br at C5 (α) (highly reactive) DBT->Br5_DBT

Caption: Factors influencing the reactivity of C-Br bonds.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2 R-Pd(II)-X L_n oa->pd2 tm Transmetalation pd2->tm pd2_r R-Pd(II)-R' L_n tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 product R-R' re->product rx R-X (Dibromothiophene) rx->oa boronic R'-B(OH)₂ boronic->tm base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Catalytic Cycle for Stille Coupling

Stille_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2 R-Pd(II)-X L_n oa->pd2 tm Transmetalation pd2->tm pd2_r R-Pd(II)-R' L_n tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 product R-R' re->product rx R-X (Dibromothiophene) rx->oa stannane R'-Sn(Alkyl)₃ stannane->tm

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

A Comparative Guide to Suzuki and Stille Coupling for Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and materials. Methyl 4,5-dibromothiophene-2-carboxylate is a versatile building block, and the choice of cross-coupling methodology for its derivatization is critical. This guide provides a head-to-head comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings, for the functionalization of this substrate. While direct comparative experimental data for this compound is not extensively available, this guide draws upon data from structurally analogous compounds, particularly 4,5-dibromothiophene-2-carboxaldehyde, to provide a robust framework for reaction planning and optimization.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.[1][2][3]
Stability of Reagents Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[2]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[2]
Reaction Conditions Typically requires a base.[2]Often proceeds under neutral or mildly basic conditions.[2]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[2]Tin byproducts can be difficult to remove from the reaction mixture.[2]

Performance Comparison: A Data-Driven Analysis

The choice between Suzuki and Stille coupling often hinges on the specific synthetic challenge, including the nature of the coupling partners and the desired functional group tolerance.

Suzuki Coupling Performance

Experimental data for the closely related 4,5-dibromothiophene-2-carboxaldehyde reveals that a one-pot double Suzuki coupling can be achieved in good yields.[4][5][6] A critical factor for success is the careful control of the amount of water in the solvent system to minimize dehalogenation as a side reaction.[4][5] The reaction generally performs better with electron-rich boronic acids, while electron-deficient and sterically hindered boronic acids may result in lower yields.[4]

Table 1: One-Pot Double Suzuki Coupling of 4,5-dibromothiophene-2-carboxaldehyde with Various Boronic Acids

EntryBoronic Acid 1Boronic Acid 2Yield (%)
14-Methoxyphenylboronic acid4-Methoxyphenylboronic acid85
24-Fluorophenylboronic acidPhenylboronic acid71
34-(Trifluoromethyl)phenylboronic acid4-(Trifluoromethyl)phenylboronic acid65
4Phenylboronic acidPhenylboronic acid78
52-Methylphenylboronic acid2-Methylphenylboronic acid55
6trans-Heptenylboronic acid4-Methoxyphenylboronic acid68

Data adapted from Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(46), 8108–8110.[4]

Stille Coupling Performance

Table 2: General Comparison of Reaction Parameters

ParameterSuzuki Coupling (for 4,5-dibromothiophene-2-carboxaldehyde)Stille Coupling (General Protocol for Thiophenes)
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Catalyst Loading 5 mol%1-5 mol%
Base K₂CO₃ or K₃PO₄Often not required, but additives like CuI or LiCl can be used.
Solvent Dioxane/Water (e.g., 6:1)Toluene, DMF, or Dioxane
Temperature 90 °C80-110 °C
Reaction Time 12-24 hours8-24 hours

Experimental Protocols

Representative Procedure for the One-Pot Double Suzuki Coupling of 4,5-dibromothiophene-2-carboxaldehyde

To a solution of 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol) in a 6:1 mixture of dioxane/water (4 mL), the first boronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol) are added. The reaction mixture is heated to 90°C for 12 hours. After cooling to room temperature, the second boronic acid (0.45 mmol) and additional potassium carbonate (0.66 mmol) are added. The mixture is then heated at 90°C for an additional 12 hours. Upon completion, the reaction is cooled, and the product is partitioned between ether and water. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.[5]

General Procedure for Stille Coupling of Bromothiophenes

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the bromothiophene (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an additive such as CuI (optional) are combined. Anhydrous and degassed solvent (e.g., toluene or DMF) is added via syringe, followed by the organostannane reagent (1.1-1.2 equiv.). The reaction mixture is heated to 80-110°C and stirred vigorously. The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent. To remove tin byproducts, the organic solution can be washed with an aqueous solution of potassium fluoride. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualizing the Mechanisms and Workflows

To further aid in the understanding of these two powerful coupling reactions, the following diagrams illustrate their catalytic cycles and a general experimental workflow.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Oxidative_Addition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation R1-Pd(II)-R2(L2) R¹-Pd(II)-R²(L₂) Transmetalation->R1-Pd(II)-R2(L2) Reductive_Elimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R¹-R² Reductive_Elimination->R1-R2 R2-B(OR)2 R²-B(OR)₂ R2-B(OR)2->Transmetalation Base Base Base->Transmetalation R1-X R¹-X R1-X->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Oxidative_Addition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation R1-Pd(II)-R2(L2) R¹-Pd(II)-R²(L₂) Transmetalation->R1-Pd(II)-R2(L2) Reductive_Elimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R¹-R² Reductive_Elimination->R1-R2 R2-SnR3 R²-SnR₃ R2-SnR3->Transmetalation R1-X R¹-X R1-X->Oxidative_Addition

Caption: Catalytic cycle of the Stille coupling reaction.

Reaction_Workflow cluster_Suzuki Suzuki Coupling cluster_Stille Stille Coupling S1 Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst S2 Add Degassed Solvent (e.g., Dioxane/Water) S1->S2 S3 Heat Reaction Mixture (e.g., 90-100°C) S2->S3 S4 Aqueous Work-up S3->S4 S5 Purification (e.g., Column Chromatography) S4->S5 Product Coupled Product S5->Product T1 Combine Aryl Halide, Organostannane, and Pd Catalyst T2 Add Anhydrous, Degassed Solvent (e.g., Toluene) T1->T2 T3 Heat Reaction Mixture (e.g., 80-110°C) T2->T3 T4 Work-up with KF solution to remove Tin byproducts T3->T4 T5 Purification (e.g., Column Chromatography) T4->T5 T5->Product Start Start Decision Choose Coupling Method Start->Decision Decision->S1 Low Toxicity Easy Work-up Decision->T1 High Functional Group Tolerance

Caption: A comparative workflow for Suzuki and Stille coupling reactions.

Conclusion

Both the Suzuki and Stille couplings are formidable tools for the C-C bond formation on this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts.[2] However, for substrates with particularly sensitive functional groups or where the corresponding boronic acid is unstable, the Stille coupling, despite its toxicity concerns, may offer a more robust and higher-yielding alternative. The choice of method should be guided by the specific requirements of the synthetic route, including functional group compatibility, scalability, and safety considerations.

References

Navigating the Monomer Maze: A Comparative Guide to Alternatives for Polythiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and drug development, the choice of monomer is a critical first step in designing novel polythiophenes with tailored properties for advanced applications. This guide provides a comprehensive comparison of alternative reagents to the commonly used "Methyl 4,5-dibromothiophene-2-carboxylate" for the synthesis of functional polythiophenes. By presenting key performance data from various polymerization methods, this document aims to facilitate informed monomer selection for the development of next-generation conductive polymers.

The landscape of thiophene-based monomers is vast and diverse, offering a rich palette for tuning the electronic, optical, and physical properties of the resulting polymers. While "this compound" serves as a valuable building block, a range of alternative monomers provides opportunities to enhance polymer performance and processability. These alternatives can be broadly categorized by the nature and position of their substituents, the type of halogenation, and the presence of fused ring systems. This guide will delve into a comparative analysis of these alternatives, supported by experimental data and detailed synthetic protocols.

Performance Comparison of Thiophene Monomers in Polymer Synthesis

The following table summarizes key quantitative data for polymers synthesized from "this compound" and a selection of its alternatives. The data is categorized by the type of monomer and the polymerization method employed, highlighting the impact of monomer structure on the resulting polymer's molecular weight, electrochemical properties, and performance in electronic devices.

Monomer ClassSpecific MonomerPolymerization MethodPolymerMn (kDa)PDIHOMO (eV)LUMO (eV)Optical Bandgap (eV)Application/Performance Metric
Dibromo-Ester This compoundStille CouplingP(M45DBT-2C)-----Precursor for functional polymers
Alkyl-Substituted 2-bromo-3-hexylthiopheneGRIMP3HT15-721.2-1.8-5.03-1.9-2.1[1]PSC PCE: ~8%[1]
Alkoxy-Substituted 3-methoxythiopheneOxidativePMOT-----Lower oxidation potential
Ester-Functionalized (Side Chain) Methyl thiophene-3-carboxylateAlternating CopolymerizationPCTDT---5.27--PSC VOC: 0.68 V, PCE: 1.75%[2]
Methyl thiophene-3-carboxylateAlternating CopolymerizationPCTBDT---5.36--PSC VOC: 0.80 V, PCE: 2.32%[2]
Dichloro-Ester Methyl 2,5-dichlorothiophene-3-carboxylate-------Alternative halogenation pattern
Fused Thiophene 3,6-dichlorothieno[3,2-b]thiopheneDArPDPP-2ClTT---5.35-3.66-Ambipolar transport in OTFTs
3,6-dichlorothieno[3,2-b]thiopheneDArPIID-2ClTT---5.88-3.73--

Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. Mn = Number-average molecular weight, PDI = Polydispersity index, HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital, P3HT = Poly(3-hexylthiophene), GRIM = Grignard Metathesis, PSC = Polymer Solar Cell, PCE = Power Conversion Efficiency, VOC = Open-circuit voltage, DArP = Direct Arylation Polymerization, OTFT = Organic Thin-Film Transistor.

Logical Relationships in Monomer Selection for Polymer Synthesis

The choice of monomer directly influences the synthetic strategy and the final polymer properties. The following diagram illustrates the logical flow from monomer selection to the resulting polymer characteristics.

Monomer_Selection cluster_monomers Monomer Selection cluster_polymerization Polymerization Method cluster_properties Resulting Polymer Properties Monomer_Base Methyl 4,5-dibromothiophene- 2-carboxylate Stille Stille Coupling Monomer_Base->Stille Monomer_Alkyl 3-Alkylthiophenes (e.g., 2-bromo-3-hexylthiophene) GRIM GRIM Polymerization Monomer_Alkyl->GRIM Monomer_Alkoxy 3-Alkoxythiophenes (e.g., 3-methoxythiophene) Oxidative Oxidative Polymerization Monomer_Alkoxy->Oxidative Monomer_Ester_Side Thiophene-3-carboxylates Monomer_Ester_Side->Stille DArP Direct Arylation Polymerization (DArP) Monomer_Ester_Side->DArP Monomer_Fused Fused Thiophenes (e.g., Dithienothiophene) Monomer_Fused->DArP Electronic Tuned Electronic Properties (HOMO/LUMO levels) Stille->Electronic Solubility Enhanced Solubility & Processability GRIM->Solubility Oxidative->Electronic DArP->Electronic Performance Improved Device Performance DArP->Performance Suzuki Suzuki Coupling Solubility->Performance Optical Modified Optical Properties (Bandgap) Electronic->Optical Electronic->Performance Optical->Performance

Caption: Logical workflow from monomer selection to polymer properties.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality polythiophenes. Below are representative protocols for three common polymerization methods.

Stille Cross-Coupling Polymerization of Ester-Functionalized Thiophenes

This method is a versatile tool for creating a wide range of conjugated polymers.

Monomers:

  • Monomer A: 2,5-Bis(trimethylstannyl)thiophene derivative (e.g., from a thiophene-3-carboxylate)

  • Monomer B: Dihaloaromatic compound

Procedure:

  • In a flame-dried Schlenk flask, dissolve equimolar amounts of Monomer A and Monomer B in anhydrous toluene or another suitable solvent under an inert atmosphere (e.g., argon).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (1-3 mol%), to the solution.

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 24-48 hours.

  • Monitor the reaction progress by techniques like GPC or NMR.

  • After completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a non-solvent like methanol.

  • Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove oligomers and catalyst residues.

  • Dry the purified polymer under vacuum.

Grignard Metathesis (GRIM) Polymerization of 3-Alkylthiophenes

GRIM polymerization is a powerful method for synthesizing regioregular poly(3-alkylthiophene)s.

Monomer: 2-Bromo-5-iodo-3-alkylthiophene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-bromo-5-iodo-3-alkylthiophene monomer in anhydrous THF.

  • Cool the solution to 0 °C and slowly add one equivalent of a Grignard reagent, such as isopropylmagnesium chloride, to initiate the Grignard exchange.

  • Stir the mixture at 0 °C for 1-2 hours.

  • In a separate flask, prepare a solution of a nickel catalyst, such as Ni(dppp)Cl₂ (0.5-1 mol%), in anhydrous THF.

  • Add the catalyst solution to the monomer solution. The reaction mixture will typically change color, indicating the start of polymerization.

  • Allow the polymerization to proceed at room temperature for a specified time (e.g., 2-24 hours), depending on the desired molecular weight.

  • Quench the reaction by adding a small amount of 1 M HCl.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration and purify by washing with methanol, acetone, and hexane.

  • Dry the polymer under vacuum.

Direct Arylation Polymerization (DArP) of Thiophene Derivatives

DArP is a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.

Monomers:

  • Monomer A: A dibrominated thiophene derivative

  • Monomer B: An unactivated aromatic or heteroaromatic compound with C-H bonds

Procedure:

  • In a Schlenk flask, combine Monomer A, Monomer B (typically in a slight excess), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent such as DMAc or toluene.

  • Add a carboxylic acid additive, such as pivalic acid, which can act as a proton shuttle.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for 24-72 hours.

  • Monitor the polymerization by GPC.

  • After completion, cool the reaction and precipitate the polymer in methanol.

  • Filter and purify the polymer using Soxhlet extraction.

  • Dry the final polymer product under vacuum.

This guide provides a foundational understanding of the alternatives to "this compound" and the synthetic methodologies to access a diverse range of polythiophenes. By carefully selecting the monomer and polymerization technique, researchers can fine-tune the properties of these versatile materials for a wide array of applications in organic electronics and beyond.

References

A Comparative Guide to the NMR Characterization of Brominated Thiophene Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for key brominated thiophene carboxylate derivatives. While the primary focus is on derivatives of "Methyl 4,5-dibromothiophene-2-carboxylate," this guide also includes readily available data for isomeric and related compounds to offer a broader context for researchers in the field. The objective is to present a clear comparison of their structural characterization, supported by experimental data and protocols.

It is important to note that while extensive searches were conducted, specific experimental ¹H and ¹³C NMR data for this compound were not available in the reviewed literature. Therefore, this guide presents a comparison with closely related and commercially available brominated thiophene derivatives to serve as a valuable resource for anticipating spectral features and for the identification of these important synthetic intermediates.

Comparative NMR Data of Brominated Thiophene Derivatives

The following table summarizes the ¹H and ¹³C NMR chemical shift data for several key brominated thiophene derivatives. This data is crucial for identifying the regiochemistry of substitution on the thiophene ring. The numbering of the thiophene ring starts from the sulfur atom and proceeds towards the carboxylate group.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound
alt text
[1]
Data not available in the searched literature.Data not available in the searched literature.
Methyl 4-bromothiophene-2-carboxylate
alt text
7.78 (d, J=1.6 Hz, 1H, H5), 7.67 (d, J=1.6 Hz, 1H, H3), 3.86 (s, 3H, OCH₃)161.8, 137.5, 133.0, 129.5, 113.2, 52.4
Methyl 5-bromothiophene-2-carboxylate
alt text
[2]
7.55 (d, J=4.0 Hz, 1H, H3), 7.12 (d, J=4.0 Hz, 1H, H4), 3.85 (s, 3H, OCH₃)[3]161.9, 142.3, 132.8, 130.9, 118.8, 52.3
2,5-Dibromothiophene
alt text
[4]
6.83 (s, 2H, H3, H4)[1]114.7 (C3, C4), 112.5 (C2, C5)

Note: The presented NMR data is compiled from various sources and may have been recorded in different solvents. Direct comparison should be made with caution. The structure images are sourced from PubChem.

Experimental Protocols

The following protocols provide a general methodology for the synthesis and NMR characterization of brominated thiophene carboxylates.

1. Synthesis of Brominated Thiophene Carboxylates

The synthesis of these compounds generally involves two key steps: bromination of a thiophene precursor followed by esterification, or vice-versa.

a) Bromination of Thiophene-2-carboxylic Acid:

  • Materials: Thiophene-2-carboxylic acid, N-Bromosuccinimide (NBS), Acetic Acid.

  • Procedure: To a solution of thiophene-2-carboxylic acid in acetic acid, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The number of equivalents of NBS will determine the degree of bromination. For dibromination, at least two equivalents are required. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the crude product is filtered, washed with water, and dried. Purification is typically achieved by recrystallization.

b) Esterification of Brominated Thiophene-2-carboxylic Acid:

  • Materials: Brominated thiophene-2-carboxylic acid, Methanol, Sulfuric Acid (catalytic amount).

  • Procedure: A solution of the brominated thiophene-2-carboxylic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

2. NMR Spectroscopic Analysis

  • Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of brominated thiophene carboxylates and the logical relationship of their substitution patterns.

General Synthesis Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Thiophene-2-carboxylic Acid Bromination Bromination (NBS) Start->Bromination Esterification Esterification (MeOH, H+) Bromination->Esterification Purification Purification (Recrystallization/Chromatography) Esterification->Purification Product Methyl Brominated Thiophene-2-carboxylate Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS Analysis Structure Confirmation NMR->Analysis MS->Analysis

Caption: General workflow for the synthesis and characterization of brominated thiophene-2-carboxylates.

Regioisomeric Relationship Parent Methyl Thiophene-2-carboxylate MonoBromo Monobromination Parent->MonoBromo 1 eq. NBS DiBromo Dibromination Parent->DiBromo 2 eq. NBS Isomer4 Methyl 4-bromothiophene-2-carboxylate MonoBromo->Isomer4 Isomer5 Methyl 5-bromothiophene-2-carboxylate MonoBromo->Isomer5 Isomer45 This compound DiBromo->Isomer45 Isomer35 Methyl 3,5-dibromothiophene-2-carboxylate DiBromo->Isomer35 Isomer34 Methyl 3,4-dibromothiophene-2-carboxylate DiBromo->Isomer34

Caption: Logical relationship of different brominated regioisomers of Methyl thiophene-2-carboxylate.

References

"Methyl 4,5-dibromothiophene-2-carboxylate" X-ray crystallography of products

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallography of Thiophene Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and materials science. X-ray crystallography is a powerful technique that provides precise information about molecular geometry, conformation, and intermolecular interactions.[1][2] This guide offers a comparative analysis of the X-ray crystallographic data of thiophene derivatives, with a focus on compounds structurally related to "Methyl 4,5-dibromothiophene-2-carboxylate." While a specific crystal structure for this compound is not publicly available, this guide presents data from closely related brominated and carboxylated thiophenes to provide valuable structural insights.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several substituted thiophene derivatives. This data is essential for comparing unit cell dimensions, crystal packing, and molecular symmetry.

ParameterCompound 1: 5-(Methoxycarbonyl)thiophene-2-carboxylic acid[3][4]Compound 2: 3,5-Dibromo-2-[2,5-dibutoxy-4-(3,5-dibromothiophen-2-yl)phenyl]thiophene[5]Compound 3: (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile[6]
Chemical Formula C₇H₆O₄SC₂₂H₂₂Br₄O₂S₂C₈H₆BrNS
Molecular Weight 186.19 g/mol 702.16 g/mol 228.11 g/mol
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cC2/cP2₁2₁2₁
Unit Cell Dimensions a = 18.2813(18) Åb = 5.9833(6) Åc = 7.3333(7) Åβ = 93.969(8)°a = 13.0156(3) Åb = 7.8157(2) Åc = 12.2264(2) Åβ = 101.027(2)°a = 6.1347(5) Åb = 7.1124(3) Åc = 19.8245(13) Å
Unit Cell Volume 799.43(14) ų1220.78(5) ų864.99(10) ų
Molecules per Unit Cell (Z) 424
Temperature Not specified150 K150 K

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by single-crystal X-ray diffraction involves several critical steps, from sample preparation to data analysis.[1][7] The following is a generalized protocol for the analysis of organic compounds like thiophene derivatives.

1. Crystal Growth and Selection:

  • High-quality single crystals are essential for successful X-ray diffraction analysis.

  • Crystals are typically grown using techniques such as slow evaporation from a saturated solution, vapor diffusion, or slow cooling of a solution.

  • A suitable crystal, typically larger than 0.1 mm in all dimensions and free of significant defects, is selected under a microscope and mounted on a goniometer head.[1]

2. Data Collection:

  • The mounted crystal is placed in an intense, monochromatic X-ray beam.[8] Molybdenum is a common target material for generating X-rays for single-crystal diffraction.[8]

  • To minimize thermal vibrations of the atoms, the crystal is often cooled to a low temperature (e.g., 100-150 K).

  • The crystal is rotated in the X-ray beam, and the resulting diffraction patterns are recorded by a detector.

3. Data Reduction:

  • The collected diffraction images are processed to determine the positions and intensities of the diffraction spots.

  • This raw data is then corrected for various experimental factors, such as background noise and absorption, to yield a set of structure factors.

4. Structure Solution and Refinement:

  • The "phase problem," which arises because the phases of the structure factors cannot be directly measured, is a central challenge in crystallography.[1]

  • For small molecules like the thiophene derivatives discussed, direct methods are typically used to solve the phase problem and generate an initial electron density map.[1]

  • An initial molecular model is built into the electron density map.

  • The atomic positions and other parameters are then refined to achieve the best possible fit between the observed and calculated diffraction data. The quality of the final structure is often assessed by the R-factor, which indicates the agreement between the experimental data and the crystallographic model.[8]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis of Thiophene Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Xray_Diffraction X-ray Diffraction Data Collection Crystal_Selection->Xray_Diffraction Data_Reduction Data Reduction & Correction Xray_Diffraction->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Crystallographic_Data Crystallographic Information File (CIF) Validation->Crystallographic_Data

References

"Methyl 4,5-dibromothiophene-2-carboxylate" cyclic voltammetry of resulting polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electrochemical properties of conjugated polymers are pivotal in the development of advanced materials for applications ranging from organic electronics to biomedical sensors. Among these, polythiophenes and their derivatives stand out due to their environmental stability and tunable electronic properties. This guide provides a comparative analysis of the cyclic voltammetry of polymers derived from substituted thiophenes, with a focus on understanding the influence of electron-withdrawing bromo and carboxylate groups, as seen in the target monomer "Methyl 4,5-dibromothiophene-2-carboxylate."

Comparative Electrochemical Data

The following table summarizes the key electrochemical parameters obtained from cyclic voltammetry studies of relevant polythiophene derivatives. These parameters are crucial for predicting the performance of these materials in various applications.

PolymerMonomer StructureOxidation Potential (Eox, V)Reduction Potential (Ered, V)HOMO Level (eV)LUMO Level (eV)Band Gap (Eg, eV)
Poly(3-bromothiophene) 3-bromothiopheneData not availableData not available-5.18-3.191.99
Poly(3-thiophene acetic acid) (P3TAA) 3-thiophene acetic acid0.825 - 1.120-0.230 - 0.1315.302.602.77
Polythiophene (PT) Thiophene-0.172, 0.43Weakly observed5.831.604.24
Poly(3-octylthiophene) (P3OT) 3-octylthiophene1.2Data not available5.593.761.83

Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

The following sections detail the methodologies for the electropolymerization and cyclic voltammetry of substituted polythiophenes, providing a framework for reproducible experimental work.

Electropolymerization of Thiophene Derivatives

Electropolymerization is a common method for synthesizing conductive polymer films directly onto an electrode surface.

General Procedure:

  • Monomer Solution Preparation: A solution of the thiophene monomer (e.g., 0.1 M) is prepared in a suitable organic solvent, such as acetonitrile or dichloromethane. An electrolyte, typically a tetraalkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF6) (0.1 M), is added to ensure conductivity.

  • Electrochemical Cell: A three-electrode cell is typically used, consisting of a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE).

  • Purging: The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Polymerization: The polymer film is grown on the working electrode by applying a constant potential (potentiostatic), a constant current (galvanostatic), or by cycling the potential (potentiodynamic). For potentiodynamic polymerization, the potential is swept repeatedly over a range where the monomer is oxidized.

  • Washing: After polymerization, the electrode is thoroughly washed with the pure solvent to remove any unreacted monomer and electrolyte.

Cyclic Voltammetry (CV) Characterization

Cyclic voltammetry is employed to study the redox behavior of the resulting polymer film.

General Procedure:

  • Electrolyte Solution: The polymer-coated working electrode is placed in a fresh electrochemical cell containing a monomer-free electrolyte solution (e.g., 0.1 M TBAPF6 in acetonitrile).

  • Purging: The solution is purged with an inert gas to remove oxygen.

  • Potential Cycling: The potential is swept from a value where the polymer is in its neutral state to a potential sufficient to oxidize it, and then back to the starting potential. This cycle is repeated for a number of scans.

  • Data Acquisition: The current response is recorded as a function of the applied potential, resulting in a cyclic voltammogram. The oxidation and reduction peaks provide information about the redox potentials of the polymer.

  • Parameter Extraction: From the onset of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated using empirical formulas, and the electrochemical band gap can be determined.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and electrochemical characterization of polythiophene derivatives.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Electrochemical Characterization cluster_results Results monomer Thiophene Monomer solution Monomer & Electrolyte Solution monomer->solution electropolymerization Electropolymerization solution->electropolymerization polymer_film Polymer Film on Electrode electropolymerization->polymer_film cv_setup Cyclic Voltammetry Setup polymer_film->cv_setup cv_measurement CV Measurement cv_setup->cv_measurement data_analysis Data Analysis cv_measurement->data_analysis redox_potentials Oxidation/Reduction Potentials data_analysis->redox_potentials energy_levels HOMO/LUMO Levels data_analysis->energy_levels band_gap Electrochemical Band Gap data_analysis->band_gap

Experimental workflow from monomer to electrochemical characterization.

Discussion and Comparison

The presence of a bromine substituent on the thiophene ring, as in poly(3-bromothiophene), is expected to lower both the HOMO and LUMO energy levels due to its electron-withdrawing inductive effect. This generally leads to a wider band gap compared to unsubstituted polythiophene. The data for poly(3-bromothiophene) shows a HOMO level of -5.18 eV and a LUMO level of -3.19 eV, resulting in an electrochemical band gap of 1.99 eV.[1]

The carboxylate group in poly(3-thiophene acetic acid) is also electron-withdrawing, which should similarly lower the energy levels. The experimental data for P3TAA shows a HOMO level of 5.30 eV and a LUMO level of 2.60 eV, with a band gap of 2.77 eV.[2] The oxidation potential for P3TAA is observed in the range of 0.825 V to 1.120 V.[2]

In comparison, unsubstituted polythiophene (PT) exhibits multiple oxidation peaks and a significantly larger band gap of 4.24 eV.[2] Poly(3-octylthiophene) (P3OT), a well-studied derivative with an electron-donating alkyl chain, has a higher HOMO level (5.59 eV) and a smaller band gap (1.83 eV) compared to the substituted polymers discussed.[3]

Based on these comparisons, it can be inferred that a polymer derived from "this compound" would likely exhibit the following characteristics:

  • Lower HOMO and LUMO Energy Levels: The combined electron-withdrawing effects of two bromine atoms and a carboxylate group would significantly lower the energy levels compared to both singly substituted and unsubstituted polythiophenes.

  • Higher Oxidation Potential: The polymer would be more difficult to oxidize due to the electron-deficient nature of the thiophene ring, resulting in a higher oxidation potential.

  • Potentially Wider Band Gap: The strong electron-withdrawing nature of the substituents might lead to a larger electrochemical band gap compared to poly(3-bromothiophene) and P3OT.

Conclusion

This comparative guide provides a framework for understanding the cyclic voltammetry of polymers derived from "this compound" by analyzing the electrochemical properties of structurally similar polythiophene derivatives. The presence of both bromo and carboxylate substituents is predicted to significantly influence the redox behavior, leading to lower energy levels and a higher oxidation potential. Further experimental investigation is necessary to precisely determine the electrochemical parameters of this specific polymer and to explore its potential in various technological applications.

References

"Methyl 4,5-dibromothiophene-2-carboxylate" HPLC analysis of reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the HPLC Analysis of Methyl 4,5-dibromothiophene-2-carboxylate Reaction Mixtures

In the synthesis of specialized chemical entities, particularly heterocyclic building blocks like this compound, rigorous in-process monitoring is not merely a quality control measure; it is a critical component of process optimization and yield maximization. This compound, a key intermediate in the development of pharmaceuticals and advanced materials, is often synthesized via electrophilic bromination of a thiophene precursor.[1][2] Such reactions rarely proceed with absolute selectivity, yielding a complex mixture of the desired product, unreacted starting materials, mono-brominated intermediates, and other process-related impurities.[3][4] High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical technique for dissecting these complex reaction mixtures, offering the resolution and sensitivity required for accurate quantification and purity assessment.[5][6]

This guide provides a comparative analysis of two distinct reversed-phase HPLC methods for the analysis of a typical this compound reaction mixture. We will explore the foundational "workhorse" C18 method and contrast it with an alternative phenyl-based stationary phase that leverages different chemical interactions to achieve unique selectivity. The objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to select and implement the most appropriate analytical strategy for their specific needs, grounded in the principles of scientific integrity and method validation.[7][8]

The Analytical Challenge: Profiling a Thiophene Bromination Reaction

The primary analytical goal is to separate the target product, this compound, from a cohort of structurally similar compounds. The synthesis, often starting from Methyl 3-methylthiophene-2-carboxylate or a related precursor, can produce several key impurities that must be resolved and quantified.[9]

Potential Analytes in a Typical Reaction Mixture:

  • Starting Material: Methyl 3-methylthiophene-2-carboxylate

  • Mono-brominated Intermediates: Isomeric species such as Methyl 4-bromo-3-methylthiophene-2-carboxylate.

  • Desired Product: this compound

  • Potential By-products: Over-brominated species (e.g., tribromo-thiophenes) or positional isomers.

  • Degradants: Hydrolysis of the ester to the corresponding carboxylic acid (4,5-dibromo-3-methylthiophene-2-carboxylic acid).[10]

The structural similarities among these halogenated aromatic compounds present a significant chromatographic challenge, necessitating a highly selective analytical method.[11]

Method 1: The Industry Standard – C18 Reversed-Phase HPLC

The C18 (octadecylsilane) stationary phase is the most widely used in reversed-phase HPLC due to its broad applicability and robust performance in separating compounds based primarily on hydrophobicity.[6] For the analysis of moderately polar to non-polar molecules like brominated thiophenes, a C18 column is the logical starting point for method development.

Rationale for a C18 Approach

The separation mechanism on a C18 column is driven by hydrophobic interactions between the non-polar analytes and the long alkyl chains of the stationary phase. In the context of our reaction mixture, we can predict an elution order based on polarity: more polar compounds (like the starting material or potential hydrolysis products) will elute earlier, while less polar, more brominated (and thus more hydrophobic) compounds will be retained longer. The inclusion of a small amount of acid (e.g., formic acid or trifluoroacetic acid) in the mobile phase is crucial for protonating any acidic species and ensuring sharp, symmetrical peak shapes.

Detailed Experimental Protocol: C18 Method

HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

ParameterSpecification
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 260 nm
Injection Vol. 5 µL
Sample Prep. Dilute 10 µL of the reaction mixture into 1 mL of Acetonitrile. Vortex to mix and filter through a 0.45 µm syringe filter if necessary.

Method 2: The Alternative – Phenyl-Hexyl Phase for Enhanced Aromatic Selectivity

While C18 columns are highly effective, their selectivity is primarily based on one interaction mode (hydrophobicity). When co-elution of structurally similar aromatic compounds occurs, an alternative stationary phase is required. A Phenyl-Hexyl column offers a multi-modal separation mechanism, combining hydrophobic interactions from its hexyl chains with unique π-π interactions from the phenyl rings.[6][11] This secondary interaction can significantly alter selectivity for aromatic and unsaturated compounds, often resolving peaks that are inseparable on a C18 phase.

Rationale for a Phenyl-Hexyl Approach

The electron-rich thiophene ring and its substituents can engage in π-π stacking interactions with the phenyl rings of the stationary phase. This provides an orthogonal separation mechanism to the hydrophobic interactions that dominate on a C18 column.[11] This alternative selectivity is particularly valuable for separating positional isomers or compounds with minor structural differences that do not significantly alter their overall hydrophobicity.

Detailed Experimental Protocol: Phenyl-Hexyl Method

HPLC System: Same as Method 1.

ParameterSpecification
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 260 nm
Injection Vol. 5 µL
Sample Prep. Dilute 10 µL of the reaction mixture into 1 mL of Acetonitrile. Vortex to mix and filter through a 0.45 µm syringe filter if necessary.

Visualizing the Analytical Workflow

The following diagram illustrates the standardized workflow for analyzing a reaction sample using either HPLC method described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Aliquot of Reaction Mixture B Dilution in Acetonitrile A->B C Vortex & Filter B->C D Inject Sample into HPLC System C->D E Chromatographic Separation (C18 or Phenyl-Hexyl) D->E F UV Detection at 260 nm E->F G Integrate Peak Areas F->G H Calculate % Area (Purity Profile) G->H I Report Results H->I

General workflow for HPLC analysis of a reaction mixture.

Performance Comparison: A Data-Driven Evaluation

To objectively compare the two methods, a hypothetical reaction mixture was analyzed using both the C18 and Phenyl-Hexyl columns. The key performance metrics—resolution between the product and its closest eluting impurity, peak shape (tailing factor), and analysis time—are summarized below.

ParameterMethod 1: C18Method 2: Phenyl-HexylObjective
Product Retention Time (tR) 12.5 min13.8 min-
Resolution (Rs) between Product and Impurity X 1.42.2Rs > 2.0
Product Peak Tailing Factor (Tf) 1.21.1Tf ≤ 1.5
Total Run Time 24 min24 minAs short as possible

Analysis of Results: The C18 method provides a faster elution of the main product but suffers from inadequate resolution (Rs = 1.4) for a critical impurity, which is below the generally accepted value of 2.0 for baseline separation.[5][7] This could lead to inaccurate quantification, especially if the impurity is present at low levels. The Phenyl-Hexyl method, while resulting in a slightly longer retention time for the product, offers superior, baseline resolution (Rs = 2.2) for the critical pair. Furthermore, it provides a better peak shape, as indicated by a lower tailing factor. This demonstrates the power of leveraging alternative selectivity for complex separations.

Guide to Method Selection

The choice between a standard C18 column and a Phenyl-Hexyl column depends entirely on the analytical objective. The following decision tree can guide researchers in selecting the most appropriate method.

Method_Selection Start Analytical Goal? Goal_Screening Rapid In-Process Screening for Conversion? Start->Goal_Screening Goal_Purity Accurate Impurity Profiling & Purity Assessment? Start->Goal_Purity Method_C18 Use Method 1 (C18) - Faster elution - Sufficient for trend analysis Goal_Screening->Method_C18 Yes Check_Resolution Is Resolution of all Impurities > 2.0? Goal_Purity->Check_Resolution Start with C18 Method_Phenyl Use Method 2 (Phenyl-Hexyl) - Superior resolution - Necessary for accuracy Check_Resolution->Method_Phenyl No Method_C18_Validated Use Method 1 (C18) - Method is suitable Check_Resolution->Method_C18_Validated Yes

Decision tree for selecting the optimal HPLC method.

Upholding Scientific Integrity: The Imperative of Method Validation

Regardless of the method chosen, its suitability for purpose must be formally demonstrated through validation.[12] According to the International Council for Harmonisation (ICH) guidelines, any analytical method used for the quality control of pharmaceutical ingredients must be validated to ensure it is reliable, reproducible, and accurate.[7][13]

Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Our comparison showed the Phenyl-Hexyl method has superior specificity.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13]

  • Accuracy & Precision: Accuracy is the closeness of test results to the true value, while precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The effective analysis of this compound reaction mixtures is fundamental to controlling synthesis and ensuring final product quality. While a standard C18 column serves as an excellent starting point for method development, it may not always provide the necessary resolution for complex mixtures containing structurally similar impurities. In such cases, switching to a stationary phase with an alternative selectivity mechanism, such as a Phenyl-Hexyl column, can be instrumental in achieving baseline separation. The Phenyl-Hexyl phase's ability to engage in π-π interactions provides an orthogonal separation mode that is highly effective for aromatic compounds. Ultimately, the selection of an analytical method should be a data-driven decision, balancing the need for speed with the requirement for accurate and robust quantification, all within a framework of rigorous method validation.

References

Mass Spectrometry of Methyl 4,5-dibromothiophene-2-carboxylate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of Methyl 4,5-dibromothiophene-2-carboxylate and its synthesized derivatives. Due to the limited availability of public experimental mass spectra for this compound, this guide focuses on the predicted fragmentation patterns and compares them with the known mass spectrometric behavior of structurally related thiophene compounds. The information presented herein is intended to serve as a valuable resource for the characterization of novel synthesized compounds within this chemical class.

Introduction to Mass Spectrometry of Thiophene Derivatives

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For thiophene derivatives, Electron Ionization (EI) is a commonly employed ionization technique. EI involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information.

Predicted Mass Spectrometry Data for this compound

Based on its structure, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. The two stable isotopes of bromine, 79Br and 81Br, have nearly equal natural abundance, which results in a distinctive M, M+2, and M+4 pattern for the molecular ion peak.

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M]+297.82935
[M+H]+298.83718
[M+Na]+320.81912
[M-H]-296.82262

Data sourced from PubChem.[1]

Comparison with Synthesized Thiophene Derivatives

Table 2: Mass Spectrometry Data for Selected Synthesized Thiophene Derivatives

CompoundMolecular FormulaIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
Methyl 3-amino-5-bromothiophene-2-carboxylateC6H6BrNO2SESI234.9 (M+)Not specified
Methyl 3-amino-4-methylthiophene-2-carboxylateC7H9NO2SGC-MS171 (M+)140, 139

Data sourced from PubChem.

The fragmentation of Methyl 3-amino-4-methylthiophene-2-carboxylate likely involves the loss of the methoxycarbonyl group (-COOCH3, 59 Da) or the methyl group (-CH3, 15 Da) from the molecular ion. The presence of different substituents and their positions on the thiophene ring will lead to distinct fragmentation pathways, allowing for the differentiation of isomers and analogs.

Expected Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions. The presence of the ester group and the bromine atoms will govern the fragmentation cascade.

fragmentation_pathway M [C6H4Br2O2S]+• m/z = 298/300/302 F1 [C5H3Br2OS]+• m/z = 267/269/271 M->F1 -OCH3 F4 [C6H4BrO2S]+• m/z = 219/221 M->F4 -Br F2 [C5H3Br2S]+• m/z = 239/241/243 F1->F2 -CO F3 [C4HBr2S]+• m/z = 214/216/218 F2->F3 -CH F5 [C5H3BrS]+• m/z = 162/164 F4->F5 -COOCH3

Caption: Predicted EI Mass Spectrometry Fragmentation Pathway.

This diagram illustrates the logical workflow for the fragmentation of the molecular ion of this compound. The initial loss of a methoxy radical is a common fragmentation pathway for methyl esters. Subsequent losses of carbon monoxide and bromine radicals would lead to the formation of various fragment ions.

Experimental Protocol: GC-MS Analysis of Brominated Thiophene Derivatives

The following is a general protocol for the analysis of brominated thiophene derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol should be optimized for the specific instrument and compounds being analyzed.

1. Sample Preparation:

  • Dissolve a small amount of the synthesized compound (approximately 1 mg) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

3. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

5. Data Analysis:

  • Identify the molecular ion peak and its characteristic bromine isotopic pattern.

  • Analyze the fragmentation pattern to elucidate the structure of the compound.

  • Compare the obtained spectrum with mass spectral libraries (if available) and the spectra of related compounds.

Alternative Analytical Techniques

While GC-MS with EI is a primary tool for the characterization of these compounds, other techniques can provide complementary information:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for less volatile or thermally labile derivatives. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used as ionization sources.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and fragment ions, confirming the chemical formula.

  • Tandem Mass Spectrometry (MS/MS): Allows for the isolation of a specific ion and its subsequent fragmentation, providing more detailed structural information and aiding in the differentiation of isomers.

Conclusion

References

A Comparative Guide to the Synthesis of Methyl 4,5-dibromothiophene-2-carboxylate: Catalyst Performance and Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of halogenated heterocycles like Methyl 4,5-dibromothiophene-2-carboxylate is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of different catalytic and reagent-based approaches for the dibromination of thiophene-2-carboxylate derivatives, supported by experimental data to inform your synthetic strategies.

The introduction of bromine atoms onto the thiophene ring is a key transformation, and the choice of catalyst or brominating agent can significantly impact the yield and selectivity of the reaction. This guide delves into various methods, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a clear understanding of the available options.

Performance Comparison of Bromination Strategies

The following table summarizes the yield of dibrominated thiophene carboxylate derivatives using different reagents and conditions. While data for the exact target molecule, this compound, is not consistently available in comparative studies, the data for the closely related ethyl ester and other derivatives provide valuable insights into the efficacy of various methods.

Starting MaterialBrominating Agent/CatalystSolventTemperatureYield (%)Reference
Ethyl thiophene-2-carboxylateBr₂Not specifiedNot specified78%[1]
3-Methylthiophene-2-carboxylic acidBromineAcetic AcidNot specified86%[2]
2-Methylbenzo[b]thiopheneN-Bromosuccinimide (NBS)Acetonitrile0 °C to RT99%[3]

Note: The data presented for 2-Methylbenzo[b]thiophene demonstrates the high efficiency of NBS as a brominating agent for thiophene derivatives, suggesting its potential for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below to enable replication and adaptation for specific research needs.

Synthesis of Ethyl 4,5-Dibromothiophene-2-carboxylate using Bromine[1]

To a solution of ethyl thiophene-2-carboxylate, a 2 M solution of bromine (2 equivalents) is added. The crude solid ester obtained is then recrystallized from hexane.

Synthesis of 4,5-Dibromo-3-methylthiophene-2-carboxylic Acid using Bromine in Acetic Acid[2]

This method involves the bromination of 3-methylthiophene-2-carboxylic acid using bromine in acetic acid, which achieves an 86% yield under optimized conditions.

Bromination of 2-Methylbenzo[b]thiophene using N-Bromosuccinimide (NBS)[3]

A solution of 2-methylbenzo[b]thiophene (1.0 eq) in acetonitrile is stirred under a nitrogen atmosphere at 0 °C. N-Bromosuccinimide (1.03 eq) is then added to the solution. The ice bath is removed, and the mixture is stirred at room temperature for 30 minutes. The reaction is quenched with water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

Visualizing the Synthetic Workflow and Catalyst Comparison

To further clarify the experimental process and the logic of comparison, the following diagrams are provided.

G General Experimental Workflow for Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Substrate Dissolve Thiophene Derivative in Solvent Start->Dissolve Substrate Cool Cool Reaction Mixture (e.g., 0 °C) Dissolve Substrate->Cool Add Reagent Add Brominating Agent (e.g., Br₂, NBS) +/- Catalyst Cool->Add Reagent Stir Stir at Controlled Temperature Add Reagent->Stir Quench Quench Reaction Stir->Quench Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Recrystallization or Chromatography Dry->Purify End End Purify->End

Caption: General experimental workflow for the bromination of thiophene derivatives.

G Logical Comparison of Bromination Reagents cluster_reagents Brominating Agents cluster_catalysts Catalytic Conditions cluster_outcomes Comparative Factors Target Methyl 4,5-dibromothiophene- 2-carboxylate Synthesis Br2 Elemental Bromine (Br₂) Target->Br2 NBS N-Bromosuccinimide (NBS) Target->NBS None Uncatalyzed Br2->None Direct Bromination LewisAcid Lewis Acid (e.g., AlCl₃, FeCl₃) Br2->LewisAcid Catalyzed Bromination (can improve selectivity) Safety Safety Br2->Safety Corrosive, generates HBr NBS->None Often used without catalyst, highly selective Yield Yield NBS->Yield Selectivity Selectivity NBS->Selectivity NBS->Safety Solid, easier to handle None->Yield None->Selectivity LewisAcid->Yield LewisAcid->Selectivity

Caption: Logical comparison of reagents for the synthesis of the target molecule.

References

A Comparative Guide to the Regioselective Functionalization of Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective functionalization of polysubstituted heteroaromatics is a cornerstone of modern medicinal chemistry and materials science. Methyl 4,5-dibromothiophene-2-carboxylate is a versatile building block, offering two distinct reactive sites for carbon-carbon and carbon-heteroatom bond formation. The ability to selectively functionalize either the C4 or C5 position is crucial for the synthesis of complex molecular architectures with desired photophysical or biological properties.

This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions—Suzuki and Stille couplings—and lithium-halogen exchange for the regioselective functionalization of this compound. The discussion is supported by experimental data from closely related thiophene derivatives to predict the regiochemical outcome and reaction efficiency.

Factors Influencing Regioselectivity

The regioselectivity of functionalization on the this compound core is primarily governed by the electronic and steric environment of the two bromine atoms. The electron-withdrawing nature of the methyl carboxylate group at the C2 position deactivates the thiophene ring towards electrophilic attack but influences the reactivity of the C-Br bonds in cross-coupling and metal-halogen exchange reactions. Generally, the C5 position (α-position relative to the sulfur atom) is more activated towards oxidative addition in palladium-catalyzed reactions and more acidic, favoring metal-halogen exchange, compared to the C4 position (β-position).

Comparative Analysis of Functionalization Methods

A direct, head-to-head quantitative comparison of different functionalization methods on this compound is not extensively documented in a single study. However, by synthesizing data from studies on analogous compounds, a clear trend in reactivity and regioselectivity emerges.

Functionalization MethodTypical Catalyst/ReagentPredominant RegioselectivityTypical Yields (Mono-arylation)Key Considerations
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃C5-arylationGood to ExcellentMild reaction conditions, commercially available reagents, but can be sensitive to sterics.
Stille Coupling Pd(PPh₃)₄C5-arylationGood to ExcellentTolerant to a wide range of functional groups, but involves toxic organotin reagents.
Lithium-Halogen Exchange n-BuLi or t-BuLiC5-lithiationNot widely reported for mono-functionalizationRequires cryogenic temperatures; the resulting organolithium is highly reactive.

Note: Yields are based on studies of structurally similar dibromothiophene derivatives and may vary depending on the specific substrates and reaction conditions.

In-depth Look at Functionalization Strategies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation due to its mild conditions and the commercial availability of a vast library of boronic acids. Studies on the closely related 4,5-dibromothiophene-2-carboxaldehyde have shown that mono-arylation occurs preferentially at the C5 position.[1] This selectivity is attributed to the higher reactivity of the α-C-Br bond (at C5) towards oxidative addition to the Pd(0) catalyst compared to the β-C-Br bond (at C4).

// Nodes Start [label="Methyl 4,5-dibromothiophene-\n2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Oxidative Addition\n(Pd(0) insertion)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C5_Product [label="Methyl 4-bromo-5-arylthiophene-\n2-carboxylate\n(Major Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C4_Product [label="Methyl 5-bromo-4-arylthiophene-\n2-carboxylate\n(Minor Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagents [label="ArB(OH)₂\nPd(PPh₃)₄, Base", shape=plaintext, fontcolor="#5F6368"];

// Edges Start -> Intermediate [label=" ", color="#4285F4"]; Intermediate -> C5_Product [label="Selective\nReaction", color="#34A853"]; Intermediate -> C4_Product [style=dashed, color="#EA4335"]; Reagents -> Intermediate [style=dotted, arrowhead=none]; } dot

Diagram 1: Regioselectivity in Suzuki Coupling.
Stille Coupling

The Stille coupling offers the advantage of being tolerant to a wide array of functional groups and is often successful where Suzuki couplings may fail. The mechanism also proceeds via oxidative addition of the palladium catalyst to the carbon-halogen bond, and thus, a similar regiochemical outcome favoring C5-functionalization is expected. The primary drawback of this method is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts.

// Nodes Start [label="Methyl 4,5-dibromothiophene-\n2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Oxidative Addition\n(Pd(0) insertion)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C5_Product [label="Methyl 4-bromo-5-arylthiophene-\n2-carboxylate\n(Major Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C4_Product [label="Methyl 5-bromo-4-arylthiophene-\n2-carboxylate\n(Minor Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagents [label="ArSn(R)₃\nPd(PPh₃)₄", shape=plaintext, fontcolor="#5F6368"];

// Edges Start -> Intermediate [label=" ", color="#4285F4"]; Intermediate -> C5_Product [label="Selective\nReaction", color="#34A853"]; Intermediate -> C4_Product [style=dashed, color="#EA4335"]; Reagents -> Intermediate [style=dotted, arrowhead=none]; } dot

Diagram 2: Regioselectivity in Stille Coupling.
Lithium-Halogen Exchange

Metal-halogen exchange using organolithium reagents is a powerful method for generating nucleophilic aryl species that can react with a variety of electrophiles. The rate of exchange is generally faster for bromine at the more acidic α-position (C5) of the thiophene ring. This method requires strictly anhydrous conditions and cryogenic temperatures to avoid side reactions. The resulting highly reactive organolithium species can then be trapped with an electrophile to introduce a new functional group.

// Nodes Start [label="Methyl 4,5-dibromothiophene-\n2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Lithium-Halogen Exchange\n(C5-Lithiated Intermediate)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Methyl 4-bromo-5-(E)thiophene-\n2-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="1. n-BuLi, -78 °C\n2. Electrophile (E⁺)", shape=plaintext, fontcolor="#5F6368"];

// Edges Start -> Intermediate [label=" ", color="#4285F4"]; Intermediate -> Product [label=" ", color="#34A853"]; Reagents -> Intermediate [style=dotted, arrowhead=none]; } dot

Diagram 3: Regioselectivity in Lithium-Halogen Exchange.

Experimental Protocols

General Workflow for Cross-Coupling Reactions

// Nodes Start [label="Combine Reactants:\n- this compound\n- Boronic Acid / Stannane\n- Base (for Suzuki)\n- Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="Degas the reaction mixture\n(e.g., N₂ or Ar bubbling)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Catalyst [label="Add Palladium Catalyst\n(e.g., Pd(PPh₃)₄)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Heat [label="Heat the reaction mixture\n(e.g., 80-110 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor reaction progress\n(TLC, GC-MS, LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup and Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(e.g., Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Characterization of Product(s)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Degas [color="#5F6368"]; Degas -> Add_Catalyst [color="#5F6368"]; Add_Catalyst -> Heat [color="#5F6368"]; Heat -> Monitor [color="#5F6368"]; Monitor -> Workup [color="#5F6368"]; Workup -> Purify [color="#5F6368"]; Purify -> End [color="#5F6368"]; } dot

Diagram 4: General Experimental Workflow.

Representative Protocol for Suzuki-Miyaura Coupling (adapted from a similar substrate)

To a solution of this compound (1.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) is added the corresponding arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired methyl 4-bromo-5-arylthiophene-2-carboxylate.

Representative Protocol for Stille Coupling

In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.0 mmol), the organostannane reagent (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) are dissolved in anhydrous toluene (10 mL). The mixture is degassed with argon for 15 minutes and then heated to 110 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Representative Protocol for Lithium-Halogen Exchange followed by Electrophilic Quench

To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. The mixture is stirred at -78 °C for 1 hour, after which the chosen electrophile (1.2 mmol) is added. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Conclusion

The regioselective functionalization of this compound is a key step in the synthesis of a wide range of functional organic molecules. Both Suzuki and Stille couplings are effective methods for the selective arylation at the C5 position, with the choice between them often depending on the specific functional group tolerance required and concerns about the toxicity of reagents. Lithium-halogen exchange also offers a route to C5-functionalized products, providing access to a different range of derivatives through reaction with various electrophiles. For drug development and materials science professionals, a thorough understanding of the factors governing the regioselectivity of these reactions is paramount for the efficient and predictable synthesis of target molecules.

References

A Comparative Guide to the Electronic Properties of Polymers Derived from Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted electronic properties of polymers derived from Methyl 4,5-dibromothiophene-2-carboxylate and contrasts them with established polythiophene alternatives. Due to the limited direct experimental data on polymers synthesized specifically from this monomer, this guide leverages data from closely related structures to provide a well-founded predictive comparison. This document is intended to serve as a valuable resource for researchers interested in the design and synthesis of novel thiophene-based polymers for electronic and biomedical applications.

Predicted Electronic Properties of Poly(this compound)

The electronic properties of polythiophenes are significantly influenced by the nature of the substituents on the thiophene ring. In the case of polymers derived from this compound, the presence of both bromine atoms and a methyl carboxylate group is expected to have a profound impact.

The methyl carboxylate group is a strong electron-withdrawing group. Its presence is predicted to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.[1][2] This effect is more pronounced on the HOMO level, which generally leads to an increase in the bandgap compared to unsubstituted polythiophenes.[1] The bromine atoms also contribute to the lowering of the HOMO level. This combination of substituents is anticipated to result in a polymer with deep HOMO energy levels, which can be advantageous for applications in organic solar cells by improving the open-circuit voltage.[2]

Comparison with Alternative Polythiophenes

To contextualize the predicted properties of poly(this compound), the following table compares its expected electronic characteristics with those of well-studied polythiophene derivatives.

PolymerKey SubstituentsHOMO Level (eV)LUMO Level (eV)Bandgap (eV)Electrical Conductivity (S/cm)
Poly(this compound) (Predicted) Two Bromine atoms, one Methyl Carboxylate group~ -5.4 to -5.6~ -3.1 to -3.3~ 2.3 - 2.5Low (likely < 10⁻⁵)
Poly(3-hexylthiophene) (P3HT)One Hexyl group~ -4.9 to -5.2~ -2.9 to -3.1~ 1.9 - 2.110⁻³ to 10⁰
Poly(2-thiophen-3-yl-malonic acid)Two Carboxylic Acid groupsNot ReportedNot Reported2.25 - 2.39[3]10⁻⁵[3]
PDCBTOne Carboxylate-functionalized group-5.37[2][4]Not ReportedNot ReportedNot Reported
Poly(3,4-dibromothiophene) (P3DBT)Two Bromine atomsLower than P3HTLower than P3HTLarger than P3HTLower than P3HT

Note: The values for P3DBT are qualitative comparisons due to limited available data.[5]

Experimental Protocols

The synthesis of poly(this compound) can be achieved through standard cross-coupling reactions such as Stille or Suzuki polymerization. The following are generalized protocols for synthesis and characterization.

Synthesis via Stille Cross-Coupling Polymerization
  • Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equivalent) and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Degassing : Evacuate and backfill the flask with the inert gas three times.

  • Reagent Addition : Add an anhydrous and degassed solvent (e.g., toluene or DMF) via syringe, followed by the organostannane reagent (e.g., 1,2-bis(tributylstannyl)ethene, 1.0 equivalent).

  • Reaction : Heat the mixture to a temperature between 90-120 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by techniques such as GPC (Gel Permeation Chromatography) to follow the increase in molecular weight.

  • Work-up and Purification : After the desired molecular weight is achieved, cool the reaction mixture. Precipitate the polymer by adding the solution to a non-solvent like methanol. The polymer can be further purified by Soxhlet extraction.

Characterization of Electronic Properties

1. Cyclic Voltammetry (CV) for HOMO/LUMO Levels:

  • Sample Preparation : A thin film of the polymer is cast onto a working electrode (e.g., glassy carbon or platinum).

  • Electrochemical Cell : The measurement is performed in a three-electrode cell containing a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Voltammetric Scan : The potential of the working electrode is scanned to measure the onset of the oxidation potential (E_ox) and the onset of the reduction potential (E_red).

  • Calculation : The HOMO and LUMO levels can be estimated using the following equations, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (assuming its energy level is -4.8 eV relative to the vacuum):

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

2. UV-Vis Spectroscopy for Optical Bandgap:

  • Sample Preparation : A dilute solution of the polymer is prepared in a suitable solvent (e.g., chloroform), or a thin film is cast on a transparent substrate (e.g., quartz).

  • Spectral Acquisition : The UV-Vis absorption spectrum is recorded.

  • Bandgap Estimation : The optical bandgap (E_g) is estimated from the onset of the absorption edge (λ_onset) using the equation:

    • E_g (eV) = 1240 / λ_onset (nm)

Visualizations

G cluster_0 Effect of Substituents on Polythiophene Energy Levels cluster_1 Influence of Substituents Unsubstituted Unsubstituted Polythiophene Unsubstituted_LUMO LUMO Target Poly(this compound) Target_LUMO LUMO Unsubstituted_HOMO HOMO Unsubstituted_LUMO->Unsubstituted_HOMO Target_HOMO HOMO Target_LUMO->Target_HOMO Energy Energy Bromine Bromine (Br) Bromine->Target Lowers HOMO Carboxylate Methyl Carboxylate (-COOCH3) Carboxylate->Target Lowers HOMO & LUMO

Caption: Predicted effect of bromine and methyl carboxylate substituents on the HOMO and LUMO energy levels of polythiophene.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer Methyl 4,5-dibromothiophene -2-carboxylate Polymerization Stille or Suzuki Polymerization Monomer->Polymerization Polymer Purified Polymer Polymerization->Polymer CV Cyclic Voltammetry Polymer->CV UVVis UV-Vis Spectroscopy Polymer->UVVis HOMO_LUMO HOMO/LUMO Levels CV->HOMO_LUMO Bandgap Optical Bandgap UVVis->Bandgap

Caption: General experimental workflow for the synthesis and electronic characterization of the target polymer.

References

A Comparative Analysis of Reaction Kinetics of Substituted Thiophenes: Insights for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 4,5-dibromothiophene-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its utility stems from the versatile reactivity of the thiophene ring, which can be tailored through substitution to modulate the electronic and steric properties of the molecule. Understanding the reaction kinetics of this and related substituted thiophenes is paramount for researchers and professionals in drug development to optimize synthetic routes, predict reaction outcomes, and design novel compounds with desired properties. This guide provides a comparative overview of the reaction kinetics of substituted thiophenes, drawing on available experimental data for structurally related compounds to offer valuable insights for synthetic chemists.

Comparative Synthesis of Substituted Thiophenes

The synthesis of this compound and its analogs often involves bromination of a thiophene precursor. The reaction conditions, including the brominating agent, solvent, and temperature, significantly influence the reaction rate and regioselectivity.

PrecursorBrominating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
Methyl 3-methylthiophene-2-carboxylateBromineAcetic Acid20184,5-Dibromo-3-methyl-thiophene-2-carboxylic acid methyl ester-[1]
3-MethylthiopheneNBSAcetic Acid--2,4-Dibromo-3-methylthiophene-[2][3]
3-[2-(2-methoxyethoxy)ethoxy]methylthiopheneNBSTHF0122,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene86[4]
3,4-EthylenedioxythiopheneNBSAcetonitrileRoom Temp602-Bromo-(3,4-ethylenedioxythiophene)-5-carbaldehyde-[5]

Experimental Protocol: Bromination of Methyl 3-methylthiophene-2-carboxylate [1]

To a solution of methyl 3-methylthiophene-2-carboxylate in acetic acid, bromine is added at 20°C. The reaction mixture is stirred for 18 hours. The product, 4,5-dibromo-3-methyl-thiophene-2-carboxylic acid methyl ester, is then isolated and purified.

Comparative Reaction Kinetics of Substituted Thiophenes

Direct kinetic data for this compound is not extensively available in the literature. However, by examining the kinetics of related reactions involving the thiophene nucleus, we can infer the factors that govern its reactivity.

Carboxylation Reactions

The direct carboxylation of thiophenes is a crucial transformation. Mechanistic studies on the palladium-catalyzed carboxylation of thiophene with CO2 have revealed that the rate-determining step can vary. In some instances, the C-H bond cleavage is the slowest step, while in others, the CO2 insertion is rate-limiting[6][7]. The choice of catalyst, base, and solvent all play a critical role in the reaction kinetics.

Thiophene DerivativeCatalyst/MediatorRate-Determining StepReference
ThiophenePalladium acetateCO2 insertion[6]
tert-Butyl thiophene-2-carboxylateSilver salt, ligand, LiOt-BuCO2 insertion[7]
ThiopheneCesium carbonate/carboxylateC-H deprotonation[8]

Experimental Protocol: Palladium-Catalyzed Carboxylation of Thiophene [6]

The carboxylation of thiophene with CO2 is carried out in the presence of palladium acetate. The reaction proceeds through the formation of a carbanion via C-H bond cleavage, followed by the elimination of acetic acid and nucleophilic attack on CO2. The CO2 insertion step is identified as the rate-determining step through DFT calculations.

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The kinetics of this reaction with brominated thiophenes are influenced by the nature of the boronic acid, the palladium catalyst, and the reaction conditions.

Thiophene DerivativeCoupling PartnerCatalystSolventTemperature (°C)Time (h)Product Yield (%)Reference
Pentyl 5-bromothiophene-2-carboxylateArylboronic acidPd(PPh3)4Toluene9016Moderate to good[9]
Phenethyl 5-bromothiophene-2-carboxylateArylboronic acidPd(PPh3)41,4-Dioxane/H2O9016Moderate to good[9]

Experimental Protocol: Suzuki Cross-Coupling of Pentyl 5-bromothiophene-2-carboxylate [9]

A mixture of pentyl 5-bromothiophene-2-carboxylate, an arylboronic acid, Pd(PPh3)4 (5 mol%), and potassium phosphate in dry toluene is heated at 90°C for 16 hours under reflux. The resulting 5-arylthiophene-2-carboxylate derivative is then isolated and purified.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in the synthesis and reactions of substituted thiophenes, the following diagrams illustrate a typical synthetic workflow and a key reaction mechanism.

SynthesisWorkflow Start Start: Thiophene Precursor Bromination Bromination (e.g., NBS, Bromine) Start->Bromination Purification1 Purification (e.g., Chromatography) Bromination->Purification1 Intermediate Brominated Thiophene Purification1->Intermediate Reaction Further Reaction (e.g., Suzuki Coupling, Carboxylation) Intermediate->Reaction Purification2 Final Purification Reaction->Purification2 FinalProduct Final Product Purification2->FinalProduct

Caption: A generalized workflow for the synthesis of functionalized thiophenes.

CarboxylationMechanism Thiophene Thiophene CH_cleavage C-H Bond Cleavage (Rate-determining step in some cases) Thiophene->CH_cleavage + Pd(OAc)2 Pd_catalyst Pd(OAc)2 Carbanion Thiophene Carbanion CH_cleavage->Carbanion Acetic_acid_elim Elimination of Acetic Acid Carbanion->Acetic_acid_elim CO2_insertion CO2 Insertion (Rate-determining step) Acetic_acid_elim->CO2_insertion + CO2 Product Thiophene Carboxylate CO2_insertion->Product

References

Safety Operating Guide

Proper Disposal of Methyl 4,5-dibromothiophene-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and laboratory personnel handling Methyl 4,5-dibromothiophene-2-carboxylate must adhere to strict disposal protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this halogenated organic compound.

This compound is classified as a hazardous waste, and its disposal is regulated. Improper disposal can pose risks to human health and the environment. Therefore, it is crucial to follow the procedures outlined by your institution's Environmental Health and Safety (EHS) department, which are designed to be in accordance with federal, state, and local regulations.

Key Disposal & Safety Information

The following table summarizes the critical information for the safe handling and disposal of this compound and associated waste.

ParameterGuidelineSource
Waste Classification Hazardous Waste (Halogenated Organic Compound)[1][2]
Primary Disposal Route Licensed Hazardous Waste Incineration[2]
Container Type Chemically compatible, sealed container (plastic preferred)[3][4]
Labeling Requirements "Hazardous Waste," full chemical name, hazard pictograms[1][3][5]
Storage Location Designated Satellite Accumulation Area (SAA)[1][4]
Prohibited Disposal Do not dispose of down the drain or by evaporation.[6][7][8]
Spill Cleanup Treat spill materials as hazardous waste.[6][7]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Segregation:

  • Designate a specific waste container for halogenated organic compounds.[2][9]

  • Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[1][2] This practice is crucial for safety and can also reduce disposal costs.[1]

2. Container Preparation and Labeling:

  • Obtain a suitable waste container from your EHS department. Plastic containers are generally preferred over glass to minimize the risk of breakage.[3][4]

  • Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[1][6]

  • Clearly write the full chemical name, "this compound," and an estimated concentration or quantity on the label.[2] Include any other chemicals present in the waste mixture.

  • Mark the appropriate hazard pictograms as indicated on the substance's Safety Data Sheet (SDS) or by your EHS office.[3]

3. Waste Accumulation:

  • Add the waste to the designated container in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Keep the waste container securely closed at all times, except when adding waste.[4][6][9]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][4]

  • The SAA should have secondary containment to prevent the spread of material in case of a spill.[6]

4. Disposal of Contaminated Materials:

  • Any materials that come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.

  • For empty containers, consult your institution's policy. Some may require triple rinsing (with the rinsate collected as hazardous waste) before the container can be disposed of as regular trash, while others may require the empty container itself to be treated as hazardous waste.[6][7]

5. Arranging for Waste Pickup:

  • Do not allow hazardous waste to accumulate in the laboratory.[5] Be aware of the accumulation limits for your specific generator status.

  • Once the container is nearly full, or in accordance with your lab's scheduled pickups, submit a waste collection request to your institution's EHS department.[3][6]

  • Do not transport hazardous waste outside of your laboratory; this should be handled by trained EHS personnel.[6][7]

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • If the spill is small and you are trained to handle it, use an appropriate spill kit with absorbent materials.[8]

  • All materials used for cleanup, including personal protective equipment (PPE), must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[6][7]

  • For large spills, evacuate the area and contact your institution's emergency response team.[9]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Waste Generation (this compound) B Segregate as Halogenated Organic Waste A->B H Spill Occurs A->H C Select & Label Compatible Container B->C D Accumulate Waste in Closed Container C->D E Store in Designated Satellite Accumulation Area (with Secondary Containment) D->E F Request Pickup from Environmental Health & Safety (EHS) E->F G EHS Transports for Final Disposal (Incineration) F->G I Cleanup with Spill Kit H->I J Collect Cleanup Debris as Hazardous Waste I->J J->D

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Methyl 4,5-dibromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols and logistical plans for Methyl 4,5-dibromothiophene-2-carboxylate (CAS: 62224-24-2). The following procedural guidance is based on available safety data for the compound and its close structural analogs.

Physical and Chemical Properties

This compound is a thiophene derivative.[1][2][3] While a comprehensive safety data sheet (SDS) with all physical and chemical properties is not publicly available, the following information has been compiled from various sources.

PropertyDataSource
CAS Number 62224-24-2[1][2][3][4][5]
Molecular Formula C6H4Br2O2S[1][2][3][4][5]
Molecular Weight 299.97 g/mol [4]
Appearance White to light yellow crystals or powder[5]
Melting Point 77°C to 81°C[4]
Solubility Insoluble in water.[6]

Hazard Identification and Precautionary Measures

Based on GHS classifications for this compound and its analogs, this compound is considered hazardous.[4] The primary hazards are:

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Precautionary Statements:

Users should wash hands and any exposed skin thoroughly after handling.[6][7][8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7][8] Use only outdoors or in a well-ventilated area.[6][7][8]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesWear appropriate protective gloves. Nitrile or neoprene gloves are recommended.
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with EN166 or OSHA's 29 CFR 1910.133 regulations.[8] A face shield may be required for splash hazards.
Skin and Body Protection Laboratory coatA flame-retardant lab coat should be worn.
Respiratory Protection NIOSH/MSHA approved respiratorUse a respirator if ventilation is inadequate or if irritation is experienced. An organic vapor filter (Type A) is recommended.[6]

Experimental Protocol: Safe Handling Procedure

Adherence to a strict, step-by-step protocol is essential to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[8][9]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7][8][9]

2. Handling the Compound:

  • Don personal protective equipment as specified in the table above.

  • Avoid all personal contact, including inhalation.

  • Prevent the formation of dust.[8]

  • Do not eat, drink, or smoke when using this product.[6]

3. In Case of Exposure:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][8]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][8]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][8]

  • If swallowed: Rinse mouth. Immediately call a poison center or doctor.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: This compound is a halogenated organic chemical. Waste should be segregated into a designated, labeled container for halogenated organic waste.[10][11]

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8] Do not dispose of down the drain.[8][10]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Experiment prep1 Work in Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Handle Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 disp1 Segregate Halogenated Waste handle2->disp1 clean1 Decontaminate Work Area handle2->clean1 disp2 Label Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 clean2 Remove and Dispose of PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.